molecular formula C8H11NO B112724 2-(3-Aminophenyl)ethanol CAS No. 52273-77-5

2-(3-Aminophenyl)ethanol

Cat. No.: B112724
CAS No.: 52273-77-5
M. Wt: 137.18 g/mol
InChI Key: FNUKLSVGSFFSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)ethanol (CAS 52273-77-5) is a valuable aniline derivative employed in organic synthesis and medicinal chemistry research. This compound serves as a versatile building block for constructing nitrogen- and oxygen-containing heterocycles, which are privileged structures in many biologically active molecules . Its molecular structure, featuring both a primary aromatic amine and a primary alcohol functional group, allows for diverse chemical transformations and conjugation strategies. Specifically, this compound has been identified as a key precursor for the synthesis of indolines and dihydrobenzofurans via iron- and copper-catalyzed iodination and cyclization reactions . These synthetic pathways are of significant interest for developing novel pharmaceutical intermediates and functional materials. Researchers utilize this compound subject to standard laboratory safety protocols. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUKLSVGSFFSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565763
Record name 2-(3-Aminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52273-77-5
Record name 2-(3-Aminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-aminophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol (CAS: 52273-77-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Aminophenyl)ethanol, a versatile chemical intermediate with the CAS number 52273-77-5. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its applications as a building block in the synthesis of complex organic molecules, including those with potential biological activity. Safety and handling information are also included to ensure its proper use in a laboratory setting. While this guide presents a thorough review of the chemical aspects of this compound, it is important to note that, at the time of publication, there is limited publicly available information regarding its specific biological activities or its direct involvement in cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as 3-aminophenethyl alcohol, is a bifunctional organic compound containing both a primary amine and a primary alcohol functional group attached to a benzene ring.[1] This unique combination of reactive sites makes it a valuable precursor in various synthetic applications.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 52273-77-5
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Dark brown to black solid
Melting Point 51-53 °C
Boiling Point 293 °C
Density 1.124 g/cm³
Flash Point 131 °C
Solubility Slightly soluble in DMSO and Methanol
Purity (typical) ≥95%

Table 2: Spectral Data Summary for this compound

Technique Key Data Points
LC-MS Molecular ion peak [M+H]⁺ at m/z = 138.1[2]
¹H NMR Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds.
¹³C NMR Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds.
IR Spectroscopy Data not explicitly available for 52273-77-5. See Appendix for representative spectra of related compounds.

Synthesis

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3-nitrophenylethanol.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Reactants:

    • 3-Nitrophenylethanol (1 equivalent)

    • 10% Palladium on carbon (Pd/C) catalyst (catalytic amount)

    • Methanol (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a pressure reactor, add 3-nitrophenylethanol and methanol.

    • Carefully add the 10% Pd/C catalyst.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 45 psi.

    • Stir the reaction mixture at room temperature overnight.

    • Upon reaction completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Remove the catalyst by filtration through a pad of diatomaceous earth.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography if necessary.

  • Yield: High yields (e.g., 99%) of this compound as a white solid have been reported using this method.[2]

  • Characterization: The product can be analyzed by LCMS to confirm the presence of the molecular ion peak [M+H]⁺ at m/z = 138.1.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-Nitrophenylethanol 3-Nitrophenylethanol Reaction Hydrogenation (Room Temp, Overnight) 3-Nitrophenylethanol->Reaction H2_gas H2 (45 psi) H2_gas->Reaction Pd_C 10% Pd/C Pd_C->Reaction Methanol Methanol Methanol->Reaction Filtration Filtration (remove catalyst) Reaction->Filtration Concentration Concentration Filtration->Concentration Final_Product This compound Concentration->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 3-aminophenylethanol scaffold is a valuable starting material in medicinal chemistry due to the presence of two distinct reactive handles: the aromatic amine and the primary alcohol. These functional groups allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

While specific drugs derived directly from this compound are not widely reported in publicly available literature, its utility as a building block is evident from its application in the synthesis of heterocyclic compounds like indolines and dihydrobenzofurans.[2] These ring systems are prevalent in many biologically active molecules.

The broader class of aminophenyl compounds has been explored for the development of various therapeutic agents, including:

  • Kinase Inhibitors: The amino group can be functionalized to interact with the hinge region of protein kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases.

  • GPCR Ligands: The scaffold can be elaborated to generate ligands that bind to G-protein coupled receptors, a large family of drug targets.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the peer-reviewed literature detailing the intrinsic biological activity of this compound or its direct modulation of cellular signaling pathways. While the broader "ethanol" component can influence numerous pathways, these effects are general and not specific to the aminophenyl structure of this particular molecule.

Therefore, a diagram illustrating a specific signaling pathway directly modulated by this compound cannot be provided at this time due to the absence of supporting scientific evidence. Researchers are encouraged to perform initial biological screenings to elucidate the potential pharmacological profile of this compound and its derivatives.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.
Precautionary Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Keep in a dark place, sealed in a dry, room-temperature environment.

  • Handling: Avoid breathing dust, vapor, mist, or gas. Use in a well-ventilated area.

Conclusion

This compound is a readily accessible and synthetically versatile chemical building block with significant potential for applications in organic synthesis and medicinal chemistry. Its dual functionality allows for the straightforward creation of diverse molecular libraries for drug discovery programs. While its own biological activity remains to be thoroughly investigated, its utility as a precursor for more complex, potentially bioactive molecules is clear. Further research into the pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

Appendix: Representative Spectral Data of Related Compounds

Note: The chemical shifts and peak patterns in the following spectra will differ from those of this compound due to the different substitution patterns on the aromatic ring.

(Placeholder for representative ¹H NMR, ¹³C NMR, and IR spectra of a related aminophenylethanol isomer if they were available in the search results. Since they are not, this section will remain as a placeholder.)

References

2-(3-Aminophenyl)ethanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(3-Aminophenyl)ethanol. It includes detailed experimental protocols and data presented in a structured format to support research and development activities.

Compound Identification and Core Properties

This compound, also known as 3-aminophenethyl alcohol, is an organic compound featuring both an amino group and a hydroxyl group attached to a benzene ring via an ethyl linker. Its unique structure makes it a valuable intermediate in organic synthesis.

Key Identifiers

A logical overview of the compound's primary identifiers and structural information is presented below.

G cluster_main This compound cluster_identifiers Identifiers cluster_formula Formula & Structure compound This compound IUPAC Name: 2-(3-aminophenyl)ethan-1-ol Other Names: 3-Aminophenethyl alcohol cas CAS Number 52273-77-5 compound:f0->cas mdl MDL Number MFCD02683213 compound:f1->mdl mol_formula Molecular Formula C8H11NO compound->mol_formula smiles SMILES NC1=CC(CCO)=CC=C1 mol_formula->smiles inchi InChIKey FNUKLSVGSFFSLI-UHFFFAOYSA-N smiles->inchi

Caption: Core Identifiers and Structural Information for this compound.

Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C8H11NO[1][2]
Molecular Weight 137.18 g/mol [1]
Appearance Dark Brown to Black Solid[3]
Melting Point 51-53 °C[1]
Boiling Point 293 °C[3]
Density 1.124 g/cm³[1]
Flash Point 131 °C[3]
pKa (Predicted) 14.91 ± 0.10[3]
Refractive Index 1.597[3]
Solubility Slightly soluble in DMSO and Methanol[3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis via Catalytic Hydrogenation

A common and high-yield method for synthesizing this compound is through the catalytic reduction of 3-nitrophenylethanol.

Experimental Workflow:

G start Start: Reagents reagents 3-Nitrophenylethanol Methanol (Solvent) 10% Palladium on Carbon (Catalyst) start->reagents reactor Charge Pressure Reactor reagents->reactor reaction Pressurize with H2 (45 psi) Stir at Room Temperature Overnight reactor->reaction filtration Filter through Diatomaceous Earth Pad to Remove Catalyst reaction->filtration concentration Concentrate Filtrate under Reduced Pressure filtration->concentration product Yields this compound (White Solid, 99% Yield) concentration->product analysis Analyze by LCMS product->analysis end End analysis->end

Caption: Workflow for the Synthesis of this compound.

Detailed Protocol:

  • Reactor Charging : To a pressure reactor, add 3-nitrophenylethanol (3.0 g, 18 mmol), methanol (100 mL), and a 10% palladium on carbon catalyst (0.1 g, 0.08 mmol).[3]

  • Hydrogenation : Subject the reaction system to 45 psi of hydrogen pressure.[3]

  • Reaction : Stir the reaction mixture at room temperature overnight.[3]

  • Catalyst Removal : Upon completion of the reaction, remove the palladium catalyst by filtering the mixture through a diatomaceous earth pad.[3]

  • Purification : Concentrate the resulting filtrate under reduced pressure to afford the target product, this compound. This process typically yields a white solid.[3]

  • Analysis : The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LCMS) to confirm its identity. The expected molecular ion peak [M+H]+ is m/z = 138.1, which corresponds to the theoretical value for C8H11NO.[3]

Purification and Analysis
  • Purification : The primary purification method described in the synthesis protocol is filtration followed by concentration under reduced pressure.[3] For higher purity, standard techniques such as recrystallization from an appropriate solvent system or silica gel column chromatography could be employed.

  • Analysis : While LCMS is used for confirmation, full characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Although specific spectral data for the 3-amino isomer is not detailed in the provided search results, data for the isomeric 2-(4-aminophenyl)ethanol shows characteristic peaks for the amino, hydroxyl, and aromatic groups which would be expected to be similar.[4][5]

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is dictated by its three primary functional components: the aromatic ring, the primary amine, and the primary alcohol.

  • Amino Group : The nucleophilic primary amine can undergo reactions such as acylation, alkylation, and diazotization.

  • Hydroxyl Group : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions.[6] The hydroxyl group's poor leaving nature means it typically requires activation (e.g., protonation in acidic conditions) to participate in substitution reactions.[7]

  • Aromatic Ring : The benzene ring is activated towards electrophilic substitution, with the directing effects influenced by both the amino and hydroxyethyl substituents.

This compound serves as a useful precursor for synthesizing indolines and dihydrobenzofurans through iron and copper-catalyzed iodination and cyclization reactions.[3]

Stability and Storage
  • Stability : Aminophenol compounds can deteriorate when exposed to air and light, often undergoing auto-oxidation which can be accelerated at higher pH and temperatures.[8][9]

  • Storage : It is recommended to store this compound in a dark place, sealed in a dry, inert atmosphere at room temperature.[3]

Biological Activity and Applications in Drug Development

While this compound itself is primarily used as a chemical intermediate, its structural motifs are relevant in medicinal chemistry. The aminophenol scaffold is present in various bioactive molecules. For instance, the isomeric 4-aminophenol is the final intermediate in the industrial synthesis of paracetamol.[10]

Derivatives of similar structures, such as (3-aminophenyl)methanol, are used as key reagents in synthesizing inhibitors of cellular signaling pathways, including dynamin GTPase and hedgehog signaling, which are important targets in oncology research.[11] The functional groups on this compound offer versatile points for derivatization to create libraries of novel compounds for screening against various biological targets, such as anticancer and antibacterial agents.[12]

Currently, there is no direct evidence from the provided search results linking this compound to a specific signaling pathway. Its primary role in the cited literature is that of a versatile building block for more complex molecules.[3]

References

Spectral Analysis of 3-Aminophenethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-aminophenethyl alcohol, more systematically named 1-(3-aminophenyl)ethanol. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural motifs. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and replication.

Quantitative Spectral Data

The following tables summarize the key spectral data obtained for 1-(3-aminophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 1-(3-aminophenyl)ethanol

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzProposed Assignment
7.10 - 7.25m1H-Ar-H
6.60 - 6.80m3H-Ar-H
4.75q1H6.4-CH(OH)-
3.65 (broad s)s2H--NH₂
2.50 (broad s)s1H--OH
1.35d3H6.4-CH₃

Table 2: ¹³C NMR Spectral Data of 1-(3-aminophenyl)ethanol

Chemical Shift (δ) ppmProposed Assignment
146.5Ar-C (C-NH₂)
145.8Ar-C (C-CH(OH))
129.2Ar-CH
117.5Ar-CH
115.1Ar-CH
113.8Ar-CH
70.4-CH(OH)-
25.1-CH₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of 1-(3-aminophenyl)ethanol

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
3030MediumAromatic C-H stretch
2970 - 2850MediumAliphatic C-H stretch
1600, 1580, 1490Medium-StrongAromatic C=C bending
1450MediumCH₃ bending
1370MediumC-O-H bending
1260 - 1050StrongC-O stretch
880 - 780StrongAromatic C-H out-of-plane bending (meta-substitution)
Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data of 1-(3-aminophenyl)ethanol [1]

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
137Moderate[M]⁺ (Molecular Ion)
122High[M - CH₃]⁺
94Base Peak[M - CH₃ - CO]⁺ or rearrangement product
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific instrument parameters for the cited data may vary, these protocols represent standard practices for the analysis of aromatic alcohols and amines.

NMR Spectroscopy

A solution of 1-(3-aminophenyl)ethanol (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. ¹H NMR data is typically acquired with 16-32 scans, while ¹³C NMR requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of 1-(3-aminophenyl)ethanol is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the mass analysis. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated on a capillary column (e.g., a non-polar or medium-polarity column) with helium as the carrier gas. The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure proper separation and elution. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and the resulting fragments are separated based on their mass-to-charge ratio.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of 3-aminophenethyl alcohol.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample 3-Aminophenethyl Alcohol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of 3-aminophenethyl alcohol.

References

An In-depth Technical Guide to the Solubility of 2-(3-Aminophenyl)ethanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(3-Aminophenyl)ethanol, a crucial aspect for its application in research, synthesis, and pharmaceutical development. Understanding the solubility of this compound in various common laboratory solvents is fundamental for designing experimental procedures, developing formulations, and ensuring reproducible results. This document outlines the available solubility data, presents a comprehensive experimental protocol for determining solubility, and provides a visual workflow to guide laboratory practice.

I. Solubility Data of this compound

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative information found in the literature and provides a template for recording experimentally determined quantitative values.

Table 1: Solubility of this compound

SolventChemical FormulaQualitative SolubilityQuantitative Solubility (g/L at 25°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OSSlightly Soluble[1]Data to be determined
MethanolCH₃OHSlightly Soluble[1]Data to be determined
WaterH₂OData to be determinedData to be determined
EthanolC₂H₅OHData to be determinedData to be determined
AcetoneC₃H₆OData to be determinedData to be determined
Ethyl AcetateC₄H₈O₂Data to be determinedData to be determined
DichloromethaneCH₂Cl₂Data to be determinedData to be determined
ChloroformCHCl₃Data to be determinedData to be determined
Dimethylformamide (DMF)C₃H₇NOData to be determinedData to be determined

Note: The term "slightly soluble" is a qualitative description and is not standardized. Quantitative determination is essential for precise applications.

II. Experimental Protocol for Determining Solubility

The following is a standard protocol for the quantitative determination of the solubility of a solid organic compound, such as this compound, in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

  • Dilution of the Saturated Solution:

    • Accurately pipette a known volume of the filtered saturated solution into a volumetric flask.

    • Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC, UV-Vis).

  • Quantification:

    • Analyze the diluted sample using a calibrated analytical instrument.

    • For HPLC: Compare the peak area of the sample to a standard curve prepared from known concentrations of this compound.

    • For UV-Vis: Measure the absorbance at the wavelength of maximum absorbance (λmax) and use a standard curve to determine the concentration.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the tested temperature.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

    • Record the temperature at which the solubility was determined.

III. Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate filter Filter supernatant to remove undissolved solid equilibrate->filter dilute Dilute the filtered saturated solution filter->dilute quantify Quantify concentration using calibrated HPLC or UV-Vis dilute->quantify calculate Calculate solubility from concentration and dilution factor quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid compound.

References

An In-depth Technical Guide to 2-(3-Aminophenyl)ethanol: Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Aminophenyl)ethanol is a chemical compound with the molecular formula C₈H₁₁NO. While it serves as a useful building block in organic synthesis, publicly available data on its specific stereochemical properties and biological activities, particularly its involvement in signaling pathways, is notably scarce. This technical guide synthesizes the available information on its molecular structure, provides a known synthetic route, and addresses the current gaps in knowledge regarding its stereochemistry and biological significance. The persistent confusion with the structurally related but distinct compound, 2-[(3-Aminophenyl)sulfonyl]ethanol, is also clarified.

Molecular Structure and Properties

This compound, also known as 3-aminophenethyl alcohol, possesses a benzene ring substituted with an amino group and a 2-hydroxyethyl group at the meta position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
CAS Number 52273-77-5[3]
Melting Point 51-53 °C[2]
Appearance White solid[3]
Molecular Ion Peak [M+H]⁺ m/z = 138.1[3]
Spectroscopic Data

Stereochemistry

A thorough review of the scientific literature reveals no evidence of inherent chirality in the this compound molecule. The structure does not contain any asymmetric carbon atoms (chiral centers). Consequently, it is an achiral molecule and does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of its nitro precursor, 3-nitrophenylethanol.[3]

Experimental Protocol: Reduction of 3-Nitrophenylethanol

Materials:

  • 3-Nitrophenylethanol

  • Methanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Pressure reactor

  • Diatomaceous earth

Procedure:

  • To a pressure reactor, add 3-nitrophenylethanol (e.g., 3.0 g, 18 mmol), methanol (e.g., 100 mL), and 10% palladium on carbon catalyst (e.g., 0.1 g).[3]

  • Seal the reactor and subject the system to hydrogen gas at a pressure of 45 psi.[3]

  • Stir the reaction mixture at room temperature overnight.[3]

  • Upon completion of the reaction (which can be monitored by techniques such as TLC or LC-MS), carefully vent the reactor.

  • Remove the catalyst by filtration through a pad of diatomaceous earth.[3]

  • Concentrate the filtrate under reduced pressure to yield the target product, this compound.[3]

This protocol has been reported to yield the product in high purity (e.g., 99% yield).[3]

G cluster_reactants Reactants cluster_conditions Conditions reactant1 3-Nitrophenylethanol product This compound reactant1->product Reduction reactant2 H₂ reactant2->product catalyst 10% Pd/C catalyst->product solvent Methanol solvent->product

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not identified any specific biological activities or involvement in signaling pathways for this compound. The compound is primarily cited as a synthetic intermediate.[3] For instance, it is a precursor for the synthesis of indolines and dihydrobenzofurans.[3]

It is crucial to distinguish this compound from the similarly named compound 2-[(3-Aminophenyl)sulfonyl]ethanol . The latter is a known intermediate in the synthesis of reactive dyes and some of its derivatives have been investigated for potential pharmaceutical properties, including anti-inflammatory and antioxidant effects.[4][5][6] However, this is a distinct chemical entity with a different molecular structure and properties.

The lack of data on the biological role of this compound means that, at present, no signaling pathways or biological workflows involving this specific molecule can be described or visualized. Research into the biological effects of this compound and its derivatives could be a potential area for future investigation.

Conclusion

This compound is a well-defined organic molecule with established synthetic routes. Its primary utility appears to be as a precursor in the synthesis of other heterocyclic compounds. However, there is a significant lack of publicly available information regarding its stereochemistry and, most notably, its biological activity. The molecule is achiral and therefore does not have stereoisomers. Future research is required to explore any potential pharmacological or biological roles of this compound and its derivatives to expand its application beyond its current use as a synthetic intermediate. For professionals in drug development, while this molecule can serve as a starting scaffold, its direct biological effects remain uncharacterized.

References

Potential Research Applications of 3-(2-Hydroxyethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxyethyl)aniline, a versatile bifunctional aromatic compound, is emerging as a significant building block in various scientific and industrial research domains. Its unique structure, incorporating both a nucleophilic amino group and a reactive hydroxyl group on a phenyl ring, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of a diverse array of molecules. This technical guide provides an in-depth overview of the core research applications of 3-(2-Hydroxyethyl)aniline, with a focus on its potential in drug discovery, materials science, and chemical synthesis. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its use in the laboratory.

Physicochemical Properties and Synthesis

3-(2-Hydroxyethyl)aniline is a clear to pale yellow liquid with the chemical formula C₈H₁₁NO. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 137.18 g/mol
CAS Number 122-98-5
Boiling Point 285-287 °C
Melting Point 9-11 °C
Density 1.107 g/cm³
Solubility Soluble in water and organic solvents.
Appearance Clear to pale yellow liquid

A common synthetic route to 3-(2-Hydroxyethyl)aniline involves the reaction of 3-aminophenol with 2-chloroethanol.

Research Applications

The unique chemical structure of 3-(2-Hydroxyethyl)aniline makes it a valuable precursor in several areas of research and development.

Drug Discovery and Development

The aniline scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 3-(2-Hydroxyethyl)aniline are being explored for their therapeutic potential, particularly in oncology.

Derivatives of anilines, such as quinolines and benzothiazoles, have shown promise as potent anticancer agents. The general synthetic strategies for these compounds can be adapted to utilize 3-(2-Hydroxyethyl)aniline as a starting material, introducing a hydroxyethyl moiety that can potentially improve solubility and provide an additional point for pharmacophore modification.

  • Quinoline Derivatives: Aniline derivatives are key starting materials in several named reactions for quinoline synthesis, including the Doebner-von Miller and Skraup-Doebner-von Miller reactions. Quinoline-based compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.

  • Benzothiazole Derivatives: The synthesis of benzothiazole aniline (BTA) derivatives, which have demonstrated selective antitumor properties, often starts from substituted anilines. These compounds can induce apoptosis in cancer cells.

Logical Relationship for Anticancer Drug Development:

Logical Workflow: Aniline Derivatives in Anticancer Research A Aniline Precursor (e.g., 3-(2-Hydroxyethyl)aniline) B Synthesis of Heterocyclic Scaffolds (e.g., Quinolines, Benzothiazoles) A->B Chemical Synthesis C Biological Screening (e.g., Cytotoxicity Assays) B->C In Vitro Evaluation D Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Induction) C->D Identified Hits E Lead Optimization D->E Structure-Activity Relationship PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes AnilineDerivative Aniline Derivative AnilineDerivative->PI3K inhibits MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Aniline-based Kinase Inhibitor Inhibitor->RAF inhibits Inhibitor->MEK inhibits VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis promotes PI3K->Angiogenesis promotes Inhibitor Aniline-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 inhibits Workflow: Synthesis of Poly(N-(2-hydroxyethyl)aniline) Monomer Dissolve 3-(2-Hydroxyethyl)aniline in HCl Reaction Mix Monomer and Oxidant Solutions at 5°C Monomer->Reaction Oxidant Prepare Ammonium Persulfate Solution Oxidant->Reaction Polymerization Stir Overnight Reaction->Polymerization Washing Wash with Water and Methanol Polymerization->Washing Drying Dry under Vacuum at 60°C Washing->Drying Product Poly(N-(2-hydroxyethyl)aniline) Drying->Product

Reactivity of the Aromatic Amine in 2-(3-Aminophenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)ethanol, a bifunctional organic molecule, presents a fascinating case study in aromatic amine reactivity. Possessing both a nucleophilic amino group and a primary alcohol, its chemical behavior is dictated by the interplay of these functionalities and their influence on the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the aromatic amine in this compound, focusing on its nucleophilic and basic properties, and its participation in key synthetic transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both theoretical understanding and practical experimental guidance.

Physicochemical Properties and Reactivity Overview

The reactivity of the aromatic amine in this compound is fundamentally governed by the electronic properties of the aniline moiety. The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of the benzene ring, which has several important consequences.

Basicity: Aromatic amines are significantly less basic than their aliphatic counterparts. This is due to the resonance delocalization of the nitrogen's lone pair, which reduces its availability for protonation. The predicted pKa of the conjugate acid of this compound is approximately 4.6, similar to that of aniline, highlighting its weakly basic nature.

Nucleophilicity: The delocalization of the lone pair also reduces the nucleophilicity of the amino group compared to aliphatic amines. However, it remains sufficiently nucleophilic to react with a variety of electrophiles.

Aromatic Ring Activation: The amino group is a strong activating group for electrophilic aromatic substitution. It donates electron density to the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. In the case of this compound, the amino group is at the meta position relative to the ethanol substituent. The primary sites for electrophilic attack will be the positions ortho and para to the amino group (positions 2, 4, and 6).

Quantitative Reactivity Data

While specific kinetic data for many reactions of this compound are not extensively reported in the literature, the following table summarizes key quantitative data that has been found or can be predicted based on analogous structures.

PropertyValueCitation(s)
pKa (predicted) 14.91 (for the alcohol proton)[1]
Synthesis Yield 99% (from 3-nitrophenylethanol)[2]

Key Reactions of the Aromatic Amine

The aromatic amine of this compound undergoes a variety of characteristic reactions, making it a versatile building block in organic synthesis.

Acylation

The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Experimental Protocol: N-Acetylation of this compound

  • Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) or a solvent-free system.

  • Addition of Acylating Agent: Add acetic anhydride (1.5 mmol) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 60-85°C. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be quenched with water. If a solvent was used, the organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution), and dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield N-(3-(2-hydroxyethyl)phenyl)acetamide.

Diazotization and Sandmeyer Reaction

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups through Sandmeyer or related reactions.[2][3] This provides a powerful method for introducing halides, cyano groups, and other functionalities onto the aromatic ring.

Experimental Protocol: Diazotization and Sandmeyer Bromination

  • Diazotization:

    • Dissolve this compound (1.0 mmol) in an aqueous solution of a strong acid (e.g., HBr, 3 mL).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 mmol) in water, keeping the temperature below 5°C. Stir for 15-30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in HBr.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt.

    • Purify the product by column chromatography to obtain 2-(3-bromophenyl)ethanol. Yields for similar reactions are often in the range of 50-80%.[4]

Electrophilic Aromatic Substitution

As an activated ring system, the aromatic nucleus of this compound is susceptible to electrophilic substitution at the positions ortho and para to the amino group.

Direct halogenation with reagents like bromine water can lead to poly-substitution due to the high activation by the amino group. For mono-halogenation, it is often necessary to first protect the amino group by acylation to moderate its activating effect.

Experimental Protocol: Bromination of N-acetylated this compound

  • Protection: Acetylate the amino group of this compound as described in the acylation protocol.

  • Bromination:

    • Dissolve the resulting N-(3-(2-hydroxyethyl)phenyl)acetamide in a suitable solvent like acetic acid.

    • Slowly add a solution of bromine in acetic acid at room temperature.

    • Monitor the reaction by TLC.

  • Deprotection:

    • After the bromination is complete, the acetyl group can be removed by acidic or basic hydrolysis to yield the brominated aminophenyl)ethanol derivative.

  • Work-up and Purification: Neutralize the reaction mixture, extract the product, and purify by chromatography.

Direct nitration of anilines with strong acids can be problematic due to oxidation and the formation of the anilinium ion, which is a meta-director. Therefore, protection of the amino group is typically required to achieve regioselective nitration at the ortho/para positions.

Experimental Protocol: Nitration of N-acetylated this compound

  • Protection: Acetylate the amino group as previously described.

  • Nitration:

    • Slowly add the N-acetylated compound to a cold (0-5°C) mixture of concentrated nitric acid and sulfuric acid.

    • Maintain the low temperature and stir for a designated period.

  • Work-up: Pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Deprotection and Purification: The nitro-substituted product can be deprotected and purified by recrystallization or chromatography. The nitration is expected to occur primarily at the positions ortho and para to the amino group.

Visualizing Reaction Pathways and Workflows

To provide a clearer understanding of the synthetic transformations and logical relationships discussed, the following diagrams have been generated using Graphviz.

acylation_workflow start This compound reagent Acetic Anhydride start->reagent 1. React with solvent Solvent (e.g., DCM) or Neat reagent->solvent 2. In product N-(3-(2-hydroxyethyl)phenyl)acetamide solvent->product 3. Forms purification Purification (Chromatography/Recrystallization) product->purification 4. Purify

Acylation workflow for this compound.

sandmeyer_pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction amine This compound diazonium Diazonium Salt Intermediate amine->diazonium NaNO2, H+ cu_reagent CuX (X = Cl, Br, CN) diazonium->cu_reagent Reacts with product 2-(3-Halophenyl)ethanol or 2-(3-Cyanophenyl)ethanol cu_reagent->product

Pathway for the Sandmeyer reaction of this compound.

electrophilic_substitution_logic start This compound protection Protection of -NH2 (e.g., Acylation) start->protection substitution Electrophilic Aromatic Substitution protection->substitution electrophile Electrophile (E+) (e.g., Br+, NO2+) electrophile->substitution deprotection Deprotection substitution->deprotection product Ortho/Para Substituted Product deprotection->product

Logical workflow for regioselective electrophilic substitution.

Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a valuable scaffold in medicinal chemistry and materials science. The aromatic amine can be readily modified to introduce pharmacophores or linking groups, while the hydroxyl group provides a handle for further derivatization, such as esterification or etherification. Its derivatives have been explored as intermediates in the synthesis of bioactive molecules, including potential kinase inhibitors and other therapeutic agents.[1] In the field of materials science, this compound and its derivatives are utilized in the synthesis of reactive dyes and other functional organic materials. The ability to precisely tune the electronic and steric properties of the molecule through reactions at the amino group is key to these applications.

Conclusion

This compound is a versatile chemical intermediate whose reactivity is dominated by its aromatic amino group. Understanding the principles of its basicity, nucleophilicity, and its role in activating the aromatic ring is crucial for its effective utilization in synthesis. This guide has provided an overview of these properties, along with practical experimental protocols and visual representations of key reaction pathways. For researchers and professionals in drug development and chemical synthesis, this compound offers a robust platform for the construction of complex molecular architectures and the development of novel functional materials and therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the primary alcohol in 2-(3-aminophenyl)ethanol, a versatile bifunctional molecule. Understanding the chemical behavior of the hydroxyl group is crucial for its application as a building block in the synthesis of pharmaceuticals and other complex organic molecules. This document details key reactions, including oxidation, esterification, etherification, and conversion to sulfonate esters, supported by experimental data and protocols.

Core Reactivity of the Primary Alcohol

The primary alcohol of this compound exhibits typical reactivity, serving as a nucleophile and undergoing oxidation. However, the presence of the 3-amino group introduces considerations of chemoselectivity. The amino group, being more nucleophilic than the hydroxyl group, will preferentially react with electrophiles under many conditions. Therefore, protection of the amino group is often a prerequisite for selective reactions at the alcohol.

Key Reactions and Experimental Protocols

Oxidation to 2-(3-Aminophenyl)acetaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, 2-(3-aminophenyl)acetaldehyde. This transformation is a key step in the synthesis of various heterocyclic compounds and other functionalized molecules. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amino group.

Experimental Protocol: Swern Oxidation

A common method for this conversion is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by quenching with a hindered base like triethylamine.

  • Reaction: In a flask maintained at -78 °C under an inert atmosphere, a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) is prepared. To this, a solution of DMSO (2.2 equivalents) in DCM is added dropwise. After stirring for 15 minutes, a solution of this compound (1.0 equivalent) in DCM is added slowly. The reaction is stirred for 30 minutes, followed by the addition of triethylamine (5.0 equivalents). The mixture is then allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

  • Purification: The product is typically purified by column chromatography on silica gel.

Oxidizing Agent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
DMSO, (COCl)₂, Et₃NDCM-78 to rt2Typically >85
PCCDCMrt2-4Moderate to high
DMPDCMrt1-3High

Table 1: Comparison of common oxidation methods for primary alcohols.

Oxidation_Workflow cluster_start Starting Material cluster_reagents Oxidation Reagents cluster_product Product 2_3_aminophenyl_ethanol This compound Aldehyde 2-(3-Aminophenyl)acetaldehyde 2_3_aminophenyl_ethanol->Aldehyde Swern Oxidation Swern DMSO, (COCl)₂, Et₃N

Figure 1: Workflow for the Swern oxidation of this compound.
Esterification to 2-(3-Aminophenyl)ethyl Esters

Esterification of the primary alcohol can be achieved through reaction with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. Given the higher nucleophilicity of the amino group, it must be protected prior to esterification to ensure chemoselectivity. A common protecting group for the amine is the acetyl group, introduced by reaction with acetic anhydride.

Experimental Protocol: N-Acetylation followed by O-Esterification

Step 1: N-Acetylation To a solution of this compound (1.0 equivalent) in a suitable solvent like ethyl acetate, acetic anhydride (1.1 equivalents) is added dropwise at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried and concentrated to yield N-(3-(2-hydroxyethyl)phenyl)acetamide.[1]

Step 2: O-Esterification with an Acyl Chloride The N-acetylated product (1.0 equivalent) is dissolved in a dry, non-protic solvent such as dichloromethane or THF containing a base like triethylamine or pyridine (1.5 equivalents). The solution is cooled to 0 °C, and the desired acyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is worked up by washing with water and brine, followed by drying and concentration of the organic layer. The final ester product is purified by chromatography or recrystallization.

Acylating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)
Acyl ChloridePyridine or Et₃NDCM0 to rtHigh
Acid AnhydrideDMAP (cat.)DCMrtHigh
Carboxylic AcidDCC, DMAP (cat.)DCMrtModerate to High

Table 2: Common conditions for the O-esterification of N-protected this compound.

Esterification_Pathway Start This compound N_Protected N-Acetyl-2-(3-aminophenyl)ethanol Start->N_Protected Acetic Anhydride Ester 2-(3-Acetylaminophenyl)ethyl Ester N_Protected->Ester Acyl Chloride, Base

Figure 2: Two-step pathway for the selective O-esterification.
Etherification to 2-(3-Aminophenyl)ethyl Ethers

The synthesis of ethers from the primary alcohol of this compound can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Similar to esterification, prior protection of the amino group is necessary to prevent N-alkylation.

Experimental Protocol: Williamson Ether Synthesis

Step 1: N-Protection (e.g., Boc protection) To a solution of this compound (1.0 equivalent) in a solvent like THF or dioxane, di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) are added. The mixture is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water and brine. Drying and concentration yield the N-Boc protected intermediate.

Step 2: Ether Formation The N-protected alcohol (1.0 equivalent) is dissolved in a dry aprotic solvent like THF or DMF. A strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C to form the alkoxide. After hydrogen evolution ceases, the alkyl halide (1.2 equivalents) is added, and the reaction mixture is stirred at room temperature or heated to drive the reaction to completion. The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ether is purified by column chromatography.

BaseAlkylating AgentSolventTemperature (°C)Yield (%)
NaHPrimary Alkyl HalideTHF or DMF0 to rt/heatGood to High
K₂CO₃Primary Alkyl HalideAcetone or CH₃CNRefluxModerate to Good

Table 3: General conditions for the Williamson ether synthesis.

Etherification_Logic Start N-Protected This compound Alkoxide Alkoxide Formation (Strong Base) Start->Alkoxide SN2 SN2 Attack on Alkyl Halide Alkoxide->SN2 Product Ether Product SN2->Product

Figure 3: Logical steps in the Williamson ether synthesis.
Conversion to 2-(3-Aminophenyl)ethyl Tosylate

To enhance the leaving group ability of the hydroxyl group for subsequent nucleophilic substitution reactions, it can be converted to a sulfonate ester, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Again, chemoselectivity is a key consideration, and the amino group should be protected.

Experimental Protocol: Tosylation

Step 1: N-Protection (as described previously)

Step 2: O-Tosylation The N-protected this compound (1.0 equivalent) is dissolved in anhydrous DCM or pyridine. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (1.2-1.5 equivalents) is added portion-wise. If DCM is used as the solvent, a base such as triethylamine or pyridine (1.5 equivalents) is also added. The reaction is stirred at 0 °C for a few hours and then allowed to warm to room temperature overnight. The reaction is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed sequentially with dilute HCl (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude tosylate can be purified by recrystallization or column chromatography.[2][3]

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PyridinePyridine0 to rt12-24High
TriethylamineDCM0 to rt4-16Good to High

Table 4: Typical conditions for the tosylation of alcohols.

Tosylation_Process Input N-Protected Alcohol p-Toluenesulfonyl Chloride Base (e.g., Pyridine) Process Reaction at 0 °C to rt Input->Process Output Tosylated Product By-products Process->Output

Figure 4: Process flow for the tosylation reaction.

Influence of the 3-Aminophenyl Group

The 3-aminophenyl group exerts a significant electronic influence on the reactivity of the primary alcohol. The amino group is an electron-donating group, which can increase the electron density on the aromatic ring and, to a lesser extent, at the benzylic position through resonance and inductive effects. This can have several consequences:

  • Nucleophilicity of the Alcohol: The electron-donating nature of the amino group can slightly enhance the nucleophilicity of the alcohol's oxygen atom, although this effect is generally modest.

  • Stability of Intermediates: In reactions that proceed through carbocationic intermediates at the benzylic carbon (though less likely for a primary alcohol unless rearrangement occurs), the electron-donating amino group would have a stabilizing effect.

  • Chemoselectivity: As mentioned, the primary challenge is the higher nucleophilicity of the amino group itself, which will typically outcompete the alcohol in reactions with electrophiles. This necessitates the use of protecting group strategies for selective alcohol functionalization.

Intramolecular Reactions

The bifunctional nature of this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures. For instance, after conversion of the alcohol to a good leaving group (e.g., a tosylate), intramolecular nucleophilic attack by the amino group can lead to the formation of a tetrahydroisoquinoline ring system, a common scaffold in natural products and pharmaceuticals. The feasibility and outcome of such cyclizations depend on the specific reaction conditions and the nature of any substituents on the amino group.

Conclusion

The primary alcohol in this compound is a versatile functional group that can undergo a range of important chemical transformations. While its reactivity is typical for a primary alcohol, the presence of the 3-amino group necessitates careful consideration of chemoselectivity, often requiring a protection-deprotection strategy to achieve desired outcomes. By understanding the principles outlined in this guide, researchers can effectively utilize this compound as a valuable building block in the synthesis of complex molecular targets.

References

An In-depth Technical Review of the Material Safety Data Sheet for 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the Material Safety Data Sheet (MSDS) for 2-(3-Aminophenyl)ethanol (CAS No. 52273-77-5). The information has been compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and visualization of key safety information.

Section 1: Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C8H11NO.[1][2] It is also known by its synonym, m-aminophenethyl alcohol. This compound is a useful intermediate in the synthesis of various organic molecules, including indolines and dihydrobenzofurans.[2] The following table summarizes its key physical and chemical properties.

PropertyValueSource
CAS Number 52273-77-5[1][2]
Molecular Formula C8H11NO[1][2]
Molecular Weight 137.18 g/mol [3]
Appearance Solid or Semi-solid or liquid[1]
Purity 97%[1]

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification:

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3

Source:[3][4]

The following diagram illustrates the GHS hazard identification for this compound.

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Classification cluster_pictogram GHS Pictogram cluster_signal_word Signal Word product_name This compound H315 Hazard Statement: H315 Causes skin irritation H319 Hazard Statement: H319 Causes serious eye irritation H335 Hazard Statement: H335 May cause respiratory irritation pictogram signal_word Warning

Caption: GHS Hazard Classification for this compound.

Section 3: Precautionary Measures and Personal Protective Equipment (PPE)

The safe handling of this compound requires adherence to specific precautionary measures and the use of appropriate personal protective equipment. These measures are designed to minimize exposure and prevent adverse health effects.

Precautionary Statements:

TypeStatement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
P264Wash face, hands and any exposed skin thoroughly after handling.[3][4]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3][4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[3]
P332 + P313If skin irritation occurs: Get medical advice/attention.[3]
P337 + P313If eye irritation persists: Get medical advice/attention.[3]
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

The following workflow outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow start Handling this compound engineering_controls Ensure Adequate Ventilation (Fume Hood or Outdoors) start->engineering_controls ppe Wear Appropriate PPE engineering_controls->ppe gloves Protective Gloves ppe->gloves eye_protection Eye Protection (Safety Glasses with Side-Shields or Goggles) ppe->eye_protection lab_coat Protective Clothing (Lab Coat) ppe->lab_coat respirator Respiratory Protection (If dusts are generated) ppe->respirator end Proceed with Experiment gloves->end eye_protection->end lab_coat->end respirator->end

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

Section 4: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Section 5: Storage and Handling

Proper storage and handling are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.

Storage Conditions:

  • Keep in a dark place.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Store at room temperature.[1]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Avoid formation of dust and aerosols.

  • Use only in a well-ventilated area.[4]

Section 6: Experimental Protocols

Detailed experimental protocols for toxicological and safety studies are not typically included in standard Material Safety Data Sheets. For specific experimental methodologies, researchers should consult relevant toxicological databases and scientific literature. The information provided in the SDS is intended for hazard identification and safe handling guidance.

Disclaimer: This document is intended as a technical guide and summary of available MSDS information for this compound. It is not a substitute for the official Safety Data Sheet provided by the manufacturer. Always refer to the original SDS for the most complete and up-to-date information before handling this chemical.

References

A Technical Guide to High-Purity 2-(3-Aminophenyl)ethanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement and application of high-purity 2-(3-Aminophenyl)ethanol (CAS No. 52273-77-5). This aniline derivative is a valuable building block in organic synthesis, particularly for the development of novel therapeutics and functional materials.

Core Compound Properties

This compound, also known as 3-aminophenethyl alcohol or 3-(2-hydroxyethyl)aniline, possesses a bifunctional structure with a primary aromatic amine and a primary alcohol. This unique combination allows for versatile chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including indolines and dihydrobenzofurans.[1]

PropertyValue
CAS Number 52273-77-5[2][3]
Molecular Formula C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol
Appearance Typically a white solid[1]
Melting Point 51-53 °C
Boiling Point Not available
Density 1.124 g/cm³[4]

High-Purity Suppliers for Research

The quality and purity of starting materials are critical for the reproducibility and success of research and development projects. Several chemical suppliers offer this compound in various purities and quantities suitable for laboratory and preclinical studies.

SupplierProduct Name/CodePurityQuantity OptionsNotes
Toronto Research Chemicals (TRC) This compound (TRCA615645)Not specified, sold as a research chemical100 mg, 250 mg[2][3]Provides high-purity organic molecules and analytical standards.
Sigma-Aldrich This compoundNot specifiedVaries by sub-vendorDistributes from various manufacturers like Aladdin Scientific and Ambeed, Inc.
Career Henan Chemical Co. This compound≥98%Gram scale and upPrice listed as per gram.[1]
ChemScene (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethanol (CS-0343375)≥95%Not specifiedA derivative, indicating capability in related chemistries.[5]

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to confirm the purity and impurity profile of the specific lot being purchased.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the catalytic reduction of 2-(3-nitrophenyl)ethanol.[1]

Materials:

  • 2-(3-Nitrophenyl)ethanol

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas

  • Diatomaceous earth (Celite)

  • Pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a pressure reactor, dissolve 2-(3-nitrophenyl)ethanol (e.g., 3.0 g, 18 mmol) in methanol (100 mL).

  • Carefully add the 10% Pd/C catalyst (e.g., 0.1 g) to the solution.

  • Seal the reactor and purge it with hydrogen gas.

  • Pressurize the reactor with hydrogen to 45 psi.

  • Stir the reaction mixture at room temperature overnight.

  • Upon reaction completion, carefully vent the reactor and purge with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid.[1]

  • The product identity can be confirmed by analytical methods such as Liquid Chromatography-Mass Spectrometry (LCMS), looking for the expected molecular ion peak ([M+H]⁺ m/z = 138.1).[1]

Application in Drug Discovery and Development

This compound is a versatile starting material for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity. Its primary amine can be readily acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be esterified, etherified, or oxidized.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.

G cluster_0 Procurement & QC cluster_1 Synthetic Chemistry cluster_2 Biological Screening A Identify Supplier (e.g., TRC, Sigma) B Request Certificate of Analysis A->B C In-house QC (e.g., NMR, LCMS) B->C D This compound (Starting Material) C->D E Chemical Derivatization (e.g., Acylation, Cyclization) D->E F Synthesis of Compound Library E->F G Purification & Characterization F->G H High-Throughput Screening (HTS) G->H I Hit Identification H->I J Lead Optimization I->J J->E SAR Feedback

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of Nitrophenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the palladium-catalyzed hydrogenation of nitrophenylethanol to aminophenylethanol, a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols and data herein are compiled to ensure a safe, efficient, and reproducible execution of this synthetic step.

Introduction

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental reaction in organic synthesis. Among the various available methods, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and robust technique.[1] This preference stems from its high efficiency, excellent chemoselectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture post-completion.[1] This application note offers a comprehensive protocol for the hydrogenation of nitrophenylethanol, a common precursor in medicinal chemistry.

Data Presentation: A Comparative Overview of Reaction Conditions

The efficiency of the palladium-catalyzed hydrogenation of nitroaromatics is influenced by several factors, including the choice of solvent, hydrogen source, temperature, and pressure. The following table summarizes various reported conditions for the reduction of nitro compounds, providing a valuable reference for process optimization.

SubstrateCatalystHydrogen SourceSolventTemperature (°C)PressureYield (%)Reference
2-(o-nitrophenyl)ethanolRaney NickelH₂ gasMethanolAmbient5 kg/cm ² G99.2[2]
2-(o-nitrophenyl)ethanolRaney NickelH₂ gasMethanol808.5 kg/cm ² G98.7[2]
Nitroaromatics (General)10% Pd/CH₂ gasEthanolRoom Temperature1 atmHigh[3]
Nitroaromatics (General)10% Pd/CH₂ gasEthyl AcetateRoom Temperature1 atmHigh[3]
Nitroaromatics (General)10% Pd/CH₂ gasMethanolRoom Temperature-High[3]
Nitroaromatics (General)Pd/CH₂ gasDichloromethaneAmbient1 atmHigh[4]
p-nitrophenolPd/GrapheneNaBH₄Aqueous---[5]

Experimental Protocols

The following protocols provide a detailed methodology for the palladium-catalyzed hydrogenation of nitrophenylethanol using hydrogen gas. Adherence to safety precautions is critical due to the flammable nature of the catalyst and hydrogen gas.

Safety Precautions:

  • Palladium on carbon (Pd/C) is pyrophoric, especially after use when it has adsorbed hydrogen. It may ignite upon contact with air or certain organic solvents.[6][7]

  • Always handle Pd/C in an inert atmosphere (e.g., under nitrogen or argon).[7]

  • Hydrogen gas is highly flammable and forms explosive mixtures with air.[1] All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.[1]

  • The filter cake of Pd/C should never be allowed to dry and should be quenched with water after filtration.[1][7]

Protocol 1: Hydrogenation using a Hydrogen Balloon

This procedure is suitable for small-scale reactions at atmospheric pressure.

  • Vessel Preparation: Place a magnetic stir bar in a round-bottom flask equipped with a two-way adapter. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this cycle 3-5 times.[7]

  • Catalyst Addition: Under a positive flow of inert gas, add 5-10 wt% of 10% Pd/C relative to the nitrophenylethanol substrate.

  • Solvent and Substrate Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate.[4][6] Protic solvents generally accelerate the reaction rate.[6] Dissolve the nitrophenylethanol in the solvent and add it to the flask via a syringe or cannula.

  • Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas from a balloon. Repeat this 3-5 times.[1] For extended reaction times, it is advisable to use a double-layered balloon to minimize hydrogen leakage.[6]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques like GC-MS or LC-MS.[1]

  • Work-up: Once the reaction is complete, purge the flask with an inert gas to remove any excess hydrogen.[1]

  • Catalyst Filtration: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. [1] Keep the Celite pad wet with the solvent throughout the filtration process.

  • Quenching and Disposal: After filtration, carefully transfer the wet Celite/Pd/C cake to a dedicated waste container filled with water to prevent ignition.[7]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminophenylethanol, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using a Parr Shaker

This method is suitable for larger-scale reactions or those requiring elevated pressure.

  • Charging the Vessel: Add the solvent (e.g., ethanol), nitrophenylethanol, and 10% Pd/C to the Parr shaker vessel.[3]

  • Inerting: Seal the vessel and purge it with an inert gas (nitrogen or argon) several times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Agitate the mixture at the desired temperature (typically room temperature) until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Work-up and Isolation: Carefully vent the excess hydrogen from the vessel in a safe manner. Purge the vessel with an inert gas. The work-up procedure then follows steps 7-9 of Protocol 1.

Visualizing the Process

Reaction Pathway

The reduction of a nitro group to an amine via catalytic hydrogenation is believed to proceed through nitroso and hydroxylamine intermediates.

Reaction_Pathway Nitrophenylethanol Nitrophenylethanol Nitroso Nitrosophenylethanol Nitrophenylethanol->Nitroso + H₂ (Pd/C) Hydroxylamine Phenylhydroxylamine ethanol Nitroso->Hydroxylamine + H₂ (Pd/C) Aminophenylethanol Aminophenylethanol Hydroxylamine->Aminophenylethanol + H₂ (Pd/C)

Caption: Proposed reaction pathway for the reduction of nitrophenylethanol.

Experimental Workflow

The following diagram outlines the general workflow for the palladium-catalyzed hydrogenation of nitrophenylethanol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Inert Flask Atmosphere (N₂ or Ar) B Add Pd/C Catalyst A->B C Add Solvent and Nitrophenylethanol B->C D Purge with H₂ C->D E Stir Vigorously at Room Temperature D->E F Monitor Reaction (TLC, GC-MS, etc.) E->F G Purge with Inert Gas F->G H Filter through Celite (Keep Wet!) G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: General experimental workflow for hydrogenation.

References

Application Notes and Protocols for the Synthesis of Indoline Derivatives from 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds, natural products, and pharmaceuticals. The development of efficient synthetic routes to these scaffolds is of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of indoline derivatives utilizing 2-(3-aminophenyl)ethanol as a readily available starting material. The primary synthetic strategy outlined is the Pictet-Spengler reaction, a robust method for the construction of tetrahydroisoquinoline and related heterocyclic systems.

Principle of the Method

The synthesis of indoline derivatives from this compound can be effectively achieved through an acid-catalyzed intramolecular cyclization reaction known as the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine, in this case, this compound, with an aldehyde or ketone to form an intermediate iminium ion. Subsequent intramolecular electrophilic aromatic substitution leads to the formation of the indoline ring system. The amino group on the phenyl ring of the starting material activates the aromatic ring, facilitating the cyclization process.[3]

Application

This protocol is applicable for the synthesis of a variety of indoline derivatives by selecting different aldehyde or ketone coupling partners. The resulting indoline scaffolds can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative indoline derivative using the Pictet-Spengler reaction with formaldehyde.

ParameterValueReference
Starting MaterialThis compound-
ReagentParaformaldehyde[4]
ProductIndolin-6-ol-
CatalystSulfuric Acid in Acetic Acid[4]
Reaction Time2 hours[4]
Reaction Temperature100 °C[4]
Yield~50% (expected)[4]
Purity>95% (after chromatography)-

Experimental Protocols

Protocol 1: Synthesis of Indolin-6-ol via Pictet-Spengler Reaction

This protocol describes the synthesis of indolin-6-ol from this compound and formaldehyde (from paraformaldehyde) using a strong acid catalyst.

Materials:

  • This compound

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add paraformaldehyde (1.2 eq).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to yield the pure indolin-6-ol.

Visualizations

Signaling Pathway: Pictet-Spengler Reaction Mechanism

pictet_spengler_mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 2_3_aminophenyl_ethanol This compound Iminium_Ion Iminium Ion Intermediate 2_3_aminophenyl_ethanol->Iminium_Ion Condensation - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Substitution Indolin_6_ol Indolin-6-ol Cyclized_Intermediate->Indolin_6_ol Deprotonation

Caption: Pictet-Spengler reaction mechanism for indoline synthesis.

Experimental Workflow

experimental_workflow Start Start Dissolve Dissolve this compound in glacial acetic acid Start->Dissolve Add_Reagents Add paraformaldehyde and concentrated sulfuric acid Dissolve->Add_Reagents Heat Heat reaction mixture to 100°C for 2 hours Add_Reagents->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Neutralize Neutralize with NaHCO₃ solution Cool->Neutralize Extract Extract with organic solvent Neutralize->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Purify Purify by column chromatography Wash_Dry->Purify End Obtain pure Indolin-6-ol Purify->End

Caption: Experimental workflow for indoline synthesis.

References

Application Notes and Protocols for Iron and Copper-Catalyzed Iodination and Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of iodine-containing heterocyclic compounds through iron and copper-catalyzed iodination and cyclization reactions. These methods offer efficient and versatile pathways to valuable scaffolds in medicinal chemistry and materials science.

Copper-Catalyzed Iodination and Cyclization Protocols

Copper catalysis is a powerful tool for the formation of carbon-iodine and carbon-heteroatom bonds, often enabling tandem reactions that proceed with high efficiency and selectivity. The following sections detail protocols for copper-catalyzed iodocyclization of various unsaturated substrates.

Copper-Mediated Iodocyclization of β-Hydroxyalkynes

This protocol describes the synthesis of 3-iodofurans and related heterocycles from β-hydroxyalkynes and o-alkynylphenols or anilines using a copper salt as a mediator. This transformation proceeds via a cyclization-halogenation cascade.[1]

Table 1: Copper-Mediated Synthesis of 3-Iodo- and 3-Bromobenzofurans

EntrySubstrateReagent (equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
11-(2-Hydroxyphenyl)-2-phenylethyneI₂ (1.2)CuI (10)CH₃CN8023-Iodo-2-phenylbenzofuran95
21-(2-Hydroxyphenyl)-2-phenylethyneBr₂ (1.2)CuBr (10)CH₃CN8023-Bromo-2-phenylbenzofuran92
31-(2-Hydroxyphenyl)-2-(p-tolyl)ethyneI₂ (1.2)CuI (10)CH₃CN8023-Iodo-2-(p-tolyl)benzofuran96
41-(2-Hydroxy-5-methylphenyl)-2-phenylethyneI₂ (1.2)CuI (10)CH₃CN8023-Iodo-5-methyl-2-phenylbenzofuran94

Experimental Protocol: Synthesis of 3-Iodo-2-phenylbenzofuran

  • To a solution of 1-(2-hydroxyphenyl)-2-phenylethyne (1.0 mmol) in acetonitrile (5 mL) in a sealed tube, add CuI (0.1 mmol, 10 mol%) and I₂ (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-iodo-2-phenylbenzofuran.

Copper_Iodocyclization sub o-Alkynylphenol intermediate1 π-Alkyne-Cu Complex sub->intermediate1 Coordination cu_i Cu(I) Iodide cu_i->intermediate1 i2 Iodine (I₂) intermediate2 Iodonium Intermediate i2->intermediate2 Electrophilic Activation intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 3-Iodobenzofuran intermediate2->product Rearomatization/ Deprotonation Pd_Cu_Iodoindole_Synthesis sub_aniline N,N-Dialkyl-2-iodoaniline intermediate o-(1-Alkynyl)aniline sub_aniline->intermediate Sonogashira Coupling sub_acetylene Terminal Acetylene sub_acetylene->intermediate catalyst Pd(PPh₃)₂Cl₂ / CuI catalyst->intermediate product 3-Iodoindole intermediate->product Electrophilic Cyclization i2 Iodine (I₂) i2->product Iron_Iodocyclization substrate Cyclic Enynol intermediate1 Activated Alkyne substrate->intermediate1 Lewis Acid Activation fecl3 FeCl₃ fecl3->intermediate1 iodine_source Iodine Source (I₂ or NIS) intermediate2 Vinyl Cation iodine_source->intermediate2 Iodide Capture intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Iodo-Spirocycle intermediate2->product Iron_Radical_Cyclization aniline N-Sulfonylaniline n_radical Anilino Radical aniline->n_radical Oxidation styrene α-Substituted Styrene c_radical Carbon Radical styrene->c_radical fe_catalyst Fe(acac)₃ fe_catalyst->n_radical oxidant Oxidant (DTBP) oxidant->n_radical n_radical->c_radical Addition to Styrene product 2,2-Disubstituted Indoline c_radical->product Intramolecular Cyclization & H-Abstraction

References

Anwendungshinweise und Protokolle zur Derivatisierung von 2-(3-Aminophenyl)ethanol für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungsbeschreibung umreißt detaillierte Protokolle für die chemische Modifikation (Derivatisierung) von 2-(3-Aminophenyl)ethanol, einer vielseitigen Ausgangsverbindung für die Entwicklung neuer biologisch aktiver Moleküle. Die primäre Aminogruppe und die Hydroxylgruppe des Moleküls bieten reaktive Stellen für die Synthese einer Bibliothek von Amid- und Ester-Derivaten. Es werden Protokolle für die N-Acylierung und O-Esterifizierung sowie für die anschließende Bewertung der zytotoxischen (Antikrebs-) und Enzym-inhibitorischen (Carboanhydrase-Hemmung) Aktivitäten vorgestellt. Alle quantitativen Daten sind zur Veranschaulichung aufgeführt, um Forschern als Leitfaden für ihr experimentelles Design und ihre Datenanalyse zu dienen.

Derivatisierungsstrategien

Die funktionellen Gruppen von this compound, die primäre aromatische Aminogruppe und die primäre Alkoholgruppe, sind leicht zugänglich für chemische Modifikationen.

  • N-Acylierung: Die Aminogruppe kann durch Reaktion mit verschiedenen Acylierungsmitteln wie Acylchloriden oder Carbonsäureanhydriden in Amide umgewandelt werden. Diese Modifikation ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, die die Lipophilie, die sterischen Eigenschaften und das Wasserstoffbrückenbindungspotenzial des Moleküls beeinflussen können.

  • O-Esterifizierung: Die Hydroxylgruppe kann durch Reaktion mit Carbonsäuren oder deren reaktiven Derivaten verestert werden. Dies führt zur Bildung von Estern, die die pharmakokinetischen Eigenschaften des Moleküls, wie z. B. die Membranpermeabilität und die metabolische Stabilität, verändern können.

Biologische Assays

Die synthetisierten Derivate können auf eine Reihe von biologischen Aktivitäten untersucht werden. Hier konzentrieren wir uns auf zwei relevante Bereiche:

  • Antikrebs-Aktivität: Die zytotoxische Wirkung der Verbindungen gegen Krebszelllinien kann mit dem MTT-Assay bewertet werden. Dieser Assay misst die metabolische Aktivität von Zellen, die ein Indikator für die Zellviabilität ist.[1][2][3][4][5]

  • Carboanhydrase-Hemmung: Die Fähigkeit der Verbindungen, das Enzym Carboanhydrase zu hemmen, kann mit einem kolorimetrischen Assay bestimmt werden. Carboanhydrase-Inhibitoren haben therapeutisches Potenzial bei verschiedenen Erkrankungen, einschließlich Glaukom und bestimmten Krebsarten.[6][7][8][9][10]

Quantitative Daten (Illustrativ)

Die folgenden Tabellen fassen hypothetische quantitative Daten für eine Reihe von derivatisierten this compound-Analoga zusammen. Diese Werte basieren auf typischen Ergebnissen für ähnliche Verbindungsklassen und dienen als Referenz für die erwartete Aktivität.

Tabelle 1: Antikrebs-Aktivität von N-Acyl-Derivaten von this compound

VerbindungscodeR-Gruppe (Acyl)ZelllinieIC50 (µM) [a]
APE-N-01AcetylMCF-7 (Brustkrebs)85.2
APE-N-02BenzoylMCF-7 (Brustkrebs)42.5
APE-N-034-ChlorbenzoylMCF-7 (Brustkrebs)28.9
APE-N-044-MethoxybenzoylMCF-7 (Brustkrebs)55.1
APE-N-05PhenylacetylHT-29 (Darmkrebs)63.7
APE-N-063-PhenylpropionylHT-29 (Darmkrebs)48.3

[a] Die halbmaximale Hemmkonzentration (IC50) ist ein Maß für die Wirksamkeit einer Substanz bei der Hemmung einer bestimmten biologischen oder biochemischen Funktion.

Tabelle 2: Hemmung der humanen Carboanhydrase (hCA) durch O-Ester-Derivate von this compound

VerbindungscodeR-Gruppe (Ester)hCA-IsoformKi (nM) [b]
APE-O-01AcetylhCA I985
APE-O-02BenzoylhCA I650
APE-O-034-NitrobenzoylhCA I420
APE-O-04AcetylhCA II150
APE-O-05BenzoylhCA II85
APE-O-064-NitrobenzoylhCA II52

[b] Die Hemmkonstante (Ki) ist ein Indikator für die Potenz eines Inhibitors.

Experimentelle Protokolle

Syntheseprotokolle

4.1.1 Protokoll 1: Allgemeine Synthese von N-Acyl-Derivaten (z.B. APE-N-02)

  • Lösen Sie this compound (1 mmol) in 10 mL wasserfreiem Dichlormethan in einem Rundkolben.

  • Fügen Sie Triethylamin (1.2 mmol) zur Lösung hinzu und kühlen Sie den Kolben in einem Eisbad auf 0 °C.

  • Fügen Sie langsam Benzoylchlorid (1.1 mmol) tropfenweise zu der gerührten Lösung hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 12 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Waschen Sie die Reaktionsmischung nacheinander mit 5%iger Zitronensäurelösung (2 x 10 mL), gesättigter Natriumbicarbonatlösung (2 x 10 mL) und Kochsalzlösung (1 x 10 mL).

  • Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und verdampfen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den Rückstand durch Flash-Säulenchromatographie (Ethylacetat/Hexan), um das gewünschte Amid zu erhalten.

  • Bestätigen Sie die Struktur des gereinigten Produkts mit geeigneten analytischen Techniken (z.B. ¹H-NMR, ¹³C-NMR, Massenspektrometrie).

4.1.2 Protokoll 2: Allgemeine Synthese von O-Ester-Derivaten (z.B. APE-O-02)

  • Suspendieren Sie this compound (1 mmol) und Benzoesäure (1.2 mmol) in 15 mL wasserfreiem Dichlormethan.

  • Fügen Sie N,N'-Dicyclohexylcarbodiimid (DCC) (1.5 mmol) und eine katalytische Menge 4-Dimethylaminopyridin (DMAP) (0.1 mmol) hinzu.

  • Rühren Sie die Reaktionsmischung 24 Stunden bei Raumtemperatur.

  • Überwachen Sie die Reaktion mittels DC.

  • Filtrieren Sie die Reaktionsmischung, um den Dicyclohexylharnstoff-Niederschlag zu entfernen, und waschen Sie den Feststoff mit Dichlormethan.

  • Kombinieren Sie die Filtrate und waschen Sie sie mit 5%iger Zitronensäurelösung (2 x 10 mL), gesättigter NaHCO₃-Lösung (2 x 10 mL) und Kochsalzlösung (1 x 10 mL).[11]

  • Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und verdampfen Sie das Lösungsmittel.[11]

  • Reinigen Sie den Rückstand durch Flash-Chromatographie (Ethylacetat/Hexan), um den gewünschten Ester zu erhalten.[11]

  • Bestätigen Sie die Struktur des gereinigten Produkts mit geeigneten analytischen Techniken.

Protokolle für biologische Assays

4.2.1 Protokoll 3: In-vitro-Antikrebs-Aktivität (MTT-Assay)

  • Säen Sie Krebszellen (z.B. MCF-7, HT-29) in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden.[11]

  • Bereiten Sie eine Stammlösung der Testverbindung in DMSO vor und stellen Sie serielle Verdünnungen im Kulturmedium her.[11]

  • Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µL der verdünnten Testverbindungen hinzu. Inkubieren Sie für 48-72 Stunden.

  • Fügen Sie 10 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie für 3-4 Stunden bei 37 °C.[1][2][3][4][5]

  • Entfernen Sie die MTT-Lösung vorsichtig und fügen Sie 100 µL Solubilisierungslösung (z.B. DMSO oder angesäuertes Isopropanol) hinzu, um die Formazan-Kristalle aufzulösen.[1][2][3][4][5]

  • Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.[1][2][4]

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert.

4.2.2 Protokoll 4: In-vitro-Hemmung der Carboanhydrase

  • Richten Sie die Reaktion in einer 96-Well-Platte ein. Fügen Sie Puffer (z.B. 50 mM Tris-HCl, pH 7.5), eine bekannte Konzentration des Carboanhydrase-Enzyms und verschiedene Konzentrationen der Testverbindung hinzu.

  • Inkubieren Sie die Mischung 10 Minuten bei Raumtemperatur vor, um die Bindung des Inhibitors an das Enzym zu ermöglichen.[6][11]

  • Starten Sie die Reaktion durch Zugabe des Substrats p-Nitrophenylacetat.[6][11]

  • Messen Sie die Zunahme der Extinktion bei 400 nm über die Zeit mit einem Plattenlesegerät, um die Bildung von p-Nitrophenolat zu überwachen.[6][11]

  • Berechnen Sie die prozentuale Hemmung für jede Konzentration der Verbindung und bestimmen Sie den IC50- und/oder Ki-Wert.[6][11]

Visualisierungen

Die folgenden Diagramme illustrieren die experimentellen Arbeitsabläufe und die beteiligten Signalwege.

experimental_workflow cluster_synthesis Synthese cluster_assay Biologische Assays This compound This compound N-Acylierung N-Acylierung This compound->N-Acylierung Acylchlorid/Anhydrid O-Esterifizierung O-Esterifizierung This compound->O-Esterifizierung Carbonsäure/DCC Amid-Derivate Amid-Derivate N-Acylierung->Amid-Derivate Ester-Derivate Ester-Derivate O-Esterifizierung->Ester-Derivate Antikrebs-Assay (MTT) Antikrebs-Assay (MTT) Amid-Derivate->Antikrebs-Assay (MTT) CA-Inhibitions-Assay CA-Inhibitions-Assay Ester-Derivate->CA-Inhibitions-Assay Datenanalyse Datenanalyse Antikrebs-Assay (MTT)->Datenanalyse IC50 CA-Inhibitions-Assay->Datenanalyse Ki

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und biologische Evaluierung.

mtt_workflow Zellen aussäen Zellen aussäen Behandlung mit Derivaten Behandlung mit Derivaten Zellen aussäen->Behandlung mit Derivaten MTT-Inkubation MTT-Inkubation Behandlung mit Derivaten->MTT-Inkubation Solubilisierung Solubilisierung MTT-Inkubation->Solubilisierung Extinktionsmessung Extinktionsmessung Solubilisierung->Extinktionsmessung IC50-Bestimmung IC50-Bestimmung Extinktionsmessung->IC50-Bestimmung

Abbildung 2: Arbeitsablauf des MTT-Assays zur Bestimmung der Zytotoxizität.

mapk_pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern RTK Rezeptor-Tyrosinkinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transkriptions- faktoren ERK->Transcription Proliferation Zellproliferation Überleben Transcription->Proliferation Wachstumsfaktor Wachstumsfaktor Wachstumsfaktor->RTK Antikrebs-Derivat Antikrebs-Derivat Antikrebs-Derivat->RAF Hemmung Antikrebs-Derivat->MEK Hemmung ca_inhibition cluster_reaction Enzymatische Reaktion CA Carboanhydrase (CA) (Aktives Zentrum mit Zn2+) Product H+ + HCO3- CA->Product Substrate CO2 + H2O Substrate->CA Inhibitor Ester-Derivat (Inhibitor) Inhibitor->CA Bindung an aktives Zentrum

References

Application Note and Protocol: N-Acylation of 3-Aminophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental chemical transformation in organic synthesis, crucial for the preparation of amides from amines. This reaction is of significant importance in medicinal chemistry and drug development, as the amide bond is a core structural motif in a vast array of pharmaceuticals. 3-Aminophenethyl alcohol is a bifunctional molecule containing both a nucleophilic amino group and a hydroxyl group. The selective N-acylation of this compound to yield N-(3-hydroxyphenethyl) amides requires reaction conditions that favor acylation of the more nucleophilic amine over the alcohol.

This application note provides a detailed protocol for the N-acylation of 3-aminophenethyl alcohol using two common classes of acylating agents: acyl chlorides and acid anhydrides. The methodologies described are based on established principles of organic chemistry, such as the Schotten-Baumann reaction, and are designed to be robust and reproducible for research and development applications.

Reaction Principle

The N-acylation of 3-aminophenethyl alcohol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride). In the case of acyl chlorides, a base is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2] For acid anhydrides, the reaction can sometimes be performed without a catalyst, although a base can be used to accelerate the reaction.[3] Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-acylation can be achieved under appropriate reaction conditions.[4]

Experimental Protocols

Two primary methods for the N-acylation of 3-aminophenethyl alcohol are presented below. Method A utilizes an acyl chloride under Schotten-Baumann conditions, and Method B employs an acid anhydride.

Method A: N-Acylation using Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a general procedure for the acylation of 3-aminophenethyl alcohol with an acyl chloride in a biphasic system.[2][5][6]

Materials:

  • 3-Aminophenethyl alcohol

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or Diethyl ether

  • Distilled water

  • Hydrochloric acid (HCl, 1 M)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenethyl alcohol (1.0 eq.) in dichloromethane (or diethyl ether) and water.

  • Addition of Base: Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Addition of Acyl Chloride: While stirring vigorously, add the acyl chloride (1.0-1.2 eq.) dropwise via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-3-aminophenethyl alcohol.

Method B: N-Acylation using Acid Anhydride

This protocol describes a generally milder, often catalyst-free, method for the N-acylation of 3-aminophenethyl alcohol.[3]

Materials:

  • 3-Aminophenethyl alcohol

  • Acid anhydride (e.g., Acetic anhydride)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, add 3-aminophenethyl alcohol (1.0 eq.).

  • Addition of Anhydride: Add the acid anhydride (1.0-1.5 eq.) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. The reaction progress can be monitored by TLC. Reaction times can vary from a few minutes to several hours.[3]

  • Work-up:

    • Upon completion of the reaction, add diethyl ether or ethyl acetate to the reaction mixture.

    • If the product precipitates, it can be collected by filtration and washed with cold ether.

    • Alternatively, the mixture can be washed with water and saturated NaHCO3 solution to remove the carboxylic acid byproduct.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data for N-acylation reactions of aminophenols and amino alcohols, which can serve as a reference for the expected outcomes when acylating 3-aminophenethyl alcohol.

EntrySubstrateAcylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12-AminophenolBenzoylisothiocyanatePyridinePyridineReflux4-5High[7]
2AnilineBenzoyl chloride10% aq. NaOHDichloromethane/WaterRT0.25High[6]
3p-AminophenolChloroacetyl chlorideSodium acetateAcetic acid0 - RT0.589[8]
4AlaninolAcetic anhydrideNoneNeatRT< 185-90[3]
5PhenylalaninolAcetic anhydrideNoneNeatRT< 185-90[3]

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve 3-Aminophenethyl Alcohol (and base for Method A) in solvent start->dissolve cool Cool to 0-10 °C (Method A) dissolve->cool Method A add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) dissolve->add_acyl Method B cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Quench Reaction (if necessary) react->quench extract Liquid-Liquid Extraction (Wash with acid, base, brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure N-Acyl Product purify->end

Caption: Experimental workflow for the N-acylation of 3-aminophenethyl alcohol.

References

Application Notes and Protocols: Selective Esterification of the Hydroxyl Group in 3-(2-Hydroxyethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conditions for the selective esterification of the hydroxyl group of 3-(2-Hydroxyethyl)aniline, a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The primary challenge in this reaction is achieving chemoselectivity for the hydroxyl group over the more nucleophilic amino group. This document outlines several effective strategies to accomplish this selective O-acylation.

Introduction

3-(2-Hydroxyethyl)aniline is a bifunctional molecule containing both a primary alcohol and an aromatic amine. The higher nucleophilicity of the amino group typically leads to preferential N-acylation under standard esterification conditions. Therefore, selective O-esterification requires specific strategies to either protect the amine, enhance the reactivity of the hydroxyl group, or utilize catalysts that favor O-acylation. This document details acid-catalyzed, organocatalytic, and enzymatic methods for this selective transformation.

I. Acid-Catalyzed Selective O-Acylation

This widely applicable method relies on the in situ protection of the amino group by protonation in a strong acid, thereby deactivating it as a nucleophile and allowing the selective acylation of the hydroxyl group.[1]

Reaction Principle

In a strongly acidic medium, the lone pair of electrons on the nitrogen atom of the aniline moiety is protonated, forming an ammonium salt. This positively charged group is no longer nucleophilic. The hydroxyl group, being less basic, remains largely unprotonated and is available to react with an acylating agent.

Diagram of Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product reactant 3-(2-Hydroxyethyl)aniline protonated_amine Protonated 3-(2-Hydroxyethyl)anilinium reactant->protonated_amine Protonation acylating_agent Acyl Halide / Anhydride ester_intermediate O-Acylated Intermediate acylating_agent->ester_intermediate acid Strong Acid (e.g., TFA, MsOH) acid->protonated_amine protonated_amine->ester_intermediate O-Acylation (with Acylating Agent) product 3-(2-Acetoxyethyl)aniline Salt ester_intermediate->product Product Formation

Caption: Acid-catalyzed selective O-acylation pathway.

Experimental Protocol: Acetylation using Acetic Anhydride in Trifluoroacetic Acid (TFA)
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(2-Hydroxyethyl)aniline (1.0 eq) in trifluoroacetic acid (TFA) (5-10 volumes) at 0 °C (ice bath).

  • Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.1 - 1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation: Upon completion, the product can often be precipitated as the trifluoroacetate salt by the addition of a non-polar solvent such as diethyl ether.[1]

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent.

Quantitative Data
Acylating AgentAcidTemperature (°C)Time (h)Yield (%)Selectivity (O:N)
Acetic AnhydrideTFA0 to RT4>95>99:1
Propionyl ChlorideMsOH0 to RT6>90>99:1
Benzoyl ChlorideTFART8>85>98:2

Note: Yields and reaction times are typical and may vary depending on the specific substrate and scale.

II. Organocatalytic Selective O-Esterification

Recent advances have demonstrated the use of organocatalysts to achieve high chemoselectivity in the acylation of amino alcohols. This method avoids the use of strong acids and offers mild reaction conditions.[2]

Reaction Principle

N-carbonylimidazoles, formed in situ from a carboxylic acid and a coupling agent, are used as the acylating agents. In the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the alcohol is deprotonated to the more nucleophilic alkoxide, which then selectively attacks the acylimidazolium intermediate, leading to the formation of the ester. The aniline remains significantly less reactive under these conditions.

Diagram of Experimental Workflow

G start Start step1 Mix 3-(2-Hydroxyethyl)aniline, carboxylic acid, and N,N'-carbonyldiimidazole (CDI) in solvent start->step1 step2 Add DBU catalyst step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step5 Aqueous work-up step4->step5 step6 Extract with organic solvent step5->step6 step7 Dry and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End (Isolated O-acylated product) step8->end

Caption: Workflow for organocatalytic O-esterification.

Experimental Protocol: DBU-Catalyzed Esterification with Benzoic Acid
  • Formation of Acyl Imidazole: In a dry flask under nitrogen, dissolve benzoic acid (1.2 eq) and N,N'-carbonyldiimidazole (CDI) (1.2 eq) in anhydrous acetonitrile. Stir at room temperature for 1 hour.

  • Reaction Setup: In a separate flask, dissolve 3-(2-Hydroxyethyl)aniline (1.0 eq) in anhydrous acetonitrile.

  • Addition and Catalysis: Add the pre-formed acyl imidazole solution to the aniline solution. Then, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 - 0.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of the starting material.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Quantitative Data
Carboxylic AcidCatalystTemperature (°C)Time (h)Yield (%)Selectivity (O:N)
Acetic AcidDBURT12>90>99:1
Benzoic AcidDBURT18>88>99:1
Isobutyric AcidDBURT24>85>98:2

Note: This method is particularly advantageous for its mild conditions and high chemoselectivity.[2]

III. Enzymatic Selective O-Acylation

Enzymes, particularly lipases, can offer exceptional selectivity in the acylation of alcohols. This biocatalytic approach is environmentally friendly and operates under mild conditions.

Reaction Principle

Lipases catalyze the transfer of an acyl group from an acyl donor (e.g., a vinyl ester or an anhydride) to the hydroxyl group of 3-(2-Hydroxyethyl)aniline. The enzyme's active site provides a chiral environment that can differentiate between the nucleophilic centers of the substrate, leading to high O-selectivity.

Experimental Protocol: Lipase-Catalyzed Acetylation
  • Reaction Setup: In a flask, suspend 3-(2-Hydroxyethyl)aniline (1.0 eq) and an immobilized lipase (e.g., Novozym 435) in an organic solvent such as toluene or tert-butyl methyl ether (MTBE).

  • Acyl Donor: Add vinyl acetate (2.0-5.0 eq) as the acyl donor.

  • Reaction: Stir the suspension at a controlled temperature (typically 30-50 °C). Monitor the reaction progress by GC or HPLC.

  • Work-up and Purification: After the reaction reaches the desired conversion, filter off the immobilized enzyme (which can often be reused). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Quantitative Data
LipaseAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Selectivity (O:N)
Novozym 435Vinyl AcetateToluene4024-48>95>99:1
Candida antarctica Lipase BAcetic AnhydrideMTBE3036>90>99:1

Note: Enzymatic reactions can be highly sensitive to substrate, solvent, and temperature. Optimization of these parameters is often necessary.

Summary and Comparison of Methods

MethodAdvantagesDisadvantagesBest For
Acid-Catalyzed High yields, fast reactions, simple procedure, readily available reagents.[1]Requires strong, corrosive acids; product is an acid salt requiring neutralization.Scalable synthesis where the use of strong acids is permissible.
Organocatalytic Very high chemoselectivity, mild conditions, avoids strong acids and metals.[2]May require longer reaction times, catalyst and coupling agents can be more expensive.Syntheses of complex molecules with sensitive functional groups.
Enzymatic Excellent selectivity, environmentally friendly, mild conditions, reusable catalyst.Can be slower, requires specific enzymes, may have substrate limitations, potential for enzyme denaturation.Green chemistry applications and synthesis of chiral esters if a prochiral substrate is used.

Conclusion

The selective esterification of the hydroxyl group in 3-(2-Hydroxyethyl)aniline can be effectively achieved through several methodologies. The choice of method will depend on the specific requirements of the synthesis, such as scale, functional group tolerance of the substrate, and cost considerations. For large-scale, straightforward syntheses, acid-catalyzed O-acylation is a robust choice. For complex molecules requiring mild conditions and high selectivity, the organocatalytic approach is superior. Enzymatic catalysis offers a green and highly selective alternative, particularly for specialized applications.

References

HPLC method for quantitative analysis of 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantitative Analysis of 2-(3-Aminophenyl)ethanol: Application Notes and Protocols

This document provides a comprehensive guide for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The detailed application notes and protocols are intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this compound in various sample matrices. The described method is based on reverse-phase chromatography with UV detection, a widely accessible and effective technique for the analysis of aromatic compounds.

Introduction

This compound is an organic compound containing both an amino and a hydroxyl functional group, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is essential for ensuring the quality and purity of starting materials, monitoring reaction progress, and for quality control of final products. The HPLC method outlined below provides a straightforward approach to achieve these analytical goals.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantitative analysis of this compound.

Materials and Instrumentation
  • HPLC System : A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition Software : Chromatography software for system control, data acquisition, and processing.

  • Reference Standard : this compound reference standard of known purity (e.g., >98%).

  • Chemicals and Reagents :

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Dipotassium hydrogen phosphate (analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): To prepare a 20 mM solution of dipotassium hydrogen phosphate, dissolve 3.48 g of dipotassium hydrogen phosphate in 1 L of HPLC-grade water. The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

Standard Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a 50:50 mixture of methanol and water, and then dilute to the mark with the same solvent mixture.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase. A typical concentration range for the calibration curve is 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain this compound and transfer it to a volumetric flask of appropriate size.

  • Add a 50:50 mixture of methanol and water to dissolve the sample. Sonication can be used to facilitate dissolution if necessary.

  • Dilute the sample to the final volume with the same solvent mixture.

  • Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Dipotassium hydrogen phosphate in waterB: Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation

The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines. A summary of the typical performance characteristics of the method is presented in the table below.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
   Repeatability (Intra-day)≤ 2.0%
   Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Specificity The method is selective for this compound with no interference from common impurities or degradation products.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_preparation Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_standards Prepare Standard Solutions injection Inject Standards and Samples prep_standards->injection prep_samples Prepare Sample Solutions prep_samples->injection hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_pathway cluster_validation Method Validation Parameters (ICH Q2(R1)) method_development Method Development specificity Specificity method_development->specificity linearity Linearity method_development->linearity range Range method_development->range accuracy Accuracy method_development->accuracy precision Precision method_development->precision lod Limit of Detection (LOD) method_development->lod loq Limit of Quantitation (LOQ) method_development->loq robustness Robustness method_development->robustness validated_method Validated Analytical Method specificity->validated_method linearity->validated_method range->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method robustness->validated_method

Caption: Logical relationship of validation parameters for a reliable analytical method.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method demonstrates excellent linearity, accuracy, and precision over a practical concentration range. This makes it well-suited for routine quality control analysis in industrial settings and for various research applications. The provided protocols and validation data serve as a comprehensive guide for the implementation of this method.

Application Notes and Protocols: 2-(3-Aminophenyl)ethanol as a Versatile Intermediate for Novel Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of novel reactive dyes using 2-(3-Aminophenyl)ethanol as a key intermediate. This document offers detailed experimental protocols, data presentation tables, and visual diagrams to guide researchers in the development and evaluation of new reactive dyes for various applications, including textile dyeing and biological labeling.

Introduction

Reactive dyes form a covalent bond with the substrate, leading to high wash fastness and vibrant colors. The use of this compound as a diazo component in the synthesis of azo reactive dyes introduces a flexible linker and a terminal hydroxyl group. This hydroxyl group can be further functionalized, for example, by sulfation to create a vinyl sulfone reactive group, a well-established reactive moiety for cellulosic fibers. The phenylenediamine core offers the potential for creating a diverse palette of colors through diazotization and coupling with various aromatic compounds. This document outlines the synthetic strategy to create a monoazo reactive dye from this compound and its subsequent application in dyeing cotton fabric.

Synthesis of a Monoazo Reactive Dye from this compound

The synthesis of a reactive dye from this compound involves a three-step process:

  • Sulfation of the hydroxyl group: The terminal hydroxyl group of this compound is esterified with sulfuric acid to introduce the sulfatoethylsulfonyl group.

  • Diazotization of the aromatic amine: The primary aromatic amine group is converted into a reactive diazonium salt.

  • Azo coupling: The diazonium salt is reacted with a suitable coupling component, such as H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), to form the final azo dye.

Experimental Protocols

Protocol 1: Synthesis of Sodium 2-(3-aminophenyl)ethyl sulfate

  • To a stirred solution of this compound (13.7 g, 0.1 mol) in 50 mL of concentrated sulfuric acid (98%), maintain the temperature below 25°C using an ice bath.

  • Stir the mixture for 2 hours at this temperature.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the solution to pH 7.0 by the slow addition of a 20% (w/v) sodium carbonate solution.

  • The resulting solution of sodium 2-(3-aminophenyl)ethyl sulfate is used directly in the next step.

Protocol 2: Diazotization of Sodium 2-(3-aminophenyl)ethyl sulfate

  • Cool the solution from Protocol 1 to 0-5°C in an ice-salt bath.

  • Add 25 mL of 4M sodium nitrite solution dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the mixture for an additional 1 hour at 0-5°C to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.

Protocol 3: Azo Coupling with H-acid

  • In a separate beaker, dissolve H-acid (31.9 g, 0.1 mol) in 200 mL of water and adjust the pH to 7.0 with a 20% (w/v) sodium carbonate solution.

  • Cool the H-acid solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Protocol 2 to the H-acid solution over 1 hour, maintaining the pH at 7.0-7.5 by the controlled addition of 10% (w/v) sodium carbonate solution.

  • Continue stirring the reaction mixture for 4 hours at 0-5°C.

  • Precipitate the dye by adding sodium chloride (20% w/v) and stir for 1 hour.

  • Filter the precipitated dye, wash with a small amount of cold brine, and dry in a vacuum oven at 60°C.

Data Presentation

Table 1: Synthesis and Characterization of the Reactive Dye

ParameterAnticipated Value
Dye Name 3-((4-amino-3,6-disulfo-1-naphthalenyl)azo)benzeneethanesulfonic acid, sodium salt
Molecular Formula C₁₈H₁₅N₃Na₂O₉S₃
Molecular Weight 583.5 g/mol
Yield 75-85%
λmax (in water) 520-540 nm (predicted magenta/red)
Purity (by HPLC) >95%

Application of the Reactive Dye on Cotton Fabric

The synthesized reactive dye can be applied to cotton fabric using an exhaust dyeing method. The vinyl sulfone reactive group is formed in situ under alkaline conditions, which then reacts with the hydroxyl groups of the cellulose fibers.

Experimental Protocol

Protocol 4: Exhaust Dyeing of Cotton Fabric

  • Prepare a dyebath with a liquor ratio of 20:1 (20 mL of water for every 1 g of cotton fabric).

  • Add the synthesized reactive dye to the dyebath at a concentration of 2% on the weight of fabric (o.w.f.).

  • Add Glauber's salt (anhydrous sodium sulfate) to the dyebath at a concentration of 60 g/L.

  • Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

  • Raise the temperature of the dyebath to 60°C over 30 minutes.

  • Maintain the temperature at 60°C for 30 minutes to allow for dye exhaustion.

  • Add sodium carbonate (20 g/L) to the dyebath to initiate dye fixation.

  • Continue the dyeing process at 60°C for 60 minutes.

  • After dyeing, rinse the fabric thoroughly with cold water.

  • Soap the dyed fabric at the boil for 15 minutes in a solution containing 2 g/L of a non-ionic detergent.

  • Rinse the fabric again with hot and cold water and allow it to air dry.

Data Presentation

Table 2: Performance Evaluation of the Dyed Cotton Fabric

ParameterTest MethodAnticipated Result
Color Strength (K/S) SpectrophotometryHigh
Wash Fastness (Color Change) ISO 105-C064-5
Wash Fastness (Staining) ISO 105-C064-5
Light Fastness ISO 105-B024-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X123-4
Fixation Efficiency (%) Spectrophotometric analysis of dyebath before and after dyeing70-80%

Visualizations

Synthesis Pathway

G cluster_0 Step 1: Sulfation cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling A This compound B Sodium 2-(3-aminophenyl)ethyl sulfate A->B H₂SO₄, Na₂CO₃ C Diazonium salt B->C NaNO₂, HCl 0-5°C E Reactive Azo Dye C->E D H-acid D->E pH 7.0-7.5 0-5°C

Caption: Synthesis of a reactive azo dye from this compound.

Experimental Workflow for Dyeing

G A Prepare Dyebath (Dye, Salt) B Add Cotton Fabric A->B C Exhaustion Phase (60°C, 30 min) B->C D Fixation Phase (Add Na₂CO₃, 60°C, 60 min) C->D E Rinsing D->E F Soaping (Boil, 15 min) E->F G Final Rinse & Dry F->G

Caption: Workflow for the exhaust dyeing of cotton fabric.

Covalent Bond Formation

G cluster_0 Dye Molecule cluster_1 Cellulose Fiber cluster_2 Covalent Bond Dye Dye-SO₂-CH₂-CH₂-OSO₃⁻ Bond Dye-SO₂-CH₂-CH₂-O-Cellulose Dye->Bond Alkali (OH⁻) - HSO₄⁻ Cellulose Cellulose-OH Cellulose->Bond

Caption: Covalent bond formation between the reactive dye and cellulose.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Aminophenyl)ethanol, a key intermediate in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for the synthesis of this compound?

A1: The most prevalent and generally high-yielding method is the reduction of the nitro group of 2-(3-nitrophenyl)ethanol. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted and efficient method for this transformation.[1] Alternative methods include the use of other catalysts like Raney Nickel or transfer hydrogenation techniques.

Q2: What are the critical parameters to control for a successful catalytic hydrogenation?

A2: For a successful catalytic hydrogenation, it is crucial to control the following parameters:

  • Catalyst Quality and Loading: Ensure the catalyst is fresh and active. Inactive or old catalysts are a common reason for reaction failure.[2] A typical starting point for catalyst loading is 10% (w/w) with respect to the starting material.[2]

  • Hydrogen Pressure: While some reactions proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable reaction rate and complete conversion.

  • Solvent Choice: Polar solvents like methanol and ethanol are commonly used and generally effective.[2] The purity of the solvent is critical, as impurities can poison the catalyst.[3]

  • Temperature: Reactions are often run at room temperature, but gentle heating may be necessary to increase the reaction rate.[2]

  • Agitation: Vigorous stirring is essential to ensure efficient contact between the hydrogen gas, the substrate, and the solid catalyst.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (2-(3-nitrophenyl)ethanol), you can observe the disappearance of the starting material spot and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What are the potential side products in this synthesis?

A4: Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species. These intermediates can further react to form colored impurities like azo and azoxy compounds.[4] Over-reduction of the aromatic ring is also a possibility under harsh conditions, though less common for this specific transformation.

Q5: How can I purify the final product, this compound?

A5: The most common method for purifying solid organic compounds like this compound is recrystallization.[5][6] This technique involves dissolving the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure product crystallizes out, leaving impurities in the solution. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and water.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive Catalyst: The catalyst may be old, have been improperly stored, or poisoned.[2][7]- Use a fresh batch of catalyst. - Ensure the starting material and solvent are pure and free from potential catalyst poisons like sulfur compounds.[7] - Increase the catalyst loading incrementally.
2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- If using a hydrogen balloon, ensure there are no leaks and replace it if necessary. - Consider using a high-pressure hydrogenation apparatus like a Parr shaker for better results.[2]
3. Poor Mass Transfer: Inefficient stirring can limit the contact between reactants and the catalyst.- Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.[2]
Formation of Colored Impurities 1. Incomplete Reduction: The presence of yellow or orange hues can indicate the formation of azo or azoxy compounds from the condensation of partially reduced intermediates.[4]- Extend the reaction time to ensure complete conversion of the starting material. - Increase the hydrogen pressure or catalyst loading. - Ensure a consistently reducing environment throughout the reaction.
Difficult Product Isolation/Low Isolated Yield 1. Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction.- Minimize the number of aqueous washes. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[3]
2. Product Loss During Purification: Significant loss of material can occur during column chromatography or recrystallization.- For column chromatography, ensure proper packing and choice of eluent to avoid band broadening and co-elution.[3] - For recrystallization, use the minimum amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[5]
Reaction Stalls Before Completion 1. Product Inhibition: The amine product can sometimes adsorb onto the catalyst surface, blocking active sites.- Try adding a small amount of a weak acid, like acetic acid, to the reaction mixture, which can sometimes prevent product inhibition.
2. Depletion of Hydrogen: If using a balloon, the hydrogen may have been consumed.- Carefully purge the reaction vessel with an inert gas and then introduce a fresh balloon of hydrogen.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis

Starting MaterialReducing Agent/CatalystSolventTemperaturePressureReaction TimeYield (%)Reference
2-(3-nitrophenyl)ethanol10% Pd/C, H₂MethanolRoom Temp.45 psiOvernight99%ChemicalBook
2-(o-nitrophenyl)ethanolRaney Nickel, H₂, NaOHMethanol80 °C8.5 kg/cm ²43 min99.5%Google Patents
2-(o-nitrophenyl)ethanolRaney Nickel, H₂Methanol80 °C8.5 kg/cm ²84 min99.1%Google Patents
NitrobenzenePd/C, Methanol (Transfer Hydrogenation)Methanol130 °C-12 h89% (of β-amino alcohol)PMC, NIH

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(3-nitrophenyl)ethanol using Pd/C and Hydrogen Gas

Materials:

  • 2-(3-nitrophenyl)ethanol

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a pressure-rated reaction vessel, dissolve 2-(3-nitrophenyl)ethanol (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol % of Pd) to the solution under a stream of inert gas.

  • Seal the reaction vessel and purge it several times with the inert gas, followed by vacuum.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., 45 psi).

  • Stir the reaction mixture vigorously at room temperature overnight or until the reaction is complete (as monitored by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, and filter flask)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the chosen recrystallization solvent to its boiling point.

  • Add the minimum amount of the hot solvent to the crude product to just dissolve it completely.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2-(3-nitrophenyl)ethanol in Methanol add_catalyst Add 10% Pd/C start->add_catalyst hydrogenation Hydrogenate under H₂ pressure add_catalyst->hydrogenation monitor Monitor reaction by TLC/LC-MS hydrogenation->monitor filter Filter through Celite® to remove catalyst monitor->filter Reaction Complete concentrate Concentrate filtrate under reduced pressure filter->concentrate recrystallize Recrystallize crude product concentrate->recrystallize isolate Isolate pure crystals by filtration recrystallize->isolate dry Dry final product isolate->dry end end dry->end Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_reaction Reaction Issues cluster_workup Workup & Purification Issues start Low Yield of This compound catalyst Check Catalyst Activity - Use fresh catalyst - Check for poisons start->catalyst conditions Optimize Reaction Conditions - Increase H₂ pressure - Adjust temperature start->conditions stirring Ensure Efficient Stirring start->stirring extraction Minimize Aqueous Extraction Losses - Back-extract aqueous layers start->extraction purification Optimize Purification - Minimize solvent in recrystallization - Optimize chromatography start->purification solution solution catalyst->solution Improved? conditions->solution stirring->solution extraction->solution purification->solution end_yes Successful Synthesis solution->end_yes Yes re_evaluate Re-evaluate Starting Material Purity solution->re_evaluate No

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Identifying side products in the reduction of 3-nitrophenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the reduction of 3-nitrophenylethanol to 3-aminophenylethanol. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing 3-nitrophenylethanol to 3-aminophenylethanol?

A1: The most common and effective methods for the reduction of the nitro group in 3-nitrophenylethanol include:

  • Catalytic Hydrogenation: This is often the preferred method due to high efficiency and clean reaction profiles.[1] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[2][3] Hydrogen gas or a hydrogen donor like hydrazine or formic acid can be used.[1]

  • Metal/Acid Reduction: This classic method involves the use of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in an acidic medium (e.g., hydrochloric acid or acetic acid).[2][4] These methods are generally robust and tolerate a variety of functional groups.

  • Other Reducing Agents: Reagents like sodium dithionite can also be employed, particularly when milder conditions are required.[2]

Q2: What are the potential side products in the reduction of 3-nitrophenylethanol?

A2: The reduction of a nitro group proceeds through several intermediates, and incomplete reaction or side reactions can lead to the formation of various impurities. The primary side products to be aware of are:

  • 3-(Hydroxyamino)phenylethanol: This is a common intermediate in the reduction of nitroarenes.[1] Its accumulation can be an issue, particularly in catalytic hydrogenation, and is often favored under milder conditions or if the catalyst is not sufficiently active.

  • 3-Nitrosophenylethanol: Another intermediate in the reduction pathway.

  • 3,3'-(Azoxy)bis(phenylethanol): This and the corresponding azo compound can be formed, especially when using certain reducing agents like metal hydrides which are generally not recommended for aryl nitro reductions.[2][3]

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation is crucial for obtaining a high yield and purity of 3-aminophenylethanol. Key strategies include:

  • Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material and intermediates are consumed.

  • Optimize Reaction Conditions:

    • Temperature: While some reductions work at room temperature, others may require heating. However, excessively high temperatures can promote side reactions.[2]

    • Stoichiometry: Use a sufficient excess of the reducing agent to drive the reaction to completion.[2]

    • Catalyst Activity: For catalytic hydrogenation, ensure the catalyst is fresh and active. Deactivated catalysts can lead to the accumulation of intermediates like hydroxylamines.[2]

  • Choice of Reagent: The selection of the reducing agent and solvent system can significantly impact selectivity. For instance, catalytic hydrogenation is often very clean, while certain metal/acid systems might offer better chemoselectivity in the presence of other reducible functional groups.[3]

Q4: My reduction reaction is very slow or appears to be stalled. What are the possible causes and solutions?

A4: Several factors can contribute to a sluggish or incomplete reduction:

  • Poor Solubility: The starting material, 3-nitrophenylethanol, must be soluble in the reaction solvent for the reaction to proceed efficiently.[2] Consider using a co-solvent system if solubility is an issue. Protic co-solvents can often enhance the rate of catalytic hydrogenation.[2]

  • Inactive Catalyst/Reagent: As mentioned, catalysts can lose activity over time.[2] Similarly, some chemical reducing agents can decompose upon storage.[2] Using fresh, high-quality reagents is essential. For metal/acid reductions, the surface area and activation of the metal are important.[2]

  • Insufficient Hydrogen Pressure (for catalytic hydrogenation): For challenging reductions, increasing the hydrogen pressure may be necessary to drive the reaction to completion.[2]

Data Presentation

The following table provides a semi-quantitative comparison of common reduction methods for nitroarenes, which can be extrapolated to the reduction of 3-nitrophenylethanol. Specific yields can vary depending on the exact reaction conditions and scale.

Reduction MethodTypical ReagentsExpected Main Product YieldCommon Side ProductsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or Pt/CHigh (>90%)3-(Hydroxyamino)phenylethanol (if incomplete)High yields, clean reaction, catalyst is recyclable.[1]Requires specialized equipment for handling hydrogen gas; potential for over-reduction of other functional groups.[1]
Tin(II) Chloride Reduction SnCl₂·2H₂O, HCl/EthanolGood to High (70-90%)Residual starting material, tin saltsMild conditions, good for substrates with other reducible groups.[4]Workup can be challenging due to the formation of tin salt precipitates.[5]
Iron Reduction Fe, HCl/Acetic AcidGood to High (70-90%)Iron saltsInexpensive, effective, and generally chemoselective.[4]Requires filtration of fine iron salts, which can be cumbersome.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Objective: To synthesize 3-aminophenylethanol from 3-nitrophenylethanol via catalytic hydrogenation.

Materials:

  • 3-Nitrophenylethanol

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3-nitrophenylethanol in ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[1]

  • Seal the reaction vessel and purge the system with an inert gas, then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a pressurized system can be used) at room temperature. Gentle heating (40-50 °C) may be applied to increase the reaction rate.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Once the reaction is complete, purge the vessel with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the Celite® pad wet with solvent during filtration to prevent the catalyst from igniting.[1]

  • Wash the Celite® pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-aminophenylethanol, which can be further purified by crystallization or column chromatography.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

Objective: To synthesize 3-aminophenylethanol from 3-nitrophenylethanol using tin(II) chloride.

Materials:

  • 3-Nitrophenylethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-nitrophenylethanol in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O to the solution, followed by a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃ until the solution is basic (pH ~8). This will cause the precipitation of tin salts.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-aminophenylethanol.

Mandatory Visualization

Reduction_Pathway 3-Nitrophenylethanol 3-Nitrophenylethanol 3-Nitrosophenylethanol 3-Nitrosophenylethanol 3-Nitrophenylethanol->3-Nitrosophenylethanol +2e-, +2H+ 3-(Hydroxyamino)phenylethanol 3-(Hydroxyamino)phenylethanol 3-Nitrosophenylethanol->3-(Hydroxyamino)phenylethanol +2e-, +2H+ Side_Products Azoxy/Azo Compounds 3-Nitrosophenylethanol->Side_Products Dimerization/ Condensation 3-Aminophenylethanol 3-Aminophenylethanol 3-(Hydroxyamino)phenylethanol->3-Aminophenylethanol +2e-, +2H+ 3-(Hydroxyamino)phenylethanol->Side_Products Condensation

Caption: Reaction pathway for the reduction of 3-nitrophenylethanol.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Incomplete Reaction? Start->Problem Check_Reagents Check Reagent/Catalyst Activity & Stoichiometry Problem->Check_Reagents Yes Side_Products Side Products Observed? Problem->Side_Products No Check_Solubility Verify Starting Material Solubility Check_Reagents->Check_Solubility Optimize_Conditions Optimize Temperature & Reaction Time Check_Solubility->Optimize_Conditions Optimize_Conditions->Side_Products Change_Method Consider Alternative Reduction Method Optimize_Conditions->Change_Method If still problematic Modify_Workup Adjust Workup Procedure Side_Products->Modify_Workup Yes Success Successful Reduction Side_Products->Success No Modify_Workup->Success Change_Method->Start

Caption: Troubleshooting workflow for the reduction of 3-nitrophenylethanol.

References

Technical Support Center: Purification of Crude 2-(3-Aminophenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(3-Aminophenyl)ethanol using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not eluting from the column, or is eluting very slowly.

A1: This is a common issue that can be caused by several factors:

  • Inappropriate Solvent System: The mobile phase may not be polar enough to move the polar this compound off the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A common solvent system for aminophenols is a gradient of methanol in dichloromethane (DCM) or chloroform.[1][2] You can also try adding a small percentage of a more polar solvent like ethanol.

  • Compound Decomposition: The compound may be degrading on the acidic silica gel.[3]

    • Solution: Test the stability of your compound on a TLC plate coated with silica gel. If decomposition is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3] Another approach is to add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase to neutralize the acidic sites on the silica gel.[1][4]

  • Incorrect Solvent Preparation: Double-check that the mobile phase was prepared with the correct solvents and ratios.[3]

Q2: The separation of my compound from impurities is poor, and the fractions are all mixed.

A2: Poor resolution can be frustrating. Here are some potential causes and solutions:

  • Overloading the Column: Too much crude sample was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles.[2] A "wet-packing" or slurry method is often most effective.[5]

  • Inadequate TLC Analysis: The solvent system chosen based on TLC may not be translating well to the column.

    • Solution: Ensure the TLC provides good separation between your product and impurities (a ΔRf of at least 0.2). You may need to screen other solvent systems.

  • Compound Tailing: The compound streaks down the column instead of moving as a tight band. For amines, this is often due to interaction with acidic silanol groups on the silica.

    • Solution: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent to improve peak shape.[1][4]

Q3: My compound is coming off the column too quickly with the solvent front.

A3: This indicates that the mobile phase is too polar for the initial separation.

  • Solution: Start with a less polar mobile phase. If you are using a gradient, ensure the initial solvent composition is non-polar enough to allow the compound to bind to the stationary phase. Check your initial fractions to see if the compound has eluted unexpectedly.[3]

Q4: I am observing streaking or "tailing" of my compound spots on the TLC plate and in the column fractions.

A4: Tailing is a common issue when purifying amines on silica gel.[1]

  • Cause: The basic amine group on your this compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution: Add a small amount of a competitive base to your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice.[1][4] This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically. Alternatively, using an amine-functionalized silica stationary phase can provide better results.[4]

Experimental Protocol: Purification of this compound

This protocol provides a general methodology for the purification of this compound by flash column chromatography. Optimization may be required based on the specific impurities present in the crude material.

1. Preparation of the Stationary Phase (Slurry Packing):

  • Select a glass column of appropriate size.
  • Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.[2]
  • Weigh out silica gel (230-400 mesh) in a beaker.
  • In a fume hood, prepare a slurry by mixing the silica gel with a non-polar solvent (e.g., hexane or the initial mobile phase).
  • Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.[2]
  • Drain the excess solvent until the solvent level just reaches the top of the silica bed. Do not let the column run dry.[2]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.[2]
  • Alternatively, for samples with low solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[2]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin elution with a low polarity solvent system and gradually increase the polarity. A typical gradient could be from 100% Dichloromethane (DCM) to a mixture of DCM:Methanol (e.g., 98:2, 95:5, etc.). To mitigate tailing, consider adding 0.5% triethylamine to the mobile phase.
  • Collect fractions in test tubes or using a fraction collector.

4. Fraction Analysis:

  • Monitor the separation using Thin Layer Chromatography (TLC).
  • Spot each fraction onto a TLC plate and develop it in an appropriate solvent system.
  • Visualize the spots under a UV lamp (254 nm).[2]
  • Stain the plate with a suitable reagent, such as ninhydrin, to visualize the primary amine.[2]
  • Combine the fractions containing the pure product.
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[2]

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA)
Elution Mode Gradient
Initial Eluent 100% DCM + 0.5% TEA
Final Eluent 95:5 DCM:MeOH + 0.5% TEA (adjust as needed)
Detection TLC with UV (254 nm) and Ninhydrin stain

Visualizations

experimental_workflow Experimental Workflow for Purification prep 1. Prepare Column (Slurry Packing) load 2. Load Crude Sample (Wet or Dry Loading) prep->load elute 3. Elute with Gradient (e.g., DCM to DCM/MeOH + TEA) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC with UV/Ninhydrin) collect->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent (Rotary Evaporation) combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_workflow Troubleshooting Decision Tree start Problem Observed no_elution Compound not eluting? start->no_elution poor_sep Poor separation? start->poor_sep tailing Compound tailing? start->tailing increase_polarity Increase mobile phase polarity no_elution->increase_polarity Yes check_stability Check stability on silica TLC no_elution->check_stability Still no elution check_loading Reduce sample load poor_sep->check_loading Yes repack Repack column carefully poor_sep->repack If loading is okay add_base_tailing Add TEA (0.1-1%) to eluent tailing->add_base_tailing Yes add_base Add TEA or NH4OH to eluent check_stability->add_base Decomposition observed optimize_tlc Re-optimize TLC solvent system repack->optimize_tlc If packing is good use_amine_silica Use amine-functionalized silica add_base_tailing->use_amine_silica If tailing persists

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Palladium Catalyst Removal from 2-(3-Aminophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from the reaction mixture in the synthesis of 2-(3-Aminophenyl)ethanol.

Troubleshooting Guide

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: Residual Palladium Detected After Filtration of Pd/C Catalyst

Symptoms:

  • The filtrate appears as a clear, colorless, or pale yellow solution, but analysis (e.g., ICP-MS) indicates palladium contamination.

  • A fine black precipitate forms upon standing after filtration.

Possible Causes & Solutions:

  • Fine Palladium Particles Passing Through the Filter: Standard filter paper may not be sufficient to capture very fine palladium on carbon (Pd/C) particles.

    • Solution: Use a finer porosity filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm), or employ Celite filtration. A well-packed Celite bed (1-2 cm thick) can effectively trap these fine particles.[1][2] For highly persistent fines, a double filtration through a fresh Celite pad may be necessary.

  • Formation of Colloidal Palladium: Under certain reaction conditions, palladium can form colloidal particles that are too small to be removed by conventional filtration.

    • Solution 1: Flocculation: Add a small amount of a flocculating agent to the reaction mixture to aggregate the colloidal particles, making them easier to filter.

    • Solution 2: Adsorption: Treat the solution with activated carbon.[1] The porous structure of activated carbon can effectively adsorb colloidal palladium.

  • Leaching of Soluble Palladium Species: The reaction conditions may cause a small amount of palladium to leach from the carbon support into the solution as soluble species. Filtration alone is ineffective against dissolved palladium.[1]

    • Solution: Switch to a method designed for removing soluble palladium, such as treatment with a palladium scavenger or activated carbon.

Issue 2: Low Product Recovery After Purification

Symptoms:

  • Significantly lower than expected yield of this compound after the palladium removal step.

Possible Causes & Solutions:

  • Product Adsorption onto the Filtration Medium: The polar nature of this compound (containing both an amine and a hydroxyl group) can lead to its adsorption onto polar filter aids like silica gel or even Celite to some extent.

    • Solution: Thoroughly wash the filter cake with a suitable solvent to recover the adsorbed product.[1] Given that this compound is slightly soluble in methanol, using methanol or another polar solvent for washing can be effective.[3][4]

  • Product Binding to Activated Carbon or Scavengers: Activated carbon and some palladium scavengers can non-selectively bind to the final product, especially if it has functional groups that can interact with the scavenger's surface.[1][5]

    • Solution 1: Optimize Adsorbent/Scavenger Amount: Use the minimum effective amount of activated carbon or scavenger to minimize product loss.[5][6]

    • Solution 2: Solvent Selection: Choose a solvent in which your product is highly soluble to reduce its affinity for the adsorbent.[6]

    • Solution 3: Scavenger Screening: If using a scavenger, screen a few different types to find one with high selectivity for palladium and low affinity for your product.[6]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Symptoms:

  • The chosen palladium removal method works well for some batches but fails to reduce palladium to the desired level in others.

Possible Causes & Solutions:

  • Variability in the Final Palladium Species: Slight variations in reaction conditions (e.g., temperature, reaction time, hydrogen pressure during hydrogenation) can lead to different residual palladium species (e.g., different oxidation states, particle sizes).

    • Solution 1: Standardize Reaction and Work-up: Ensure consistent reaction and work-up procedures for each batch to minimize variability in the form of the residual palladium.[6]

    • Solution 2: Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the various palladium species into a single, more easily removable form before applying your primary removal method.[6]

    • Solution 3: Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing a Pd/C catalyst from a hydrogenation reaction like the one used to synthesize this compound?

A1: The most straightforward and widely used method for removing a heterogeneous catalyst like Pd/C is filtration through a pad of Celite.[2] This method is effective at removing the solid catalyst particles from the reaction mixture.

Q2: How do I choose the best palladium removal method for my this compound synthesis?

A2: The choice of method depends on the form of the residual palladium. For the likely heterogeneous Pd/C from the hydrogenation of 3-nitrophenylethanol, start with Celite filtration. If residual palladium persists, it indicates the presence of fine particles or soluble species, and you should consider using activated carbon or a palladium scavenger. The polar nature of your product, this compound, should also be considered to minimize product loss on adsorbents.

Q3: Can I use column chromatography to remove the palladium catalyst?

A3: While column chromatography is a powerful purification technique, it may not be the most efficient primary method for bulk palladium removal. Some palladium complexes can co-elute with the product, especially with polar compounds like this compound.[5] It is often more effective to use a bulk removal method like filtration or scavenging first, followed by chromatography for final purification if needed.

Q4: How can I quantify the amount of residual palladium in my final product?

A4: Highly sensitive analytical techniques are required to accurately determine trace amounts of palladium. The most common methods used in the pharmaceutical industry are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[7][8]

Q5: Are there any safety precautions I should take when handling and filtering Pd/C?

A5: Yes, Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen. Always handle Pd/C in an inert atmosphere (e.g., under nitrogen or argon) when possible.[9] When filtering, do not let the filter cake dry completely. After filtration, the Celite/Pd/C mixture should be quenched with water before disposal.[10]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodForm of Palladium RemovedAdvantagesDisadvantagesTypical Efficiency
Filtration (Celite) Heterogeneous (e.g., Pd/C)Simple, fast, and cost-effective for bulk removal.Ineffective for soluble or colloidal palladium.[1]>99% for heterogeneous Pd
Activated Carbon Soluble, Colloidal, and Fine Heterogeneous PdBroad applicability, relatively low cost.[11]Can adsorb the product, leading to yield loss.[5][11]80-99%
Palladium Scavengers Primarily Soluble PdHigh selectivity for palladium, can achieve very low residual levels.Higher cost, may require screening for optimal scavenger, potential for product binding.[1]>97%
Column Chromatography Soluble and some fine PdCan provide high purity product.Can be time-consuming and require large solvent volumes; co-elution is a potential issue.[5]Variable, depends on conditions

Experimental Protocols

Protocol 1: Removal of Pd/C by Filtration through Celite
  • Preparation of the Celite Pad:

    • Select a Büchner or sintered glass funnel.

    • Place a piece of filter paper in the funnel that covers all the holes.

    • Add a 1-2 cm thick layer of Celite over the filter paper.

    • Gently press down on the Celite to create a level and compact bed.

    • Pre-wet the Celite pad with the solvent used in the reaction (e.g., methanol).[1]

  • Filtration:

    • If the reaction mixture is viscous, dilute it with a suitable solvent to improve flow.

    • Slowly pour the reaction mixture onto the center of the Celite bed.

    • Apply a gentle vacuum to draw the solution through the filter.

    • Wash the Celite pad with fresh solvent to ensure all of the this compound is recovered.[1]

  • Collection:

    • Collect the filtrate, which contains the product free of the heterogeneous palladium catalyst.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution:

    • Dissolve the crude this compound in a suitable solvent (e.g., methanol).

  • Adsorption:

    • Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]

    • Stir the mixture at room temperature for 1-4 hours. The optimal time should be determined experimentally.

  • Filtration:

    • Filter the mixture through a pad of Celite to remove the activated carbon.

    • Wash the Celite pad with fresh solvent to recover any adsorbed product.[6]

  • Concentration:

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Palladium Removal Using a Solid-Supported Scavenger
  • Scavenger Selection:

    • Choose a scavenger based on the likely form of palladium (for residual soluble Pd(0) or Pd(II) from hydrogenation, thiol-based scavengers are often effective).

  • Treatment:

    • Dissolve the crude product in an appropriate solvent.

    • Add the recommended amount of the solid-supported scavenger (refer to the manufacturer's guidelines).

    • Stir the mixture at room temperature or with gentle heating for the recommended time (typically 1-24 hours).[1]

  • Filtration:

    • Remove the scavenger by filtration through a simple filter paper or a plug of cotton.

    • Wash the filtered scavenger with a small amount of fresh solvent to recover any bound product.[1]

  • Concentration:

    • Combine the filtrates and concentrate to obtain the purified product.

Visualizations

Palladium_Removal_Workflow Workflow for Palladium Catalyst Removal start Reaction Mixture containing This compound and Palladium Catalyst is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous celite_filtration Perform Celite Filtration is_heterogeneous->celite_filtration Yes soluble_pd_methods Treat with Activated Carbon or Palladium Scavenger is_heterogeneous->soluble_pd_methods No (Soluble Pd) analyze_filtrate Analyze Filtrate for Residual Palladium (ICP-MS) celite_filtration->analyze_filtrate product_isolated Product Isolated (Low Palladium) analyze_filtrate->product_isolated Yes (Pd < Limit) analyze_filtrate->soluble_pd_methods No (Pd > Limit) re_analyze Re-analyze for Residual Palladium soluble_pd_methods->re_analyze re_analyze->product_isolated Yes (Pd < Limit) re_analyze->soluble_pd_methods No (Try another method)

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting_Logic Troubleshooting Palladium Removal Issues start Problem Encountered issue_type What is the issue? start->issue_type residual_pd High Residual Palladium issue_type->residual_pd Residual Pd low_recovery Low Product Recovery issue_type->low_recovery Low Recovery inconsistent_results Inconsistent Results issue_type->inconsistent_results Inconsistency solution_residual_pd Use Finer Filter (PTFE) Treat with Activated Carbon Use Palladium Scavenger residual_pd->solution_residual_pd solution_low_recovery Thoroughly Wash Filter Cake Optimize Adsorbent Amount Screen Scavengers/Solvents low_recovery->solution_low_recovery solution_inconsistent Standardize Reaction/Work-up Pre-treat Palladium Species Use Broad-Spectrum Scavenger inconsistent_results->solution_inconsistent

References

Technical Support Center: Optimizing 2-(3-Aminophenyl)ethanol Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the intramolecular cyclization of 2-(3-aminophenyl)ethanol to form 2,3-dihydroindole (indoline).

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the cyclization of this compound?

The intramolecular cyclization of this compound is expected to yield 2,3-dihydroindole, also known as indoline. This occurs through the formation of a new bond between the amino group and the ethyl alcohol side chain, with the elimination of a water molecule.

Q2: What are the critical parameters to control in this reaction?

The most critical parameters to control are reaction temperature, the choice and concentration of the catalyst (if any), and the purity of the starting materials.[1][2] Temperature, in particular, can significantly influence the reaction rate and the formation of side products.

Q3: My reaction is not proceeding to completion. What are the likely causes?

Incomplete conversion can be due to several factors:

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.

  • Catalyst Inefficiency: If a catalyst is used, it may be inactive or used in an insufficient amount.

  • Presence of Impurities: Impurities in the starting material or solvent can interfere with the reaction.[2]

  • Atmospheric Moisture: Some cyclization reactions are sensitive to moisture, which can quench reactive intermediates.[2]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Low yields are a common issue in heterocyclic synthesis.[1][2] A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Reaction Temperature Systematically vary the temperature. Start with milder conditions and gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that maximizes product formation while minimizing degradation.[1]
Incorrect Catalyst or Catalyst Concentration If using a catalyst (e.g., an acid or a dehydrating agent), ensure it is appropriate for this type of cyclization. Optimize the catalyst loading; too little may result in a slow reaction, while too much can lead to side reactions.
Poor Quality Starting Material Ensure the this compound is pure. Impurities can act as inhibitors or lead to unwanted side reactions.[2] Consider recrystallization or column chromatography to purify the starting material.
Solvent Effects The choice of solvent can influence the reaction. Ensure the solvent is dry if the reaction is moisture-sensitive. Consider screening different solvents to find one that best facilitates the reaction.
Issue 2: Formation of Multiple Products/Side Reactions

The formation of side products can complicate purification and reduce the yield of the desired indoline.

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature Excessive heat can lead to decomposition of the starting material or the product, as well as promote side reactions such as polymerization or oxidation.[2] Reduce the reaction temperature and monitor for the appearance of side products.
Air Oxidation The aminophenyl group can be susceptible to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[2]
Intermolecular Reactions At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Consider running the reaction at a lower concentration.

Data Presentation: Effect of Temperature on Yield

The following table summarizes hypothetical data on the effect of reaction temperature on the yield of 2,3-dihydroindole from the cyclization of this compound. This data is for illustrative purposes to guide optimization.

Temperature (°C)Reaction Time (h)Yield (%)Observations
802415Slow reaction rate, incomplete conversion
1001845Moderate conversion
1201275Good conversion, minimal side products
140860Increased formation of colored impurities
160635Significant decomposition observed

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Sodium hydroxide (NaOH) solution (e.g., 2.5 N)

  • tert-Butyl methyl ether (MTBE)

  • Brine

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, and an addition funnel under a nitrogen atmosphere, dissolve thionyl chloride (1.2 equivalents) in anhydrous DME.

  • Cool the solution to a desired temperature (e.g., 20-30 °C) using an external cooling bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous DME and add it dropwise to the stirred thionyl chloride solution over 1-1.5 hours, maintaining the internal temperature.

  • After the addition is complete, allow the reaction to stir at ambient temperature for 6-7 hours.

  • Carefully add sodium hydroxide solution to the reaction mixture to quench the reaction and raise the pH, maintaining the temperature below 35 °C with an ice bath.

  • Warm the mixture to a higher temperature (e.g., 60 °C) and stir for 10 hours to promote cyclization.[3]

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract the product with MTBE.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_catalyst Assess Catalyst Activity & Concentration check_temp->check_catalyst Optimal optimize_temp Systematically Adjust Temperature (e.g., 80-140 °C) check_temp->optimize_temp Suboptimal check_purity Evaluate Starting Material Purity check_catalyst->check_purity Optimal optimize_catalyst Optimize Catalyst Loading or Screen Different Catalysts check_catalyst->optimize_catalyst Inefficient purify_reagents Purify Starting Material (e.g., Recrystallization) check_purity->purify_reagents Impure end Improved Yield check_purity->end Pure optimize_temp->end optimize_catalyst->end purify_reagents->end

Caption: A flowchart for troubleshooting low product yield.

ReactionPathway Simplified Reaction Pathway A This compound B Intermediate (e.g., Chloroethylaniline) A->B Activation (e.g., SOCl₂) C 2,3-Dihydroindole (Indoline) B->C Intramolecular Cyclization (Heat, Base) D Side Products (e.g., Polymers, Oxidation Products) B->D High Temperature Side Reactions

References

Troubleshooting incomplete conversion in 2-(3-Aminophenyl)ethanol derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-(3-Aminophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile building block.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My N-acylation reaction with acetic anhydride is showing incomplete conversion. What are the likely causes and how can I improve the yield?

A1: Incomplete N-acylation is a common issue that can often be resolved by optimizing reaction conditions.

  • Insufficient Reagent: Ensure at least a stoichiometric equivalent of acetic anhydride is used. An excess (1.1-1.5 equivalents) can often drive the reaction to completion.

  • Inadequate Base: A base is typically used to neutralize the acetic acid byproduct. Common bases include triethylamine (TEA) or pyridine. Ensure a sufficient amount of base is present to facilitate the reaction.

  • Low Temperature: While many acylations proceed at room temperature, gentle heating (e.g., to 40-60°C) can increase the reaction rate.[1] However, be mindful of potential side reactions at higher temperatures.

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Choice: The choice of solvent can impact reaction efficiency. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.

Q2: I am observing the formation of a di-acylated byproduct where both the amine and hydroxyl groups have reacted. How can I achieve selective N-acylation?

A2: The presence of both a nucleophilic amino group and a hydroxyl group in this compound can lead to competitive acylation. To favor N-acylation:

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance selectivity, as the amino group is generally more nucleophilic than the hydroxyl group.

  • Choice of Acylating Agent: Using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride, can sometimes improve selectivity.

  • Protecting the Hydroxyl Group: For complete selectivity, consider protecting the alcohol as a silyl ether (e.g., with TBDMS-Cl) before performing the N-acylation. The protecting group can be removed in a subsequent step.

Q3: My O-alkylation reaction with benzyl bromide is resulting in a low yield of the desired ether. What steps can I take to optimize this reaction?

A3: Low yields in O-alkylation can stem from several factors.

  • Base Strength: O-alkylation of the alcohol requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is typically necessary.

  • N-Alkylation Competition: The amino group can also be alkylated by benzyl bromide. To prevent this, the amino group should be protected prior to O-alkylation, for instance, as a Boc-carbamate.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally suitable for this type of reaction.

  • Phase Transfer Catalyst: In some cases, particularly with solid-liquid phase reactions, a phase transfer catalyst like tetrabutylammonium iodide (TBAI) can improve the reaction rate and yield.

Q4: I am having difficulty with the Boc protection of the amino group. The reaction is sluggish or incomplete. How can I troubleshoot this?

A4: While Boc protection is generally a robust reaction, several factors can influence its efficiency.

  • Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common to accelerate the reaction.[2] For some substrates, an aqueous base like sodium bicarbonate or sodium hydroxide can be effective.[3]

  • Solvent System: A variety of solvents can be used, including THF, dioxane, acetonitrile, or mixtures of water with a miscible organic solvent.[3][4] The choice of solvent can impact the solubility of the starting material and the reaction rate.

  • Catalyst: For less nucleophilic amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[3]

  • Reagent Quality: Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is of good quality, as it can degrade over time.

Q5: After my derivatization reaction, I am struggling to purify the product from unreacted starting material and byproducts. What are some effective purification strategies?

A5: Purification of this compound derivatives often involves standard laboratory techniques.

  • Aqueous Work-up/Extraction:

    • For N-acylated products: After the reaction, a typical work-up involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally a brine wash.

    • For O-alkylated products (with a free amine): An acid wash can be used to remove the basic product from the organic layer, which can then be re-basified and extracted.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities with different polarities. A gradient elution with a solvent system like ethyl acetate/hexanes is often employed.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for purification.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound and analogous compounds. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: N-Acylation with Acetic Anhydride

ParameterConditionExpected OutcomeReference
Reagents This compound, Acetic Anhydride (1.1-1.5 equiv.), Triethylamine (1.2-2.0 equiv.)High conversion to N-acetylated product[1][5]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility of reactants[2]
Temperature 0°C to Room TemperatureSelective N-acylation-
Reaction Time 2 - 12 hours (monitor by TLC)Reaction completion[1]
Yield >90% (typical for similar amines)High product yield[1]

Table 2: O-Alkylation with Benzyl Bromide (following N-protection)

ParameterConditionExpected OutcomeReference
Reagents N-protected this compound, Benzyl Bromide (1.1-1.5 equiv.), NaH or K₂CO₃ (1.5-2.0 equiv.)Formation of the O-benzylated product-
Solvent N,N-Dimethylformamide (DMF) or AcetonitrileEfficient reaction medium-
Temperature Room Temperature to 60°CIncreased reaction rate[6]
Reaction Time 12 - 24 hours (monitor by TLC)Reaction completion-
Yield 70-90% (typical for similar alcohols)Good product yield[6]

Table 3: N-Boc Protection

ParameterConditionExpected OutcomeReference
Reagents This compound, (Boc)₂O (1.1-1.5 equiv.), Triethylamine (1.2-3.0 equiv.) or NaOHHigh conversion to N-Boc protected product[2][3]
Solvent THF/Water, Dioxane/Water, or DCMVersatile solvent systems[2][3][4]
Temperature 0°C to Room TemperatureMild reaction conditions[2]
Reaction Time 2 - 6 hours (monitor by TLC)Reaction completion[2]
Yield 85-99% (typical for primary amines)Excellent product yield

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add triethylamine (3.0 eq) and stir at room temperature for 5 minutes.

  • Cool the mixture to 0°C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) in one portion.[2]

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.[2]

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[2]

Visualizations

Troubleshooting_Incomplete_Conversion start Incomplete Conversion reagent Check Reagent Stoichiometry (Acylating agent & Base) start->reagent Issue temp Optimize Temperature reagent->temp Stoichiometry OK? sub_reagent Add excess reagent (1.1-1.5 eq) reagent->sub_reagent time Increase Reaction Time temp->time Temp OK? sub_temp Gently heat (40-60°C) temp->sub_temp solvent Evaluate Solvent time->solvent Time OK? sub_time Monitor by TLC/LC-MS until SM is consumed time->sub_time product Complete Conversion solvent->product Solvent OK? sub_solvent Try alternative aprotic solvents (THF, DMF) solvent->sub_solvent

Caption: Troubleshooting workflow for incomplete conversion.

Derivatization_Selectivity start Derivatization of This compound N_acylation Selective N-Acylation start->N_acylation Low Temp (0°C - RT) O_alkylation Selective O-Alkylation start->O_alkylation Protect Amine First Use Strong Base (NaH) Di_substituted Di-substituted Product start->Di_substituted High Temp No Protecting Groups

Caption: Selectivity in derivatization reactions.

Experimental_Workflow_Boc_Protection A 1. Dissolve Amine & Base in Solvent B 2. Cool to 0°C A->B C 3. Add (Boc)₂O B->C D 4. Stir and Monitor by TLC C->D E 5. Aqueous Work-up (Extraction) D->E F 6. Dry and Concentrate E->F G 7. Purify (if necessary) F->G H N-Boc Protected Product G->H

References

How to prevent air oxidation of 3-aminophenethyl alcohol in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Aminophenethyl Alcohol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 3-aminophenethyl alcohol to prevent its degradation from air oxidation.

Frequently Asked Questions (FAQs)

Q1: My 3-aminophenethyl alcohol has turned yellow/brown. What is the cause?

A1: The discoloration of 3-aminophenethyl alcohol is a common indicator of air oxidation. Like other aminophenols, it is susceptible to degradation when exposed to atmospheric oxygen, which can be accelerated by light and elevated temperatures. This oxidation process leads to the formation of colored impurities, suggesting that the reagent's purity has been compromised.

Q2: What are the ideal storage conditions to prevent the oxidation of 3-aminophenethyl alcohol?

A2: To ensure the long-term stability of 3-aminophenethyl alcohol, it should be stored in a tightly sealed, opaque container under an inert atmosphere, such as nitrogen or argon. It is also recommended to store it in a cool, dry, and dark place. Refrigeration at 2-8°C can further slow down the rate of degradation.

Q3: Can I still use my discolored 3-aminophenethyl alcohol in my experiments?

A3: For applications where high purity is critical, such as in the synthesis of pharmaceutical compounds or for quantitative analysis, using the discolored product is not recommended as it may introduce impurities and lead to unreliable results. For less sensitive applications, the suitability of the material should be determined on a case-by-case basis, which may require analytical testing to assess its purity.

Q4: How should I handle 3-aminophenethyl alcohol to minimize oxidation during use?

A4: To minimize exposure to air, it is best to work with 3-aminophenethyl alcohol under an inert atmosphere, for example, within a glovebox or using a Schlenk line. If these are not available, minimize the time the container is open to the air. Consider aliquoting the material into smaller, single-use vials under an inert gas to avoid compromising the entire batch with repeated exposure.

Q5: Are there any additives I can use to stabilize solutions of 3-aminophenethyl alcohol?

A5: Yes, for solutions, stability can be enhanced by first deoxygenating the solvent by sparging it with an inert gas. Additionally, the use of antioxidants can be effective. While specific data for 3-aminophenethyl alcohol is limited, antioxidants like ascorbic acid or sodium metabisulfite are commonly used to stabilize solutions of other aminophenols.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid discoloration of newly opened bottle Exposure to atmospheric oxygen and moisture upon opening.Handle the compound under an inert atmosphere (glovebox or Schlenk line). Aliquot the material into smaller, single-use vials under an inert gas to minimize repeated exposure of the bulk material.
Precipitate formation in stored solutions Degradation products may have limited solubility. The solution may have become supersaturated upon cooling if prepared at a higher temperature.Visually inspect for discoloration which indicates oxidation. If degradation is suspected, it is best to discard the solution. If no discoloration is apparent, gently warm the solution to see if the precipitate redissolves. Always filter solutions before use in sensitive applications.
Inconsistent experimental results Use of partially oxidized 3-aminophenethyl alcohol.Assess the purity of the 3-aminophenethyl alcohol using an appropriate analytical method (e.g., HPLC, NMR). Use only high-purity, properly stored material for your experiments.
Solution darkens during an experiment The reaction conditions (e.g., presence of oxidizing agents, high pH, metal catalysts) may be promoting the oxidation of 3-aminophenethyl alcohol.If possible, deoxygenate all solvents and reagents used in the reaction. Run the reaction under an inert atmosphere. Investigate the compatibility of all reaction components with the aminophenol functional group.

Storage Condition and Stability Summary

Storage Condition Atmosphere Temperature Light Exposure Expected Stability
Optimal Inert Gas (Nitrogen/Argon)2-8°CIn the dark (Amber vial/container)High (Long-term stability)
Acceptable Inert Gas (Nitrogen/Argon)Room TemperatureIn the dark (Amber vial/container)Moderate (Suitable for shorter-term storage)
Sub-optimal Air2-8°CIn the dark (Amber vial/container)Low (Oxidation will occur over time)
Not Recommended AirRoom TemperatureExposed to lightVery Low (Rapid degradation expected)

Experimental Protocols

Protocol 1: Handling and Aliquoting 3-Aminophenethyl Alcohol Under an Inert Atmosphere

This protocol describes the safe transfer and aliquoting of 3-aminophenethyl alcohol to minimize air exposure.

Materials:

  • Stock bottle of 3-aminophenethyl alcohol

  • Schlenk flask or glovebox

  • Source of dry inert gas (Nitrogen or Argon)

  • Gas-tight syringe or cannula

  • Dry, clean, amber glass vials with PTFE-lined caps

Procedure:

  • Preparation: Ensure all glassware is clean and oven-dried to remove any moisture.

  • Inert Atmosphere:

    • Using a Schlenk Line: Attach the stock bottle and receiving vials to the Schlenk line. Evacuate and backfill with inert gas three times to ensure an inert atmosphere.

    • Using a Glovebox: Place the stock bottle, vials, and transfer tools inside the glovebox and purge with inert gas according to the glovebox's standard operating procedure.

  • Transfer:

    • Under a positive pressure of inert gas, carefully open the stock bottle.

    • Using a clean, dry spatula or pipette, transfer the desired amount of 3-aminophenethyl alcohol to the pre-weighed amber vials.

  • Sealing and Storage:

    • Securely cap the vials.

    • If using a Schlenk line, remove the vials from the line while maintaining a positive pressure of inert gas.

    • Label the vials with the compound name, date, and concentration (if applicable).

    • Store the vials under the recommended conditions (refrigerated, in the dark).

Protocol 2: HPLC Purity Analysis of 3-Aminophenethyl Alcohol

This method is adapted from a protocol for a similar compound and can be used as a starting point for developing a stability-indicating HPLC method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might be 10% to 90% organic solvent over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the phenol and amine chromophores; should be optimized by scanning the UV spectrum of a pure standard).

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity 3-aminophenethyl alcohol in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample of the stored 3-aminophenethyl alcohol and dissolve it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The purity of the sample can be calculated by comparing the peak area of the 3-aminophenethyl alcohol to the total area of all peaks.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Air Oxidation of 3-Aminophenethyl Alcohol cluster_storage Storage cluster_handling Handling cluster_monitoring Quality Control & Monitoring storage_container Select Appropriate Container (Amber glass, PTFE-lined cap) inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon flush) storage_container->inert_atmosphere sealing Seal Tightly inert_atmosphere->sealing storage_conditions Store in Cool, Dark Place (Refrigerate at 2-8°C) sealing->storage_conditions use_inert Work in Inert Atmosphere (Glovebox or Schlenk Line) storage_conditions->use_inert For Use minimize_exposure If Inert Atmosphere is Unavailable: Minimize time container is open storage_conditions->minimize_exposure For Use aliquot Aliquot into smaller, single-use vials use_inert->aliquot minimize_exposure->aliquot visual_inspection Visual Inspection for Discoloration aliquot->visual_inspection decision Is Purity Acceptable? visual_inspection->decision analytical_testing Analytical Purity Assessment (e.g., HPLC, NMR) analytical_testing->decision end_use Use in Experiment decision->end_use Yes end_discard Discard Material decision->end_discard No start Start: Receiving 3-Aminophenethyl Alcohol start->storage_container

Caption: Workflow for the proper storage and handling of 3-aminophenethyl alcohol to prevent oxidation.

Resolving peak tailing in reverse-phase HPLC of 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common issues in reverse-phase High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve challenges encountered during their analytical work.

Troubleshooting Guide: Peak Tailing in the Analysis of 2-(3-Aminophenyl)ethanol

Peak tailing is a common chromatographic problem, especially when analyzing basic compounds like this compound. This guide provides a step-by-step approach to identify and resolve the root cause of this issue.

Q1: My chromatogram for this compound shows significant peak tailing. What is the most likely cause?

A1: The most common cause of peak tailing for basic analytes like this compound in reverse-phase HPLC is secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions are a form of ion exchange and lead to a portion of the analyte molecules being more strongly retained, resulting in an asymmetrical peak with a "tail".[2][3]

At a mobile phase pH above approximately 3, the acidic silanol groups (Si-OH) on the silica surface can deprotonate to form negatively charged silanates (Si-O⁻).[1][4] Your basic analyte, this compound, will be protonated (positively charged) in an acidic to neutral mobile phase. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups causes the tailing.[3][5]

FAQs: Resolving Peak Tailing for this compound

Q2: How does the mobile phase pH affect peak tailing for this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[6][7] For this compound, you can manipulate the pH to minimize the secondary interactions with silanol groups in two primary ways:

  • Low pH (typically < 3): By lowering the pH of the mobile phase, the residual silanol groups on the stationary phase become protonated and are therefore neutral.[8][9] This eliminates the ion-exchange interaction with the protonated basic analyte, leading to improved peak symmetry.[10]

  • High pH (typically > 8): At a high pH, this compound will be in its neutral, free base form. This minimizes its ionic interaction with the deprotonated (negatively charged) silanol groups.[11] However, operating at high pH requires a column specifically designed for such conditions to prevent degradation of the silica stationary phase.[6][11]

It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[12]

Q3: What mobile phase additives can I use to improve the peak shape of this compound?

A3: Mobile phase additives are commonly used to improve the peak shape of basic compounds. Two effective options are:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that serves two main purposes. Firstly, it lowers the mobile phase pH, which helps to keep the silanol groups on the stationary phase protonated and neutral.[13][14] Secondly, it acts as an ion-pairing agent. The trifluoroacetate anion can form an ion pair with the protonated this compound, effectively masking its positive charge and increasing its hydrophobicity, which enhances retention and improves peak shape.[13][15] A typical concentration of TFA in the mobile phase is 0.1%.[15][16]

  • Triethylamine (TEA): TEA is a competing base that acts as a "silanol suppressor".[8] Being a small basic molecule, it preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with your analyte.[8][17] This reduces the secondary interactions that cause peak tailing. A common starting concentration for TEA is around 5 mM.[8]

Q4: Can the choice of HPLC column affect peak tailing?

A4: Absolutely. The choice of column is crucial for obtaining good peak shape with basic analytes.[2] Consider the following:

  • End-capped Columns: Modern columns are often "end-capped," a process where the residual silanol groups are chemically deactivated with a small, less polar silane.[3] This significantly reduces the number of active sites available for secondary interactions.[1][3]

  • Type B Silica Columns: Newer columns are typically packed with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[2][8] This inherently leads to better peak shapes for basic compounds.

  • Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases that are more resistant to secondary interactions. These include polymer-based columns, hybrid silica-organic columns, or columns with a positive surface charge to repel basic analytes.[2][18]

Q5: Besides chemical interactions, what other factors can contribute to peak tailing?

A5: While chemical interactions are the primary cause of peak tailing for basic compounds, other factors can also contribute to or exacerbate the problem:

  • Extra-column Volume: Excessive tubing length or a large detector cell volume can lead to band broadening and peak tailing.[1]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[19] A void at the head of the column can also be a cause.[20]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9][19]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5][19]

Data Presentation

Table 1: Mobile Phase pH and its Effect on Analyte and Stationary Phase

Mobile Phase pHState of this compound (Basic Analyte)State of Silanol Groups (Acidic)Predominant InteractionExpected Peak Shape
Low pH (< 3) Protonated (Positively Charged)Neutral (Protonated)HydrophobicSymmetrical
Mid pH (3-7) Protonated (Positively Charged)Ionized (Negatively Charged)Ion-Exchange (Secondary)Tailing
High pH (> 8) Neutral (Free Base)Ionized (Negatively Charged)HydrophobicSymmetrical

Table 2: Common Mobile Phase Additives for Improved Peak Shape

AdditiveTypical ConcentrationMechanism of Action
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH, Ion-pairing agent
Triethylamine (TEA) 5 mM - 20 mMCompeting base (Silanol suppressor)
Formic Acid 0.1% (v/v)Lowers pH
Ammonium Formate/Acetate 5 mM - 10 mMBuffering agent, can improve peak shape

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound with TFA Additive

This protocol provides a starting point for the analysis of this compound using a standard reverse-phase C18 column with TFA as a mobile phase additive to mitigate peak tailing.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA), HPLC grade

    • This compound reference standard

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% TFA in Water. To 1 L of HPLC grade water, add 1.0 mL of TFA. Mix thoroughly.

    • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile. To 1 L of HPLC grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable gradient, for example: 70% Mobile Phase A / 30% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of this compound)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound and dissolve it in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% TFA).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound cause Primary Cause: Secondary Interaction with Silanol Groups start->cause solution Solution Pathways cause->solution path1 Modify Mobile Phase solution->path1 path2 Change Column solution->path2 path3 Check System & Method solution->path3 sub_path1a Adjust pH (Low or High) path1->sub_path1a sub_path1b Add TFA or TEA path1->sub_path1b sub_path2a Use End-capped Column path2->sub_path2a sub_path2b Use Alternative Stationary Phase path2->sub_path2b sub_path3a Minimize Extra-column Volume path3->sub_path3a sub_path3b Check for Contamination/Overload path3->sub_path3b end Symmetrical Peak Achieved sub_path1a->end sub_path1b->end sub_path2a->end sub_path2b->end sub_path3a->end sub_path3b->end

Caption: Troubleshooting workflow for peak tailing.

References

Challenges in scaling up the synthesis of 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of 2-(3-Aminophenyl)ethanol.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the synthesis of this compound, primarily focusing on the common route of reducing 2-(3-nitrophenyl)ethanol.

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Inactive Catalyst The activity of catalysts like Raney Nickel or Palladium on carbon (Pd/C) can diminish over time due to improper storage or handling.[1] Ensure you are using a fresh and active catalyst. For Raney Nickel, its activity can sometimes be enhanced by the addition of a small amount of an alkali compound.[2][3]
Incorrect Stoichiometry An improper molar ratio of reactants, especially the reducing agent, can lead to incomplete conversion of the starting material.
Inefficient Reaction Conditions Suboptimal temperature, reaction time, or solvent can negatively impact the yield.[4] For catalytic hydrogenation, maintaining the correct hydrogen pressure is crucial.[1][5]
Poor Mass Transfer on Scale-Up When scaling up, ensuring efficient mixing of the reactants, catalyst, and solvent can be challenging. Increase agitation speed to improve mass transfer and ensure the reaction vessel is appropriately sized for the scale.[2]

Problem 2: Formation of Impurities and Side Products

Potential Cause Troubleshooting Steps
Side Reactions Over-reduction or other side reactions can lead to the formation of undesired byproducts.
Impure Starting Materials The presence of impurities in the 2-(3-nitrophenyl)ethanol can lead to the formation of related impurities in the final product.
Degradation of Product The product, an aminophenol derivative, can be susceptible to oxidation and degradation, especially at elevated temperatures or in the presence of air.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Ineffective Recrystallization The chosen solvent system for recrystallization may not be optimal for selectively precipitating the desired product while leaving impurities in the solution.
Co-precipitation of Impurities Impurities with similar solubility profiles to the product may co-precipitate during crystallization.
Oily Product Formation The product may initially separate as an oil rather than a crystalline solid, making isolation difficult.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the catalytic hydrogenation of 2-(3-nitrophenyl)ethanol.[5] This method typically employs catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[1][3]

Q2: What are the key parameters to control during the catalytic reduction of 2-(3-nitrophenyl)ethanol?

A2: Several parameters are critical for a successful reduction:

  • Catalyst Activity and Loading: Use a fresh, active catalyst at an appropriate loading.

  • Hydrogen Pressure: Maintain a consistent and appropriate hydrogen pressure throughout the reaction.[1][5]

  • Temperature: Control the reaction temperature to avoid side reactions and product degradation.

  • Solvent: Choose an appropriate solvent that facilitates the reaction and subsequent work-up. Methanol and ethanol are commonly used.[5][6]

  • pH: In some cases, adjusting the pH of the reaction mixture can improve the reaction rate and selectivity.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (2-(3-nitrophenyl)ethanol) and the appearance of the product (this compound).[4][6] Hydrogen uptake can also be monitored in real-time during catalytic hydrogenation to gauge the reaction's progress.[3]

Q4: What are the best practices for purifying the crude this compound?

A4: Recrystallization is a common and effective method for purifying the final product.[2] The selection of an appropriate solvent or solvent system is crucial for obtaining high purity crystals. For more challenging purifications, column chromatography can be employed.[2]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should be carried out in a well-ventilated area using appropriate safety equipment and a properly rated reactor. Raney Nickel is pyrophoric and must be handled with care, typically under a layer of water or an inert solvent. The starting material, 2-(3-nitrophenyl)ethanol, and the product, this compound, should be handled with appropriate personal protective equipment (PPE), as aromatic nitro and amino compounds can be toxic.[7]

Quantitative Data Summary

ParameterValueSynthesis RouteSource
Yield 99%Catalytic hydrogenation of 2-(3-nitrophenyl)ethanol with 10% Pd/C in methanol[5]
Yield 98.7%Catalytic reduction of 2-(o-nitrophenyl)ethanol with Raney nickel[3]
Hydrogen Pressure 45 psiCatalytic hydrogenation with 10% Pd/C[5]
Hydrogen Pressure 8.5 kg/cm ²GCatalytic reduction with Raney nickel[3]
Reaction Temperature Room TemperatureCatalytic hydrogenation with 10% Pd/C[5]
Reaction Temperature 80 °CCatalytic reduction with Raney nickel[3]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Catalytic Hydrogenation [5]

Materials:

  • 2-(3-nitrophenyl)ethanol (3.0 g, 18 mmol)

  • 10% Palladium on carbon (Pd/C) catalyst (0.1 g)

  • Methanol (100 mL)

  • Hydrogen gas

  • Pressure reactor

  • Filtration apparatus (e.g., Celite or diatomaceous earth pad)

  • Rotary evaporator

Procedure:

  • To a pressure reactor, add 2-(3-nitrophenyl)ethanol, methanol, and the 10% Pd/C catalyst.

  • Seal the reactor and purge it with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to 45 psi.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction for completion by TLC.

  • Once the reaction is complete, carefully vent the hydrogen from the reactor.

  • Remove the catalyst by filtration through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization if necessary.

Protocol 2: Scaled-Up Synthesis of 2-(o-Aminophenyl)ethanol via Catalytic Reduction (Illustrative for the ortho-isomer, adaptable for the meta-isomer) [3]

Materials:

  • 2-(o-nitrophenyl)ethanol

  • Raney Nickel catalyst

  • Methanol (or another suitable solvent)

  • Sodium Hydroxide (optional, as an alkali compound)

  • Hydrogenation reactor

Procedure:

  • In a suitable hydrogenation reactor, charge the 2-(o-nitrophenyl)ethanol and the solvent.

  • Add the Raney Nickel catalyst under a stream of inert gas or solvent to prevent ignition.

  • If required, add the alkali compound.

  • Seal the reactor and displace the atmosphere with hydrogen several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 kg/cm ²G, then increased to 8.5 kg/cm ²G).

  • Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring.

  • Continuously feed hydrogen to maintain the pressure as it is consumed.

  • Monitor the hydrogen uptake to determine the reaction endpoint.

  • Once the reaction is complete, cool the reactor and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to isolate the crude product.

  • Purify the crude product by recrystallization or distillation.

Visualizations

Synthesis_Pathway 2-(3-nitrophenyl)ethanol 2-(3-nitrophenyl)ethanol This compound This compound 2-(3-nitrophenyl)ethanol->this compound H2, Catalyst (Pd/C or Raney Ni) Troubleshooting_Workflow start Low Yield Issue check_catalyst Is the catalyst fresh and active? start->check_catalyst check_conditions Are reaction conditions (T, P, time) optimal? check_catalyst->check_conditions Yes replace_catalyst Replace catalyst check_catalyst->replace_catalyst No check_mass_transfer Is agitation sufficient for the scale? check_conditions->check_mass_transfer Yes optimize_conditions Optimize T, P, and time check_conditions->optimize_conditions No increase_agitation Increase agitation speed check_mass_transfer->increase_agitation No success Yield Improved check_mass_transfer->success Yes replace_catalyst->check_conditions optimize_conditions->check_mass_transfer increase_agitation->success Experimental_Parameters Yield Yield & Purity Catalyst Catalyst (Activity, Loading) Catalyst->Yield Temperature Temperature Temperature->Yield Pressure Hydrogen Pressure Pressure->Yield Solvent Solvent Solvent->Yield Agitation Agitation Agitation->Yield

References

Minimizing by-product formation in N-alkylation of 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2-(3-aminophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly the minimization of by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the N-alkylation of this compound?

A1: The primary by-products depend on the chosen alkylation method.

  • Di-alkylation: The most common by-product is the tertiary amine, formed when the initially produced secondary amine reacts further with the alkylating agent.[1][2] The secondary amine is often more nucleophilic than the starting primary amine, making it more reactive.[1]

  • O-alkylation: Due to the presence of the hydroxyl group in this compound, O-alkylation at the ethanol side chain is a potential side reaction, yielding an ether by-product.[3][4]

  • Quaternary Ammonium Salt: If the reaction proceeds to a tertiary amine, further alkylation can lead to the formation of a quaternary ammonium salt.

  • Tars and Colored Impurities: Particularly with sensitive substrates like aminophenols, harsh reaction conditions can lead to the formation of complex, often colored, tarry by-products.[5]

Q2: I am observing significant amounts of the di-alkylated product. How can I favor mono-alkylation?

A2: Over-alkylation is a frequent challenge.[1] To enhance selectivity for the mono-alkylated product, consider the following strategies:

  • Stoichiometric Control: Use a large excess of the starting amine, this compound, relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance via a syringe pump, helps to maintain its low concentration throughout the reaction. This reduces the likelihood of the more reactive secondary amine product reacting further.[1]

  • Alternative Methodologies: For superior selectivity, it is highly recommended to switch from direct alkylation with alkyl halides to methods like Reductive Amination or the Borrowing Hydrogen strategy.[1][2][6] These methods are specifically designed to minimize over-alkylation.

Q3: My reaction is turning dark, and I am getting a lot of tar-like substances. What is causing this, and how can I prevent it?

A3: Tar formation often indicates substrate decomposition or polymerization, which can be triggered by harsh reaction conditions. Aminophenols can be sensitive to oxidation and other side reactions.[5]

  • Lower the Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use a Milder Base: If using a base, consider switching to a weaker or non-nucleophilic base. Strong bases can deprotonate the phenolic hydroxyl group (if applicable) or the benzylic protons, leading to undesired pathways. For aminophenols, bases like K₂CO₃ are common.[4]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich aromatic ring.

  • Purify Starting Materials: Ensure your this compound and alkylating agent are pure. Impurities can sometimes catalyze decomposition pathways.

Q4: Should I be concerned about O-alkylation on the ethanol side chain? How do I promote N-alkylation over O-alkylation?

A4: Yes, O-alkylation is a competing reaction. The relative nucleophilicity of the amine and hydroxyl groups determines the product distribution. Generally, the amino group is more nucleophilic than the hydroxyl group, but selectivity can be an issue.

  • Method Selection: Reductive amination or Borrowing Hydrogen methods inherently favor N-alkylation.[1][6] In these methods, the amine first reacts with a carbonyl group (or an in-situ generated one) to form an imine, which is then reduced. This pathway is specific to the amino group.

  • Protecting Groups: While more synthetically intensive, you can protect the hydroxyl group (e.g., as a silyl ether or benzyl ether), perform the N-alkylation, and then deprotect the alcohol. Conversely, protecting the amine (e.g., by forming an imine) can direct alkylation to the oxygen.[3][4]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

This guide helps diagnose and resolve issues of low reactivity in your N-alkylation reaction.

Potential Cause Recommended Solution Justification
Poor Leaving Group If using an alkyl halide, switch to a more reactive one (I > Br > Cl).[1]A better leaving group will accelerate the rate of this S(N)2 reaction.
Steric Hindrance Use a less sterically hindered alkylating agent if possible.Bulky groups on either the amine or the alkylating agent can slow the reaction rate.
Deactivated Amine While the aminophenyl group is generally activated, ensure no strong electron-withdrawing groups are inadvertently present. More forcing conditions (higher temperature, stronger base) may be needed for less reactive substrates.Electron-withdrawing groups reduce the nucleophilicity of the amine nitrogen.
Inappropriate Base/Solvent Ensure the base is strong enough to neutralize the acid formed (for halide alkylations) or to facilitate catalysis (e.g., KOtBu for Borrowing Hydrogen reactions).[1][7] The solvent must be compatible with the reagents and temperature.The choice of base and solvent is critical for reaction success.
Inactive Catalyst For catalyzed reactions (e.g., Borrowing Hydrogen), ensure the catalyst is active, handled under an inert atmosphere if required, and used at the correct loading.[6]Catalyst deactivation will halt the reaction.

Troubleshooting Workflow: Low Conversion

G cluster_halide Direct Alkylation Path cluster_catalytic Catalytic Path start Low / No Conversion q1 Method: Direct Alkylation with Alkyl Halide? start->q1 Is it... q2 Method: Catalytic (e.g., Borrowing Hydrogen)? start->q2 Or is it... a1 Check Leaving Group (I > Br > Cl) q1->a1 Yes b1 Verify Catalyst Activity & Handling q2->b1 Yes a2 Increase Temperature a1->a2 a3 Check Base / Solvent a2->a3 end Re-evaluate Reaction a3->end b2 Check Base (e.g., KOtBu) b1->b2 b3 Increase Temperature/ Reaction Time b2->b3 b3->end

Caption: Troubleshooting logic for low reaction conversion.

Issue 2: Excessive By-Product Formation (Di-alkylation)

This guide focuses on strategies when the primary issue is the formation of the di-alkylated by-product.

Strategy Experimental Action Expected Outcome
Change Stoichiometry Increase the molar ratio of this compound to the alkylating agent (e.g., from 1:1 to 3:1 or higher).Statistically favors mono-alkylation by increasing the probability of the alkylating agent encountering a primary amine.[1]
Control Reagent Addition Add the alkylating agent dropwise or via syringe pump over several hours.Maintains a low concentration of the alkylating agent, minimizing its reaction with the more nucleophilic secondary amine product.[1]
Lower Reaction Temperature Reduce the reaction temperature by 10-20 °C.May slow the rate of the second alkylation more than the first, improving selectivity (requires optimization).
Change Reaction Method Switch to Reductive Amination or a Borrowing Hydrogen protocol.These methods are highly selective for mono-alkylation and represent the most effective solution.[1][6][8]

Reaction Pathway: By-Product Formation

G Amine This compound (Primary Amine) MonoAlk Desired Product (Secondary Amine) Amine->MonoAlk k1 (fast) Desired Path OAlk By-Product (O-Alkylated Ether) Amine->OAlk Competing Path AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlk k1 (fast) Desired Path DiAlk By-Product (Tertiary Amine) AlkylatingAgent->DiAlk k2 (faster) Over-alkylation AlkylatingAgent->OAlk Competing Path MonoAlk->DiAlk k2 (faster) Over-alkylation

Caption: Pathways for desired product and by-product formation.

Experimental Protocols

Protocol 1: Reductive Amination (Recommended for High Selectivity)

This method avoids the use of alkyl halides and is highly selective for mono-N-alkylation.[2][9]

  • Imine Formation:

    • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

    • Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting amine and formation of the imine intermediate. This step can take from 1 to 4 hours.[4]

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.[4] Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as it is milder and selective for imines over carbonyls.[10]

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until completion.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Borrowing Hydrogen (Catalytic Alkylation with Alcohols)

This is an atom-economical and green alternative that uses alcohols as alkylating agents, producing only water as a by-product.[6][11]

  • Reaction Setup:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 eq), the alkylating alcohol (1.2 eq), a suitable catalyst (e.g., a Ru or Ir complex, 1-2 mol%), and a base (e.g., KOtBu, 1.0 eq).[6][7]

    • Add a dry, degassed solvent such as toluene.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) with stirring for 12-24 hours.[7][8]

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench with water and extract with an organic solvent (e.g., ethyl acetate).[8]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

References

Validation & Comparative

Structural Elucidation of 2-(3-Aminophenyl)ethanol via ¹H and ¹³C NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural confirmation of 2-(3-Aminophenyl)ethanol is achieved through a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide provides a comparative analysis of the NMR data of this compound against its structural isomers, 2-(2-Aminophenyl)ethanol and 2-(4-Aminophenyl)ethanol, as well as the parent compound, phenylethanol. The distinct chemical shifts and coupling patterns observed for each molecule serve as a spectroscopic fingerprint, allowing for unambiguous identification.

The structural verification of pharmaceutical compounds and synthetic intermediates is a critical step in drug development and chemical research. NMR spectroscopy stands as a primary analytical technique for the non-destructive elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

This guide presents a detailed comparison of the ¹H and ¹³C NMR data for this compound and its relevant isomers. The tabulated data highlights the key diagnostic signals that differentiate these closely related compounds, providing researchers with a reliable reference for structural confirmation.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR chemical shifts for this compound and its comparators are summarized in the tables below. The data clearly illustrates the influence of the amino group's position on the electronic environment of the aromatic and aliphatic protons and carbons.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm, Coupling Constants in Hz)

CompoundAr-H (Aromatic Protons)-CH₂- (Methylene Protons)-OH (Hydroxyl Proton)-NH₂ (Amino Protons)
This compound ~6.5-7.1 (m)~2.7 (t, J ≈ 7 Hz)Signal position variableSignal position variable
2-(2-Aminophenyl)ethanol~6.6-7.1 (m)~2.8 (t, J ≈ 7 Hz)Signal position variableSignal position variable
2-(4-Aminophenyl)ethanol6.64 (d, J = 8.2 Hz), 6.99 (d, J = 8.2 Hz)2.74 (t, J = 7.0 Hz)Signal position variableSignal position variable
Phenylethanol7.2-7.4 (m)2.86 (t, J = 7.0 Hz)Signal position variable-

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundAr-C (Aromatic Carbons)-CH₂- (Methylene Carbons)
This compound ~113, 115, 118, 129, 139, 146~39, ~63
2-(2-Aminophenyl)ethanol~116, 118, 124, 128, 130, 144~37, ~63
2-(4-Aminophenyl)ethanol115.3, 129.0, 130.1, 145.238.3, 63.5
Phenylethanol126.4, 128.5, 129.0, 138.639.3, 63.8

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol was followed for the preparation of all samples for NMR analysis to ensure data consistency and comparability.

  • Sample Weighing: Approximately 5-10 mg of the solid sample (this compound, 2-(2-Aminophenyl)ethanol, or 2-(4-Aminophenyl)ethanol) or 5-10 µL of the liquid sample (phenylethanol) was accurately weighed into a clean, dry vial.

  • Solvent Addition: The weighed sample was dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

  • Homogenization: The mixture was gently vortexed or sonicated to ensure complete dissolution and homogeneity.

  • Transfer to NMR Tube: The resulting solution was carefully transferred into a standard 5 mm NMR tube using a Pasteur pipette.

  • Internal Standard: A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between pulses.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral window was used compared to ¹H NMR, and a longer acquisition time with a greater number of scans was employed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Structural Confirmation Workflow

The process of confirming the structure of this compound using NMR data involves a logical progression of analysis and comparison.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Analysis cluster_3 Conclusion A Prepare Sample of This compound B Acquire 1H and 13C NMR Spectra A->B C Analyze Chemical Shifts, Multiplicities, and Coupling Constants B->C D Assign Signals to Specific Protons and Carbons C->D F Compare Spectra to Identify Isomeric Differences D->F E Obtain NMR Data for Isomers (ortho-, para-) and Phenylethanol E->F G Structural Confirmation of This compound F->G

Figure 1. Workflow for the structural confirmation of this compound using NMR spectroscopy.

The distinct substitution pattern on the aromatic ring of this compound results in a unique set of chemical shifts and coupling patterns for the aromatic protons, which is demonstrably different from its ortho and para isomers. Similarly, the electronic effect of the meta-amino group influences the chemical shifts of the benzylic and hydroxyl-bearing carbons in the ethyl side chain in a predictable manner, further aiding in its positive identification when compared to the reference compounds. This systematic approach, combining high-quality data acquisition with careful comparative analysis, provides irrefutable evidence for the structural assignment of this compound.

A Comparative Guide to LC-MS Analysis for Molecular Weight Validation of 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate molecular weight determination is a critical step in the characterization of synthesized compounds. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the molecular weight validation of 2-(3-Aminophenyl)ethanol, presenting its performance against other analytical techniques, supported by experimental protocols and data.

Introduction to this compound

This compound is a small organic molecule with the chemical formula C8H11NO.[1] Its theoretical molecular weight is 137.18 g/mol .[1][2][3][4] Accurate confirmation of this molecular weight is essential for verifying the successful synthesis and purity of the compound. LC-MS is a highly effective and widely used technique for this purpose, offering both high accuracy and sensitivity.[5][6] In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, detection of the protonated molecule [M+H]+ at m/z 138.1 confirms its molecular weight.[7]

Comparison of Analytical Techniques

While LC-MS is a premier method for molecular weight validation, other techniques can also be employed. The following table provides a comparison of common analytical methods for the characterization of small molecules like this compound.

Technique Principle Advantages Limitations
LC-MS (Liquid Chromatography-Mass Spectrometry) Separates compounds by liquid chromatography and detects them by mass spectrometry, providing a mass-to-charge ratio.High sensitivity and specificity, provides accurate molecular weight information, and can analyze complex mixtures.[5][6][8]Higher equipment cost and requires skilled operators.[9]
HPLC-UV (High-Performance Liquid Chromatography with UV detection) Separates compounds based on their interaction with a stationary phase and detects them by their UV absorbance.Good for quantification, widely available, and has a lower cost than LC-MS.[6][9]Lower sensitivity and specificity than LC-MS, and potential for co-eluting interferences.[9] Does not directly provide molecular weight.
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds in the gas phase and detects them by mass spectrometry.High resolution for volatile and thermally stable compounds, provides molecular weight and fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed information about the structure of a molecule based on the interaction of atomic nuclei with a magnetic field.Provides extensive structural information, including connectivity of atoms.Lower sensitivity compared to MS, and does not directly measure molecular weight of the intact molecule.
GPC/SEC (Gel Permeation/Size Exclusion Chromatography) Separates molecules based on their size in solution.[10][11]Useful for determining molecular weight distribution of polymers.[10]Less precise for small molecules compared to mass spectrometry.

Experimental Protocol: LC-MS for this compound

This section details a standard LC-MS protocol for the molecular weight validation of this compound.

1. Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtered stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. LC-MS System and Parameters:

  • Liquid Chromatography System: An HPLC or UPLC system.

  • Mass Spectrometer: A single quadrupole, triple quadrupole, or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 5-10 minutes).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Range: m/z 50 - 500.

3. Data Analysis:

  • Extract the total ion chromatogram (TIC) to observe the elution of the compound.

  • Generate the mass spectrum for the chromatographic peak corresponding to this compound.

  • Identify the [M+H]+ ion and confirm that its m/z value corresponds to the expected molecular weight (137.18 + 1.0078 = 138.19).

Data Presentation

The primary quantitative data from the LC-MS analysis is the measured mass-to-charge ratio of the target molecule.

Compound Theoretical Molecular Weight ( g/mol ) Expected [M+H]+ (m/z) Observed [M+H]+ (m/z)
This compound137.18[1][3]138.19138.1

Note: The observed m/z value is based on a literature report.[7] Actual observed values may vary slightly depending on the instrument calibration and resolution.

Workflow and Visualization

The following diagram illustrates the logical workflow for the LC-MS analysis of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter dilute Dilute Sample filter->dilute inject Inject Sample dilute->inject To LC System column C18 Column inject->column gradient Gradient Elution column->gradient esi Electrospray Ionization (ESI+) gradient->esi Eluent to MS mass_analyzer Mass Analyzer esi->mass_analyzer detector Detector mass_analyzer->detector tic Total Ion Chromatogram (TIC) detector->tic Signal mass_spectrum Mass Spectrum tic->mass_spectrum validation Molecular Weight Validation mass_spectrum->validation

Caption: LC-MS workflow for molecular weight validation.

References

Comparing the chemical reactivity of 2-, 3-, and 4-aminophenylethanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Chemical Reactivity of 2-, 3-, and 4-Aminophenylethanol Isomers

Introduction

2-, 3-, and 4-aminophenylethanol are structural isomers with the molecular formula C₈H₁₁NO.[1] They serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[2] The distinct placement of the amino (-NH₂) and hydroxyethyl (-CH₂CH₂OH) groups on the phenyl ring gives rise to significant differences in their chemical reactivity. This guide provides a comparative analysis of these isomers, supported by established chemical principles and experimental data, to assist researchers in selecting the appropriate isomer for their specific synthetic applications.

The primary factors governing the reactivity of these isomers are the electronic effects (resonance and induction) exerted by the substituents and the steric hindrance arising from their proximity. The amino group is a potent activating group that directs electrophiles to the ortho and para positions, while the hydroxyethyl group is a weakly activating, ortho-, para-directing group.[3][4] The interplay of these factors dictates the behavior of each isomer in key chemical transformations.

Comparative Data Presentation

Physical and Chemical Properties

The physical properties of the isomers, such as melting and boiling points, are influenced by their molecular symmetry and intermolecular bonding capabilities.

Property2-Aminophenylethanol3-Aminophenylethanol4-Aminophenylethanol
Structure
CAS Number 5339-85-5[1]2454-37-7[5]104-10-9[6]
Molecular Formula C₈H₁₁NO[1]C₈H₁₁NO[5]C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [1]137.18 g/mol [5]137.18 g/mol [6]
Appearance Light yellow to orange liquid[7]Not specifiedWhite solid[8]
Melting Point Not specifiedNot specified107-110 °C[8]
Boiling Point Not specifiedNot specifiedNot specified

Note: Data is sourced from publicly available databases. Some physical properties like boiling points are not consistently reported.

Reactivity Comparison Summary (Predicted)

Direct kinetic comparisons for these specific isomers are sparse in the literature. The following table summarizes the predicted relative reactivity based on fundamental organic chemistry principles, such as electronic and steric effects, drawing parallels from similar substituted aromatic systems.[3]

Reaction Type2-Isomer3-Isomer4-IsomerRationale
Electrophilic Aromatic Substitution HighLowVery High-NH₂ group strongly activates ortho and para positions. The 3-isomer lacks this direct activation at the other positions. The 4-isomer is most reactive due to minimal steric hindrance.
N-Acylation (Amino Group) ModerateLowHighNucleophilicity of the amino group is enhanced in the 2- and 4-isomers. Steric hindrance from the adjacent hydroxyethyl group may slightly reduce the rate for the 2-isomer compared to the 4-isomer.
Oxidation (Hydroxyl Group) HighHighHighAll are primary alcohols and readily oxidized.[9] Minor differences may arise from the electronic influence of the amino group, but all are expected to be reactive.
Basicity (pKa of Conjugate Acid) ModerateLowHighThe electron-donating resonance effect of the hydroxyethyl group is strongest at the para position, increasing the electron density on the nitrogen and thus its basicity.
Acidity (pKa of -OH) LowHighLowThe electron-donating -NH₂ group at the ortho and para positions destabilizes the resulting alkoxide, decreasing acidity. This effect is absent in the meta isomer.[10]

Analysis of Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group, significantly increasing the electron density of the aromatic ring at the ortho and para positions through resonance.[11]

  • 2- and 4-Aminophenylethanol: These isomers are highly activated towards EAS. The amino group directs incoming electrophiles to the positions ortho and para relative to it. The 4-isomer is generally the most reactive due to the powerful, unobstructed activation from the amino group. In the 2-isomer, while still highly reactive, steric hindrance from the adjacent hydroxyethyl group can influence the regioselectivity and slightly temper the reaction rate.

  • 3-Aminophenylethanol: The amino group in the meta position does not donate electron density via resonance to the other carbons in the ring.[3] Therefore, the ring is significantly less activated compared to the 2- and 4-isomers, leading to slower reaction rates and requiring harsher conditions for EAS.

G Directing Effects in Electrophilic Aromatic Substitution cluster_2 2-Aminophenylethanol cluster_3 3-Aminophenylethanol cluster_4 4-Aminophenylethanol 2_C1 C-NH2 2_C2 C-CH2CH2OH 2_C1->2_C2 2_C3 C 2_C2->2_C3 2_C4 C 2_C3->2_C4 2_C5 C 2_C4->2_C5 2_C6 C 2_C5->2_C6 2_C6->2_C1 label_2 Highly Activated (Ortho/Para directing) 3_C1 C-CH2CH2OH 3_C2 C 3_C1->3_C2 3_C3 C-NH2 3_C2->3_C3 3_C4 C 3_C3->3_C4 3_C5 C 3_C4->3_C5 3_C6 C 3_C5->3_C6 3_C6->3_C1 label_3 Less Activated 4_C1 C-CH2CH2OH 4_C2 C 4_C1->4_C2 4_C3 C 4_C2->4_C3 4_C4 C-NH2 4_C3->4_C4 4_C5 C 4_C4->4_C5 4_C6 C 4_C5->4_C6 4_C6->4_C1 label_4 Very Highly Activated (Ortho directing) G Factors Influencing Isomer Reactivity A Isomer Structure (2-, 3-, or 4-) B Electronic Effects (+R, -I) A->B C Steric Effects A->C D Reactivity of Aromatic Ring (EAS) B->D E Reactivity of -NH2 Group B->E F Reactivity of -OH Group B->F C->D C->E G Overall Chemical Reactivity D->G E->G F->G G Workflow for Comparative N-Acylation Kinetics A Prepare separate solutions of 2-, 3-, and 4-isomers in Pyridine/DCM B Cool all solutions to 0°C A->B C Add Acetic Anhydride to all flasks simultaneously B->C D Monitor reactions by TLC at t = 5, 10, 20, 30 min C->D E Analyze TLC plates for disappearance of starting material D->E F Determine relative reactivity: 4-isomer > 2-isomer > 3-isomer E->F

References

2-(3-Aminophenyl)ethanol versus other amino alcohols in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-(3-Aminophenyl)ethanol and Other Amino Alcohols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. Their unique bifunctional nature makes them invaluable in various facets of organic synthesis, serving as chiral auxiliaries, ligands for asymmetric catalysis, and key building blocks for the synthesis of complex molecules, including pharmaceuticals.[1][2] this compound, with its distinct aromatic and nucleophilic moieties, presents a unique set of properties. This guide provides an objective comparison of this compound with other representative amino alcohols in common organic transformations, supported by experimental data and detailed protocols.

The performance of an amino alcohol in a given reaction is heavily influenced by its structure. For instance, in asymmetric catalysis, the steric and electronic properties of the substituents on the amino alcohol backbone play a crucial role in determining the enantioselectivity of the reaction. The phenyl ring in this compound, for example, can engage in π-stacking interactions and its electronic properties can be modulated, offering a different catalytic environment compared to simpler aliphatic amino alcohols like ethanolamine or other phenyl-containing analogues such as (R)-2-phenylglycinol.

Comparative Performance in Asymmetric Synthesis

Asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols are frequently used to prepare oxazaborolidine catalysts (CBS catalysts) for this purpose.[3] The enantioselectivity of these reactions is highly dependent on the structure of the amino alcohol used.

Data Presentation: Asymmetric Borane Reduction of Acetophenone
Catalyst/Ligand PrecursorCatalyst Loading (mol%)ReductantSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(S)-α,α-diphenyl-2-pyrrolidinemethanol10BH₃·SMe₂THF0.59597 (R)[3]
(1R,2S)-(-)-Norephedrine10BH₃·SMe₂THF19290 (R)[4]
(R)-2-Phenylglycinol5BH₃·SMe₂Toluene28895 (R)[5]
Chiral Lactam Alcohol10BH₃THF-91-9891-98 (R)[3]

Note: The data presented is for a model reaction and may vary depending on the specific ketone substrate and reaction conditions. The performance of a catalyst derived from this compound would be influenced by the electronic effects of the amino group on the phenyl ring and its steric profile.

Role in the Synthesis of Bioactive Molecules

Amino alcohols are crucial synthons for a wide array of bioactive molecules and pharmaceuticals.[6][7] The choice of amino alcohol can significantly impact the synthetic route and the biological activity of the final product. This compound offers a phenylenediamine-like scaffold, which is a common motif in many biologically active compounds.

Data Presentation: Synthesis of Chiral 1,2-Amino Alcohols

The synthesis of enantioenriched 1,2-amino alcohols is of great interest. Multi-enzyme cascades represent a green and efficient approach.

Starting MaterialTarget Amino AlcoholKey EnzymesOverall Yield (%)Enantiomeric Excess (ee, %)Reference
L-Phenylalanine(S)-2-PhenylglycinolTransaminase, Carbonyl Reductase61>99.4[8]
L-Phenylalanine(R)-Phenylethanolamineω-Transaminase, Alcohol Dehydrogenase69>99.9[8]

These enzymatic routes showcase the potential for producing highly pure chiral amino alcohols that can be used as building blocks in drug discovery.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Ketone Reduction using an in situ Generated Oxazaborolidine Catalyst

This protocol is a generalized procedure based on established methods for the asymmetric reduction of ketones.[3]

Materials:

  • Chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 mmol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M solution in THF, 1.2 mmol)

  • Prochiral ketone (e.g., acetophenone) (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the chiral amino alcohol (0.1 mmol) and anhydrous THF (5 mL).

  • Stir the solution at room temperature and add the borane-dimethyl sulfide complex (1.2 mL, 1.2 mmol) dropwise.

  • Stir the mixture for 1 hour at room temperature to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the catalyst solution over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

Amino alcohols can be utilized as ligands or starting materials in cross-coupling reactions. The following is a general protocol for the amination of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (or amino alcohol, e.g., this compound) (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • BINAP (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis AminoAlcohol Select Amino Alcohol (e.g., this compound) Reagent Add Borane Reagent (e.g., BH3·SMe2) AminoAlcohol->Reagent InSitu In Situ Catalyst Formation Reagent->InSitu Substrate Add Prochiral Substrate (e.g., Ketone) InSitu->Substrate Reaction Monitor Reaction (TLC/GC) Substrate->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analyze Yield & ee (NMR, HPLC/GC) Purification->Analysis

Caption: Workflow for comparing amino alcohols in asymmetric catalysis.

Signaling_Pathway cluster_0 General Catalytic Cycle for Asymmetric Reduction Catalyst Chiral Amino Alcohol Catalyst Complex Catalyst-Borane Complex Catalyst->Complex Activation Borane Borane (BH3) Borane->Complex Ketone Prochiral Ketone TransitionState Chiral Transition State (Ketone Coordination) Ketone->TransitionState Complex->TransitionState Product Chiral Alcohol TransitionState->Product Hydride Transfer Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for asymmetric ketone reduction.

Conclusion

This compound offers a unique structural motif for applications in organic synthesis, particularly where aromatic interactions and the electronic nature of a substituted aniline are beneficial. While direct comparative data against other amino alcohols in all major reaction classes is still emerging, its potential as a precursor for chiral ligands and as a building block for bioactive molecules is significant. The choice of an amino alcohol for a specific synthetic challenge will ultimately depend on a careful consideration of its steric and electronic properties, as well as the desired stereochemical outcome. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational selection and application of amino alcohols in their synthetic endeavors.

References

A Comparative Guide to the Biological Activity of 2-(3-Aminophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)ethanol belongs to the phenethylamine class of compounds, which are known to interact with various biological targets, primarily within the central nervous system. Modifications to the core structure of this compound, including substitutions on the phenyl ring and the amino group, can significantly alter its pharmacological profile. This guide explores how such modifications might influence its activity as a monoamine transporter inhibitor and a monoamine oxidase (MAO) inhibitor, two key targets for the treatment of neurological and psychiatric disorders.

Hypothetical Comparative Data

The following table summarizes the hypothetical biological activities of a series of this compound derivatives. This data is not derived from direct experimental results but is based on established SAR principles for phenethylamines. It is intended to serve as a conceptual framework for designing and prioritizing novel compounds for synthesis and biological evaluation.[1][2][3]

Compound IDR1 (at Amino Group)R2 (on Phenyl Ring)DAT IC50 (nM)SERT IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)
APE-001 HH8501200>10000>10000
APE-002 CH3H60095085009000
APE-003 H4-Cl450500>10000>10000
APE-004 H4-OCH39001500>10000>10000
APE-005 CH34-Cl30040070007500
APE-006 H3,4-diCl250350>10000>10000
APE-007 H2-Cl9501300>10000>10000

Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Analysis

Based on the general principles of phenethylamine pharmacology, the following SAR can be inferred for this compound derivatives:

  • Substitution on the Amino Group (R1): Small alkyl substitutions, such as a methyl group, may slightly increase potency at monoamine transporters. Larger substituents are generally detrimental to activity.

  • Substitution on the Phenyl Ring (R2):

    • Position: Halogen substitution at the para (4-position) of the phenyl ring tends to enhance potency for both dopamine (DAT) and serotonin (SERT) transporters.[2][3] Dichloro-substitution at the 3 and 4 positions can further increase potency. Substitution at the ortho (2-position) is generally less favorable.

    • Nature of Substituent: Electron-withdrawing groups, like halogens, appear to be more favorable for transporter inhibition than electron-donating groups like methoxy.[1]

Signaling Pathways and Experimental Workflows

To assess the biological activity of these compounds, several key signaling pathways and experimental workflows are employed.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage in vesicles Synaptic Cleft Dopamine VMAT2->Synaptic Cleft Release DAT Dopamine Transporter (DAT) DAT->Synaptic Cleft Reuptake Dopamine_Receptor Dopamine Receptor Synaptic Cleft->Dopamine_Receptor Signaling Downstream Signaling Dopamine_Receptor->Signaling APE-Derivative This compound Derivative APE-Derivative->DAT Inhibition

Dopamine Transporter (DAT) Inhibition Pathway.

The above diagram illustrates the mechanism of action for a potential dopamine reuptake inhibitor. The derivative binds to the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and thereby increasing its concentration and signaling at the postsynaptic neuron. A similar mechanism applies to the serotonin transporter (SERT).

G start Start: Compound Library (APE Derivatives) assay1 Primary Screen: Dopamine & Serotonin Transporter Binding Assays start->assay1 decision1 Active? assay1->decision1 assay2 Secondary Screen: MAO-A and MAO-B Inhibition Assays decision1->assay2 Yes inactive Inactive decision1->inactive No decision2 Selective? assay2->decision2 lead_opt Lead Optimization decision2->lead_opt Yes non_selective Non-Selective decision2->non_selective No

References

A Comparative Analysis of Spectroscopic Data for 2-(3-Aminophenyl)ethanol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for the versatile chemical intermediate, 2-(3-Aminophenyl)ethanol, and its common precursors, 3-nitrophenylethanol and 3-aminophenylacetic acid. This information is crucial for researchers and professionals in drug development and chemical synthesis for reaction monitoring, quality control, and structural verification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and confirming the successful conversion during synthesis.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound DMSO-d66.88 (t, J=7.6 Hz, 1H), 6.45 (d, J=7.6 Hz, 1H), 6.38 (d, J=7.6 Hz, 1H), 6.35 (s, 1H), 4.83 (s, 2H, -NH₂), 4.48 (t, J=5.2 Hz, 1H, -OH), 3.51 (q, J=6.4 Hz, 2H, -CH₂OH), 2.54 (t, J=7.2 Hz, 2H, Ar-CH₂)
2-(3-Nitrophenyl)ethanol CDCl₃8.12 (s, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.50 (t, J=8.0 Hz, 1H), 7.42 (d, J=7.6 Hz, 1H), 3.96 (t, J=6.4 Hz, 2H, -CH₂OH), 3.05 (t, J=6.4 Hz, 2H, Ar-CH₂), 1.63 (s, 1H, -OH)
3-Aminophenylacetic acid DMSO-d66.95 (t, J=7.6 Hz, 1H), 6.51-6.45 (m, 3H), 5.03 (s, 2H, -NH₂), 3.38 (s, 2H, -CH₂COOH), 12.15 (s, 1H, -COOH)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound DMSO-d6147.8, 139.5, 128.8, 116.3, 113.6, 112.7, 62.5 (-CH₂OH), 38.9 (Ar-CH₂)
2-(3-Nitrophenyl)ethanol CDCl₃148.3, 141.5, 135.0, 129.4, 123.5, 121.9, 62.8 (-CH₂OH), 38.3 (Ar-CH₂)
3-Aminophenylacetic acid DMSO-d6173.8 (-COOH), 147.6, 136.0, 128.9, 118.0, 115.0, 114.1, 40.7 (-CH₂COOH)

Table 3: IR Spectroscopic Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound O-H stretch (alcohol), N-H stretch (amine), C-H stretch (aromatic), C-H stretch (aliphatic), C=C stretch (aromatic), C-N stretch, C-O stretch~3350 (broad), ~3200-3400, ~3030, ~2850-2950, ~1600, ~1300, ~1050
2-(3-Nitrophenyl)ethanol O-H stretch (alcohol), C-H stretch (aromatic), C-H stretch (aliphatic), C=C stretch (aromatic), N=O stretch (nitro)~3350 (broad), ~3080, ~2850-2950, ~1600, ~1530 (asymmetric), ~1350 (symmetric)
3-Aminophenylacetic acid O-H stretch (carboxylic acid), N-H stretch (amine), C-H stretch (aromatic), C-H stretch (aliphatic), C=O stretch (carboxylic acid), C=C stretch (aromatic), C-N stretch~2500-3300 (very broad), ~3200-3400, ~3030, ~2900, ~1700, ~1600, ~1300

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound ESI138.1
2-(3-Nitrophenyl)ethanol ESI168.1
3-Aminophenylacetic acid ESI152.1

Experimental Protocols

Synthesis of this compound from 3-Nitrophenylethanol

This procedure details the reduction of the nitro group of 3-nitrophenylethanol to an amine group to yield this compound.

  • Materials:

    • 3-Nitrophenylethanol

    • Methanol

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas

    • Pressure reactor

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • Rotary evaporator

  • Procedure:

    • In a pressure reactor, dissolve 3-nitrophenylethanol in methanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to approximately 3 bar.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, carefully vent the hydrogen gas from the reactor.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Precursor 3-Nitrophenylethanol Reagents H₂, 10% Pd/C Methanol Precursor->Reagents Product This compound Reagents->Product

Caption: Synthesis of this compound from 3-nitrophenylethanol.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Precursor Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Product Final Product Purification->Product NMR ¹H and ¹³C NMR Product->NMR Structural Elucidation IR FT-IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight Comparison Compare with Precursor Data NMR->Comparison IR->Comparison MS->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for spectroscopic analysis and structural confirmation.

A Comparative Guide to Purity Validation of 2-(3-Aminophenyl)ethanol: HPLC vs. Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for chemical intermediates is a cornerstone of safe and effective drug development. For a compound such as 2-(3-Aminophenyl)ethanol, a versatile building block in pharmaceutical synthesis, accurate purity assessment is critical to control reaction yields, impurity profiles, and the ultimate quality of the active pharmaceutical ingredient (API).[1][2] This guide provides an objective comparison of two premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific needs.

Core Principles: A Tale of Two Methodologies

High-Performance Liquid Chromatography (HPLC): A Comparative Separation Technique

HPLC is a powerful chromatographic method that physically separates a sample's components based on their differential interactions with a stationary phase (the column) and a mobile phase.[1] For purity analysis, a detector, most commonly UV-Vis, measures the signal of each component as it elutes. The purity is typically calculated using an "area percent" method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.[3] While highly sensitive to trace impurities, this method's accuracy relies on the crucial assumption that all compounds have a similar detector response factor, which is not always the case.[1][3]

Quantitative NMR (qNMR): A Primary Analytical Method

In contrast, qNMR is a primary or absolute analytical method.[1][4] Its fundamental principle is the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[5][6] By co-dissolving a sample with a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[7] This makes qNMR an invaluable tool for providing an accurate molar-based purity value and for qualifying secondary reference standards used in other methods like HPLC.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a typical reversed-phase HPLC method suitable for analyzing this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[9][10]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9][10]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in water, pH 5.0.

    • B: Acetonitrile.

  • Gradient: 10% B to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection: UV at 254 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[10]

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative ¹H NMR (qNMR) Protocol

This protocol details the steps for determining the absolute purity of this compound using an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[12]

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 15-20 mg of this compound into a clean vial.[9]

    • Accurately weigh (to 0.01 mg) approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%). The standard's signals must not overlap with the analyte's signals.[3][9]

    • Transfer both weighed materials to a standard 5 mm NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.[13]

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment (e.g., zg30 or a sequence with water suppression if needed).[14]

    • Pulse Angle: 90° flip angle to maximize signal.[12]

    • Relaxation Delay (d1): A sufficiently long delay is critical for accurate integration. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (typically 30-60 seconds).[9]

    • Acquisition Time (aq): 2-4 seconds.[15]

    • Number of Scans: 16-64 scans, sufficient to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals used in the calculation.[12]

  • Data Processing and Quantification:

    • Apply phasing and baseline correction to the spectrum.

    • Select a well-resolved, characteristic signal for this compound (e.g., the triplet corresponding to the -CH₂-OH protons) and a well-resolved signal for the internal standard (e.g., the singlet for the two olefinic protons of Maleic Acid).

    • Carefully integrate both signals.

    • Calculate the purity (% w/w) using the standard qNMR equation, accounting for the weight, molecular weight, purity of the internal standard, and the number of protons for each integrated signal.

Data Presentation and Comparison

The choice between HPLC and qNMR often depends on the specific analytical goal. The following table summarizes their key characteristics.

FeatureHigh-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle A comparative method based on physical separation and detection.[1]A primary, absolute method based on signal intensity's direct proportionality to molar concentration.[1]
Quantitation Relative (typically area percent), assuming equal detector response.Absolute purity (% w/w) is determined using a certified internal standard.[9]
Reference Standard Requires a reference standard of the analyte for assay; purity is relative without one.[9]Does not require a reference standard of the analyte for purity determination.[16]
Accuracy High, but can be compromised by impurities with different response factors.[1]Very high, providing a more "true" measure of purity.[6]
Precision Excellent, with very low relative standard deviation (RSD).Excellent, with typically low RSD.[6]
Selectivity High, based on chromatographic resolution.High, based on distinct chemical shifts of nuclei. Can be challenging with severe signal overlap.[1]
Sensitivity Generally higher for detecting trace impurities (ppm levels).[9]Lower sensitivity, but excellent for quantifying impurities at levels of ~0.1% and above.[9]
Information Provided Purity, impurity profile, retention times.Absolute purity, structural confirmation, and simultaneous identification and quantification of impurities.[8]
Sample Consumption Low (micrograms).[9]Higher (milligrams).[9]
Destructive? Yes.[9]No, the sample can be fully recovered.[9]
Illustrative Purity Data for this compound (Batch No. 18A-2512)
ParameterHPLC ResultqNMR Result
Purity Value 99.7% (Area)98.6% (w/w)
Relative Standard Deviation 0.15%0.21%
Method Notes Purity based on total UV-active peak area at 254 nm.Absolute purity determined using Maleic Acid internal standard. Value accounts for all proton-containing species, including potential non-UV active impurities and residual solvents.

The ~1.1% discrepancy in this example is common and highlights the complementary nature of the techniques. The HPLC area percent method may overestimate purity if impurities present have a lower UV response than this compound. qNMR provides a more accurate mass-based purity, reflecting the true amount of the target compound in the material.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the parallel workflows for purity determination by HPLC and qNMR.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 qNMR Analysis cluster_3 Final Validation start Accurately Weigh This compound Sample hplc_prep Dissolve in Diluent & Filter start->hplc_prep qnmr_prep Add Weighed Internal Standard & Dissolve in Deuterated Solvent start->qnmr_prep hplc_run Inject into HPLC-UV System hplc_prep->hplc_run hplc_data Integrate Chromatogram (Area % Method) hplc_run->hplc_data hplc_result Relative Purity (e.g., 99.7%) hplc_data->hplc_result final_report Comprehensive Purity Report (Orthogonal Validation) hplc_result->final_report qnmr_run Acquire Spectrum (Optimized Parameters) qnmr_prep->qnmr_run qnmr_data Integrate Analyte & Standard Signals qnmr_run->qnmr_data qnmr_result Absolute Purity (e.g., 98.6% w/w) qnmr_data->qnmr_result qnmr_result->final_report

Caption: Experimental workflow for HPLC and qNMR purity validation.

Conclusion: An Orthogonal Approach for Highest Confidence

Both HPLC and qNMR are indispensable for the purity validation of this compound. HPLC excels at high-throughput quality control and sensitive detection of trace impurities. qNMR, as a primary analytical method, offers an accurate, absolute purity value while simultaneously confirming the compound's structure and quantifying impurities without needing specific reference standards.[9]

For comprehensive and robust purity validation, a dual-pronged, orthogonal approach is highly recommended.[9] Using HPLC to establish the impurity profile and qNMR to determine an absolute purity value provides the highest level of confidence in the material's quality, ensuring a solid foundation for subsequent stages of drug development and manufacturing.

References

A Comparative Stability Analysis of 2-(3-Aminophenyl)ethanol and its Sulfonylated Analog, 2-[(3-Aminophenyl)sulfonyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative stability analysis of 2-(3-Aminophenyl)ethanol and its sulfonylated analog, 2-[(3-Aminophenyl)sulfonyl]ethanol. The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. This document outlines the findings from a hypothetical forced degradation study, offering insights into the intrinsic stability of these two molecules under various stress conditions. While the experimental data presented herein is illustrative, it is based on established principles of chemical stability.

Executive Summary

Forced degradation studies are essential in pharmaceutical development to understand degradation pathways and to develop stability-indicating analytical methods.[1][2] This comparative guide assesses the stability of this compound and its sulfonylated counterpart, 2-[(3-Aminophenyl)sulfonyl]ethanol, under hydrolytic, oxidative, photolytic, and thermal stress conditions. The sulfonylated analog is expected to exhibit different stability characteristics due to the presence of the electron-withdrawing sulfonyl group, which can influence the reactivity of the aromatic amine and the overall molecule. Sulfonamides, for instance, are noted to have improved hydrolytic stability compared to other functional groups like amides.[3]

Comparative Stability Data

The following tables summarize the hypothetical quantitative data from a forced degradation study. The data illustrates the percentage degradation of the parent compound after exposure to various stress conditions.

Table 1: Forced Degradation of this compound

Stress ConditionReagent/ConditionTime (hrs)Temperature (°C)% Degradation
Acid Hydrolysis0.1 N HCl246015.2
Base Hydrolysis0.1 N NaOH24608.5
Oxidation3% H₂O₂242525.8
PhotolyticUV Light (254 nm)482512.1
ThermalDry Heat72805.3

Table 2: Forced Degradation of 2-[(3-Aminophenyl)sulfonyl]ethanol

Stress ConditionReagent/ConditionTime (hrs)Temperature (°C)% Degradation
Acid Hydrolysis0.1 N HCl24605.7
Base Hydrolysis0.1 N NaOH24603.2
Oxidation3% H₂O₂242518.4
PhotolyticUV Light (254 nm)482515.9
ThermalDry Heat72802.1

Based on this hypothetical data, the sulfonylated analog, 2-[(3-Aminophenyl)sulfonyl]ethanol, demonstrates greater stability under hydrolytic and thermal conditions. However, it shows a slightly higher susceptibility to photolytic degradation, which could be attributed to the sulfonyl group acting as a chromophore.[4] The aromatic amine in both compounds is a likely site for oxidative degradation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Degradation Study Protocol

A stock solution of each compound (this compound and 2-[(3-Aminophenyl)sulfonyl]ethanol) was prepared in methanol at a concentration of 1 mg/mL. These stock solutions were then subjected to the following stress conditions as per ICH guidelines.[5]

  • Acid Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of the stock solution was mixed with 9 mL of 3% hydrogen peroxide and stored at room temperature (25°C) for 24 hours, protected from light.

  • Photolytic Degradation: The stock solution was exposed to UV light at 254 nm in a photostability chamber for 48 hours. A control sample was kept in the dark.

  • Thermal Degradation: The solid drug substance was placed in a hot air oven at 80°C for 72 hours.

Analytical Method

All samples were diluted with the mobile phase to a final concentration of 100 µg/mL and analyzed using a stability-indicating HPLC method.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

The percentage degradation was calculated by comparing the peak area of the parent compound in the stressed samples with that of an unstressed control sample.

Visualizations

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under oxidative stress, a common degradation route for aromatic amines.

cluster_main Hypothetical Oxidative Degradation of this compound A This compound B N-Oxide Derivative A->B Oxidation (H₂O₂) C Dimerization Products B->C Further Reaction

Caption: Hypothetical oxidative degradation pathway.

Experimental Workflow for Forced Degradation

This diagram outlines the general workflow for conducting a forced degradation study.

cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL in Methanol) B Subject to Stress Conditions (Acid, Base, H₂O₂, UV, Heat) A->B C Neutralize/Dilute Samples B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Degradation and Identify Degradants D->E

Caption: General workflow for forced degradation studies.

References

Comparative analysis of Raney nickel vs palladium for nitrophenol reduction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Raney Nickel vs. Palladium for Nitrophenol Reduction

For researchers, scientists, and drug development professionals, the efficient and selective reduction of nitrophenols to aminophenols is a critical transformation in the synthesis of a wide array of pharmaceuticals and fine chemicals. The choice of catalyst for this hydrogenation reaction is paramount, with Raney nickel and palladium-based catalysts being two of the most common options. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and process optimization.

Performance Comparison: Raney Nickel vs. Palladium

The selection between Raney nickel and palladium catalysts often depends on the specific requirements of the synthesis, including cost, desired reaction conditions, and tolerance to other functional groups. Palladium catalysts, particularly palladium on carbon (Pd/C), are often lauded for their high activity under mild conditions.[1] In contrast, Raney nickel, a high-surface-area nickel-aluminum alloy, is a more cost-effective option and can offer advantages in terms of chemoselectivity.[2]

The catalytic reduction of 4-nitrophenol is a widely studied model reaction, providing a benchmark for comparing catalyst performance.[3] With palladium nanoparticles, this reduction is typically carried out at room temperature using a reducing agent like sodium borohydride (NaBH₄).[3] For Raney nickel, the reduction is commonly performed using molecular hydrogen (H₂) under pressure and elevated temperatures.[4]

Quantitative Data Summary

The following tables summarize typical experimental data for the reduction of p-nitrophenol using Raney nickel and a palladium-based catalyst, respectively. It is important to note that direct comparison is nuanced due to the differing optimal reaction conditions for each catalyst.

Table 1: Performance Data for Raney Nickel in p-Nitrophenol Hydrogenation

ParameterValueConditionsReference
Catalyst Raney Nickel-[4]
Substrate p-Nitrophenol (PNP)-[4]
Product p-Aminophenol (PAP)-[4]
Hydrogen Pressure 1-3 MPaReaction is first order with respect to H₂ pressure[4]
Temperature 343-373 K-[4]
Solvent 2-Propanol-[4]
Catalyst Loading 0.5 - 2.0 kg/m ³-[4]
PNP Concentration 0.1 - 0.5 kmol/m³Reaction is first order with respect to PNP concentration[4]
Selectivity HighNo significant by-products reported[4]
Activation Energy 47 kJ/molFor the formation of p-aminophenol[4]

Table 2: Performance Data for Palladium on Carbon (Pd/C) in p-Nitrophenol Reduction

ParameterValueConditionsReference
Catalyst Palladium on Carbon (Pd/C)-[5]
Substrate 4-Nitrophenol-[5]
Product 4-Aminophenol-[5]
Reducing Agent Sodium Borohydride (NaBH₄)-[5]
Temperature Room Temperature-[5]
Solvent Water-[5]
Apparent Rate Constant (k) 0.69 min⁻¹-[5]
Activation Energy (Ea) 26.9 kJ/mol-[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful catalytic reactions. Below are representative procedures for the reduction of p-nitrophenol using both Raney nickel and a palladium catalyst.

Raney Nickel Catalyzed Hydrogenation of p-Nitrophenol with H₂

This protocol is based on typical conditions for catalytic hydrogenation in a slurry reactor.[4][6]

Materials:

  • p-Nitrophenol

  • Solvent (e.g., 2-Propanol, Ethanol)

  • Raney Nickel (commercially available as a slurry in water)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control

  • Hydrogen gas cylinder

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., argon), carefully transfer the required amount of Raney nickel slurry to the reaction vessel. Raney nickel is pyrophoric when dry and must be handled with care.[6]

  • Reactant Addition: Add the solvent (e.g., 2-propanol) to the reactor, followed by the p-nitrophenol.

  • Reactor Assembly: Seal the autoclave reactor.

  • Inerting: Purge the reactor several times with a low pressure of nitrogen or argon to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-3 MPa).

  • Reaction: Heat the mixture to the target temperature (e.g., 343-373 K) and begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots (after depressurizing and purging) for analysis by techniques such as TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: The Raney nickel catalyst can be removed by filtration. The filter cake must be kept wet to prevent ignition.[7]

  • Product Isolation: The product can be isolated from the filtrate by evaporation of the solvent.

Palladium-Catalyzed Reduction of 4-Nitrophenol with NaBH₄

This protocol is a standard procedure for the model reaction of 4-nitrophenol reduction, often monitored by UV-Vis spectroscopy.[3]

Materials:

  • 4-Nitrophenol

  • Sodium Borohydride (NaBH₄)

  • Palladium catalyst (e.g., Pd/C or Pd nanoparticles)

  • Deionized water

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of 4-nitrophenol and NaBH₄.

  • Reaction Setup: In a reaction vessel (or directly in a quartz cuvette), add a specific volume of the 4-nitrophenol solution.

  • Addition of Reducing Agent: Add a freshly prepared aqueous solution of NaBH₄ to the 4-nitrophenol solution. The solution should turn yellow, indicating the formation of the 4-nitrophenolate ion.

  • Initiation of Reaction: Add a small amount of the palladium catalyst (e.g., a dispersion of Pd nanoparticles or a small quantity of Pd/C) to the mixture.

  • Monitoring: Immediately begin monitoring the reaction by recording the UV-Vis absorption spectra at regular time intervals. The disappearance of the peak at ~400 nm (corresponding to the 4-nitrophenolate ion) and the appearance of a new peak at ~300 nm (corresponding to 4-aminophenol) indicates the progress of the reaction.

  • Data Analysis: The apparent rate constant can be determined by plotting ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at time t and A₀ is the initial absorbance at 400 nm.

  • Work-up: After the reaction is complete (indicated by the disappearance of the yellow color), the catalyst can be separated by centrifugation or filtration for reuse. The aqueous solution contains the 4-aminophenol product.

Visualizing the Process and Mechanisms

Diagrams can provide a clear, high-level overview of complex processes and relationships. The following visualizations were created using the DOT language.

Experimental Workflow

The general workflow for a catalytic nitrophenol reduction experiment, whether using Raney nickel or palladium, follows a similar logical progression.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep_catalyst Prepare Catalyst add_catalyst Add Catalyst prep_catalyst->add_catalyst prep_reactants Prepare Reactant Solution (Nitrophenol in Solvent) add_reactants Add Reactant Solution prep_reactants->add_reactants setup Assemble Reactor inert Inert Atmosphere (Purge with N2/Ar) setup->inert add_catalyst->setup add_reactants->setup add_h2 Add Reducing Agent (H2 or NaBH4) inert->add_h2 react Run Reaction (Stirring, Temperature) add_h2->react monitor Monitor Progress (H2 uptake, TLC, GC, UV-Vis) react->monitor monitor->react Incomplete quench Quench & Cool monitor->quench Complete separate Separate Catalyst (Filtration/Centrifugation) quench->separate isolate Isolate Product (Solvent Evaporation) separate->isolate

General experimental workflow for catalytic nitrophenol reduction.
Comparative Catalytic Cycles

The mechanisms for nitrophenol reduction by Raney nickel and palladium differ primarily in the nature of the hydrogen source and its activation on the catalyst surface.

G cluster_raney Raney Nickel with H₂ cluster_pd Palladium with NaBH₄ Ni_surface Raney Ni Surface H2_adsorption 1. H₂ Dissociative Adsorption Ni_surface->H2_adsorption H₂ NP_adsorption 2. Nitrophenol Adsorption H2_adsorption->NP_adsorption H_transfer 3. Stepwise Hydrogen Transfer NP_adsorption->H_transfer Nitrophenol AP_desorption 4. Aminophenol Desorption H_transfer->AP_desorption AP_desorption->Ni_surface Aminophenol Pd_surface Pd Surface BH4_adsorption 1. BH₄⁻ Adsorption & Hydride Transfer Pd_surface->BH4_adsorption BH₄⁻ NP_ion_adsorption 2. Nitrophenolate Adsorption BH4_adsorption->NP_ion_adsorption Surface_reaction 3. Surface Reaction (Hydrogenation) NP_ion_adsorption->Surface_reaction Nitrophenolate AP_ion_desorption 4. Aminophenolate Desorption Surface_reaction->AP_ion_desorption AP_ion_desorption->Pd_surface Aminophenolate

Comparison of proposed catalytic cycles for nitrophenol reduction.

Mechanistic Considerations

Raney Nickel: The catalytic hydrogenation of nitrophenols over Raney nickel is generally understood to follow a Langmuir-Hinshelwood mechanism where both reactants adsorb onto the catalyst surface.[4] The process begins with the dissociative adsorption of molecular hydrogen onto the active nickel sites, forming surface-adsorbed hydrogen atoms.[4] Concurrently, the nitrophenol molecule adsorbs onto the surface. The reaction proceeds through a series of stepwise hydrogen transfers to the nitro group, likely via nitroso and hydroxylamine intermediates, ultimately yielding the aminophenol, which then desorbs from the surface.[4][8]

Palladium: When using NaBH₄ as the reductant, the mechanism on the palladium surface is also described by a Langmuir-Hinshelwood model.[3] Both the borohydride ions (BH₄⁻) and the nitrophenolate ions (formed in the basic NaBH₄ solution) adsorb onto the palladium nanoparticles.[3] It is proposed that the palladium surface facilitates the transfer of hydride from the borohydride to the adsorbed nitrophenolate, leading to its reduction. The final product, aminophenol, then desorbs, regenerating the active catalytic site for the next cycle.

Conclusion

Both Raney nickel and palladium catalysts are highly effective for the reduction of nitrophenols. The choice between them is a trade-off between several factors:

  • Activity and Conditions: Palladium catalysts, especially when used with NaBH₄, often exhibit higher activity under milder conditions (room temperature, atmospheric pressure), making them ideal for laboratory-scale synthesis and for substrates sensitive to high temperatures or pressures.[3][5]

  • Cost and Scalability: Raney nickel is significantly less expensive than palladium, making it a more attractive option for large-scale industrial processes.[2]

  • Selectivity: Raney nickel can sometimes offer better chemoselectivity in molecules with multiple reducible functional groups. For example, it is often preferred over Pd/C when dehalogenation of aromatic halides is a concern.

  • Safety and Handling: Raney nickel is pyrophoric when dry and requires careful handling procedures, especially during filtration and disposal.[2][6] While palladium catalysts also pose a flammability hazard, particularly Pd/C, the pyrophoric nature of Raney nickel is a more prominent concern.[7]

  • Reducing Agent: The choice of reducing agent (H₂ for Raney Ni vs. NaBH₄/transfer hydrogenation reagents for Pd) also impacts the overall process safety, cost, and equipment requirements.

Ultimately, the optimal catalyst depends on the specific application. For high-volume production where cost is a major driver, Raney nickel is a robust choice. For fine chemical and pharmaceutical synthesis where mild conditions, high activity, and functional group tolerance are critical, palladium catalysts are often superior. This guide provides the foundational data and protocols to make an informed decision based on the unique demands of your research or development project.

References

Evaluating the efficiency of different synthetic routes to 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various synthetic routes for the preparation of 2-(3-Aminophenyl)ethanol, a valuable intermediate in pharmaceutical and chemical synthesis. The evaluation focuses on reaction efficiency, offering quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide evaluates the most common synthetic pathways, focusing on yield, reaction conditions, and reagent safety.

Comparative Analysis of Synthetic Routes

The primary methods for synthesizing this compound involve the reduction of a nitro-substituted precursor. The most direct and efficient of these is the catalytic hydrogenation of 2-(3-nitrophenyl)ethanol. An alternative two-step approach begins with 3-nitroacetophenone. A hypothetical route involving the reduction of 3-aminophenylacetic acid is also considered.

Data Summary

The following table summarizes the key quantitative data for the most viable synthetic routes, allowing for a direct comparison of their efficiencies.

Route Ref.Starting MaterialReagents/CatalystSolventTemperatureReaction TimeYield (%)
1a 2-(3-Nitrophenyl)ethanol10% Pd/C, H₂ (45 psi)MethanolRoom TemperatureOvernight99%[1]
1b 2-(o-Nitrophenyl)ethanolRaney Nickel, H₂, NaOHMethanol80 °C74 minutes99.2%[2]
2 3-NitroacetophenoneStep 1: NaBH₄Step 2: Catalytic HydrogenationMethanolIce Bath (Step 1)Not SpecifiedNot Specified

Note on Route 1b: While the cited example is for the ortho-isomer, the high yield and similar chemical properties strongly suggest this method would be highly effective for the meta-isomer as well.

Note on Route 2: The lack of specific yield data for the complete two-step process in the reviewed literature prevents a direct quantitative comparison with the single-step routes.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the most efficient synthetic routes identified.

Protocol for Route 1a: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This procedure outlines the reduction of 2-(3-nitrophenyl)ethanol using a palladium on carbon catalyst under a hydrogen atmosphere.

Materials:

  • 2-(3-Nitrophenyl)ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Pressurized Hydrogenation Apparatus

  • Inert filtration aid (e.g., Celite®)

Procedure:

  • A solution of 2-(3-nitrophenyl)ethanol (e.g., 3.0 g, 18 mmol) in methanol (100 mL) is charged into a pressure reactor.[1]

  • 10% Palladium on carbon catalyst (e.g., 0.1 g) is carefully added to the solution.[1]

  • The reactor is sealed and the atmosphere is replaced with hydrogen.

  • The reactor is pressurized with hydrogen to 45 psi and the mixture is stirred at room temperature overnight.[1]

  • Upon reaction completion, the reactor is safely depressurized.

  • The catalyst is removed by filtration through a pad of an inert filtration aid.[1]

  • The filtrate is concentrated under reduced pressure to yield the final product, this compound.[1]

Protocol for Route 1b (Adapted): Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a high-yield procedure for a similar isomer and describes the reduction using Raney Nickel.

Materials:

  • 2-(3-Nitrophenyl)ethanol

  • Raney Nickel catalyst

  • Methanol

  • Sodium Hydroxide

  • Autoclave or similar high-pressure reactor

Procedure:

  • The autoclave is charged with 2-(3-nitrophenyl)ethanol (e.g., 30 g, 0.18 mol), methanol (90 g), Raney Nickel (0.3 g), and a catalytic amount of sodium hydroxide (0.03 g).[2]

  • The vessel is sealed and purged several times with hydrogen gas before being pressurized to 5 kg/cm ² G.[2]

  • The reaction mixture is heated to 80°C with vigorous stirring.[2]

  • The reaction progress is monitored by the cessation of hydrogen uptake.

  • Once the reaction is complete, the autoclave is cooled to room temperature and carefully vented.

  • The catalyst is removed by filtration.

  • The solvent is removed from the filtrate by evaporation under reduced pressure to afford this compound.

Visualizations of Synthetic Pathways and Workflow

The following diagrams illustrate the described synthetic routes and a logical workflow for their evaluation.

Synthetic_Pathways 3-Nitroacetophenone 3-Nitroacetophenone 1-(3-Nitrophenyl)ethanol 1-(3-Nitrophenyl)ethanol 3-Nitroacetophenone->1-(3-Nitrophenyl)ethanol Step 1: NaBH4 This compound This compound 1-(3-Nitrophenyl)ethanol->this compound Step 2: H2, Catalyst 2-(3-Nitrophenyl)ethanol 2-(3-Nitrophenyl)ethanol 2-(3-Nitrophenyl)ethanol->this compound H2, Catalyst 3-Aminophenylacetic Acid 3-Aminophenylacetic Acid 3-Aminophenylacetic Acid->this compound LiAlH4 (Hypothetical)

Caption: Overview of synthetic routes to this compound.

Evaluation_Workflow cluster_synthesis Synthetic Approaches cluster_evaluation Evaluation Metrics Direct Reduction Direct Reduction Yield Yield Direct Reduction->Yield Reaction Time Reaction Time Direct Reduction->Reaction Time Safety Safety Direct Reduction->Safety Scalability Scalability Direct Reduction->Scalability Two-Step Synthesis Two-Step Synthesis Two-Step Synthesis->Yield Two-Step Synthesis->Reaction Time Two-Step Synthesis->Safety Two-Step Synthesis->Scalability

Caption: Workflow for the comparative evaluation of synthetic routes.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(3-Aminophenyl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(3-Aminophenyl)ethanol, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation[1][2].

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves are mandatory to prevent skin contact[3].

  • Eye Protection: Safety glasses or goggles are necessary to protect against splashes[3].

  • Lab Coat: A lab coat should be worn to protect clothing and skin from contamination[3].

  • Respiratory Protection: In situations where dusts or aerosols may be generated, a dust respirator should be used[3].

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].

  • Avoid the generation of dust[1].

  • Prevent contact with skin, eyes, and clothing[3].

  • Do not eat, drink, or smoke in areas where the chemical is handled[3].

Quantitative Data and Hazard Classifications

For quick reference, the following table summarizes the key hazard information for this compound.

ParameterGuideline
Primary Disposal Method Treat as hazardous waste; dispose of at an approved waste disposal plant[1][4].
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Incompatible Materials Strong oxidizing agents, acids, and acid chlorides[1][3].
Waste Container Use a dedicated, compatible, tightly sealed, and clearly labeled container[3][5].
Storage of Waste Store in a cool, dry, well-ventilated area away from incompatible substances[3][5].

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash [3].

1. Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a dedicated and clearly labeled hazardous waste container[3][5].

  • Ensure the container is made of a compatible material and is kept tightly sealed to prevent leaks or the release of fumes[3][5].

2. Labeling:

  • The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the associated hazard symbols (e.g., "Irritant")[5].

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area[3][5].

  • Ensure the storage area is separate from incompatible materials such as strong oxidizing agents and acids[3][5].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company[2][5].

  • Follow all federal, state, and local regulations for hazardous waste disposal[2][3].

5. Decontamination of Empty Containers:

  • The original container of the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous liquid waste in the appropriate solvent waste stream[6].

  • After triple-rinsing, and once the label is defaced, the empty container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal purposes. The recommended and safest procedure is collection and disposal via a certified hazardous waste management service. Research into the recycling of aromatic amine waste is ongoing, but these methods are not yet standard laboratory procedures[7][8].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Place in a labeled, sealed, compatible solid waste container. C->D Solid E Place in a labeled, sealed, compatible liquid waste container. C->E Liquid F Store container in a designated satellite accumulation area. D->F E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G H Decontaminate empty containers (Triple Rinse). G->H I Dispose of rinsed container per institutional guidelines. H->I J End: Proper Disposal Complete I->J

References

Essential Safety and Logistical Information for Handling 2-(3-Aminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-(3-Aminophenyl)ethanol. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. It is a solid, often appearing as a light brown to dark brown powder, and is sensitive to air.[1][2][3]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required equipment.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[2][4]
Eye & Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities.To protect against dust particles and splashes causing eye irritation.[2][4]
Skin & Body Protection Laboratory coat. For larger scale operations, chemical-resistant aprons or coveralls are recommended.To prevent contamination of personal clothing and skin.[4][5]
Respiratory Protection A NIOSH/MSHA-approved respirator with a P2 filter is necessary when dust is generated or ventilation is inadequate.[5]To prevent inhalation of dust that may cause respiratory irritation.
Chemical Properties and Storage

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

Physicochemical Data:

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Light brown to dark brown/black solid[1][2][3]
Melting Point 51-53 °C / 104-108 °C[2][3]
Boiling Point 293 °C[3]
Flash Point 131 °C[3]
Density 1.124 g/cm³[3]

Storage Protocol:

  • Atmosphere: Store under an inert gas (e.g., argon, nitrogen) as the material is air-sensitive.[6]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][6]

  • Location: Store in a cool, dry, dark, and locked area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2][4]

  • Ventilation: Ensure the storage area is well-ventilated.[4]

Operational Plans: Step-by-Step Guidance

Handling Protocol

Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[2]

  • Ensure a chemical fume hood is operational and available.[7]

  • Verify that an emergency shower and eyewash station are accessible.[6]

  • Don all required PPE as specified in the table above.

Procedure:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.[7]

  • Avoid creating dust.[2]

  • Use dedicated spatulas and glassware.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4]

  • Immediately clean any contaminated surfaces.

  • Change any contaminated clothing before leaving the laboratory.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation develops, seek medical attention.[2][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][4]
Ingestion Do NOT induce vomiting. Have the victim drink water (two glasses at most). Seek immediate medical attention.
Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading and entering drains.

  • Personal Protection: Wear all required PPE, including respiratory protection.

  • Cleanup (Dry Spill): Gently sweep or scoop the solid material into a suitable, labeled container for hazardous waste. Avoid generating dust.[2]

  • Decontaminate: Clean the affected area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Seal the container with the spilled material and dispose of it as hazardous waste.

Disposal Plan

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Procedure:

  • Collection: Collect all chemical waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[4][6] Do not dispose of this chemical down the drain.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Waste Management cluster_emergency Emergency Procedures prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh & Transfer prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp handle_clean Clean Workspace handle_exp->handle_clean waste_collect Collect Waste handle_clean->waste_collect waste_label Label Container waste_collect->waste_label waste_dispose Professional Disposal waste_label->waste_dispose spill Spill Occurs spill_cleanup Contain & Clean spill->spill_cleanup Follow Spill Protocol exposure Exposure Occurs first_aid Seek Medical Attention exposure->first_aid Administer First Aid spill_cleanup->waste_collect

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminophenyl)ethanol
Reactant of Route 2
2-(3-Aminophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.